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  • Product: N-(Piperidine-4-yl)pivalamide hydrochloride
  • CAS: 1233958-86-5

Core Science & Biosynthesis

Foundational

N-(Piperidine-4-yl)pivalamide Hydrochloride: A Comprehensive Technical Guide on Properties, Reactivity, and Applications in Drug Discovery

Executive Summary In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of bifunctional building blocks dictates both the synthetic trajectory and the ultimate pharmacokinetic viability of a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of bifunctional building blocks dictates both the synthetic trajectory and the ultimate pharmacokinetic viability of a drug candidate. N-(Piperidine-4-yl)pivalamide hydrochloride is a highly versatile, mono-protected diamine scaffold. By combining the highly nucleophilic secondary amine of a piperidine ring with a sterically shielded, metabolically stable pivalamide moiety, this compound serves as an optimal starting point for generating complex, 3D-rich pharmaceutical agents. This whitepaper details its core physicochemical properties, structural reactivity, and validated experimental workflows for structural derivatization.

Physicochemical Properties & Structural Analysis

To predict the behavior of this building block in both chemical reactions and biological systems, we must first analyze its fundamental properties[1].

PropertyValueRationale / Implication
CAS Number 1233958-86-5[2]Unique identifier for the hydrochloride salt form.
Molecular Formula C10H21ClN2O[1]Includes the HCl counterion, essential for benchtop stability.
Molecular Weight 220.74 g/mol [1]Low molecular weight leaves ample room for derivatization while adhering to Lipinski's Rule of 5.
Physical State Crystalline PowderThe HCl salt prevents the compound from existing as a hygroscopic oil, ensuring a free-flowing solid.
pKa (Secondary Amine) ~10.4Highly basic; requires deliberate neutralization (free-basing) prior to nucleophilic attack.
Metabolic Liability Low (Amide bond)The tert-butyl group sterically shields the amide from enzymatic hydrolysis by amidases[3].

Causality in Structural Design: Why utilize the hydrochloride salt rather than the free base? The free base of piperidine derivatives is highly susceptible to atmospheric oxidation and readily absorbs ambient CO₂ to form carbamates. Formulating the compound as an HCl salt protonates the secondary amine, rendering it non-nucleophilic and chemically inert during storage. This guarantees an extended shelf-life and ensures high aqueous solubility for in vitro biological screening.

Chemical Reactivity & Mechanistic Pathways

The utility of N-(piperidine-4-yl)pivalamide hydrochloride lies in its orthogonal reactivity. The molecule is essentially a masked diamine where the exocyclic primary amine is permanently protected by the pivaloyl group, leaving only the endocyclic secondary amine available for functionalization once free-based.

Reactivity Core N-(Piperidine-4-yl)pivalamide HCl (Bifunctional Scaffold) Amine Piperidine N-H (Secondary Amine) Highly Nucleophilic Core->Amine Reactivity Center Amide Pivalamide Group (Sterically Hindered) Metabolically Stable Core->Amide Structural Shielding Salt Hydrochloride Salt Prevents Oxidation Enhances Solubility Core->Salt Formulation State

Figure 1: Structural features and orthogonal reactivity centers of the target scaffold.

Experimental Protocols: Derivatization Workflows

The most common synthetic transformation for this scaffold is N-alkylation via reductive amination to append an aryl or alkyl pharmacophore. The following protocol is engineered for high yield and self-validation.

Workflow Step1 1. Free-Basing Add DIPEA in DCE Step2 2. Iminium Formation Add Aldehyde (1.0 eq) Step1->Step2 15 min, RT Step3 3. Selective Reduction Add STAB (1.5 eq) Step2->Step3 2 hours, RT Step4 4. LC-MS Validation Check m/z 185 disappearance Step3->Step4 In-process Control Step5 5. Aqueous Workup NaHCO3 Quench & Extract Step4->Step5 >95% Conversion

Figure 2: Standard reductive amination workflow for piperidine N-derivatization.

Protocol: Reductive Amination for N-Alkyl Derivatization

Objective: To covalently link an aldehyde-bearing pharmacophore to the piperidine nitrogen while preserving the pivalamide moiety.

Step 1: Salt Neutralization (Free-Basing)

  • Action: Suspend N-(piperidine-4-yl)pivalamide HCl (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) and stir for 15 minutes at room temperature.

  • Causality: The basicity of the piperidine nitrogen means it is fully protonated in the HCl salt form, rendering it non-nucleophilic. DIPEA is selected over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile; it functions strictly as a proton sponge to liberate the secondary amine.

Step 2: Iminium Ion Formation

  • Action: Add the target aldehyde (1.0 eq) to the mixture. Stir for 2 hours at room temperature.

  • Causality: The free secondary amine attacks the electrophilic carbonyl carbon of the aldehyde, expelling water to form a highly reactive iminium intermediate. DCE is utilized as the solvent because it effectively solvates the polar iminium ion without participating in the reaction.

Step 3: Selective Reduction

  • Action: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Stir for 12 hours.

  • Causality: STAB is a mild, sterically bulky hydride donor. Unlike Sodium borohydride (NaBH₄), which would indiscriminately reduce the unreacted aldehyde to an alcohol, STAB selectively reduces the more electrophilic iminium ion, maximizing the yield of the desired tertiary amine.

Step 4: Self-Validation via LC-MS

  • Action: Withdraw a 10 µL aliquot, dilute in methanol, and inject into the LC-MS.

  • Validation Logic: This protocol is self-validating. The chromatogram must show the complete disappearance of the m/z 185 [M+H]⁺ peak (which corresponds to the exact mass of the free base, 184.16 g/mol ) and the emergence of the product mass peak. If the m/z 185 peak persists, the reaction is incomplete, dictating the addition of more STAB or extended reaction time.

Step 5: Quench and Aqueous Workup

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: NaHCO₃ safely neutralizes any unreacted STAB and ensures the newly formed tertiary amine remains deprotonated (as a free base) so it partitions selectively into the organic DCM layer during extraction.

Applications in Medicinal Chemistry

The 3D Advantage of Piperidines: Piperidine rings are one of the most frequently utilized heterocycles in FDA-approved drugs, present in over 70 commercialized therapeutics[4]. Unlike flat, 2D aromatic rings, saturated azaheterocycles like piperidine offer a rigid 3D conformational space. This allows medicinal chemists to project substituents into specific spatial vectors, optimizing hydrogen bonding and van der Waals interactions within complex receptor binding pockets[5].

Overcoming Metabolic Liabilities with Pivalamides: The pivalamide group is strategically employed in drug design to bypass metabolic degradation. Standard amides (such as acetamides) are highly susceptible to cleavage by amidases and carboxylesterases in the liver. By replacing a standard acyl group with a pivaloyl (tert-butylcarbonyl) group, the immense steric bulk of the tert-butyl moiety physically blocks the enzyme's catalytic triad from accessing the amide carbonyl[3]. This bioisosteric modification significantly extends the in vivo half-life and improves the overall pharmacokinetic profile of the lead compound without drastically altering its polar surface area[6].

References

  • Title: N-(Piperidine-4-yl)pivalamide hydrochloride Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: NIH (PubMed Central) URL: [Link]

  • Title: Piperidine-based drug discovery Source: ResearchGate URL: [Link]

  • Title: Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors Source: NIH (PubMed Central) URL: [Link]

Sources

Exploratory

Strategic Utilization of N-(Piperidine-4-yl)pivalamide Hydrochloride (CAS 1233958-86-5) in Modern Medicinal Chemistry

Executive Summary N-(Piperidine-4-yl)pivalamide hydrochloride is a highly versatile, bifunctional building block extensively utilized in the synthesis of novel active pharmaceutical ingredients (APIs). The piperidine rin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(Piperidine-4-yl)pivalamide hydrochloride is a highly versatile, bifunctional building block extensively utilized in the synthesis of novel active pharmaceutical ingredients (APIs). The piperidine ring is a ubiquitous structural motif in medicinal chemistry, present in over twenty classes of pharmaceuticals, including anticancer agents, analgesics, and antipsychotics . By incorporating a pivalamide moiety at the 4-position, this specific scaffold offers a unique combination of structural rigidity, metabolic stability, and controlled reactivity, making it an invaluable asset for drug developers and researchers .

Physicochemical Profiling & Structural Rationale

As a Senior Application Scientist, I emphasize that the architectural design of N-(Piperidine-4-yl)pivalamide hydrochloride is both thermodynamically and kinetically deliberate.

  • The Piperidine Core: The saturated, six-membered cyclic amine provides a basic nitrogen atom that is protonated at physiological pH, enhancing aqueous solubility and oral bioavailability. Its sp3-hybridized carbon framework allows for optimal three-dimensional spatial orientation, which is critical for high-affinity binding to complex protein targets like G-protein-coupled receptors (GPCRs) .

  • The Pivalamide Group: The 2,2-dimethylpropanamide (pivalamide) group introduces significant steric bulk. The tert-butyl moiety acts as a steric shield, effectively protecting the amide bond from enzymatic cleavage by amidases and proteases in vivo. This dramatically improves the pharmacokinetic half-life of the resulting drug candidate.

  • The Hydrochloride Salt: Supplied as an HCl salt, the compound exhibits superior shelf stability, resistance to oxidation, and high solubility in polar protic solvents, facilitating easier handling during scale-up [[1]]([Link]).

Table 1: Physicochemical Properties
PropertyValue / Specification
CAS Number 1233958-86-5
Chemical Formula C10H21ClN2O (or C10H20N2O · HCl)
Molecular Weight 220.74 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO
Primary Reactive Site Secondary amine (piperidine N1 position)

Mechanistic Synthesis & Derivatization Pathways

The primary synthetic utility of this compound lies in the selective functionalization of the piperidine nitrogen. Because the exocyclic nitrogen is protected as a highly stable pivalamide, the endocyclic secondary amine can be subjected to various coupling and alkylation conditions without the risk of cross-reactivity or polymerization.

Derivatization Core N-(Piperidine-4-yl)pivalamide Hydrochloride Freebase Freebase Intermediate (In situ generation) Core->Freebase Base (e.g., K2CO3) Alkylation SN2 Alkylation (R-X, K2CO3, MeCN) Freebase->Alkylation RedAmination Reductive Amination (R-CHO, NaBH(OAc)3) Freebase->RedAmination Buchwald Buchwald-Hartwig (Ar-X, Pd-cat, Base) Freebase->Buchwald API1 Alkyl-Piperidine API (Target Modulator) Alkylation->API1 API2 N-Alkyl/Aryl-Piperidine API (Kinase Inhibitor) RedAmination->API2 API3 N-Aryl-Piperidine API (GPCR Ligand) Buchwald->API3

Synthetic derivatization pathways for N-(Piperidine-4-yl)pivalamide.

Pharmacological Applications in Drug Design

Piperidine derivatives are foundational to modern pharmacology . When N-(Piperidine-4-yl)pivalamide is integrated into a larger molecular framework, it frequently serves as the pharmacophore responsible for anchoring the drug to its biological target. For instance, piperidine rings are classic pharmacophores for binding to the aspartate residue in the binding pocket of monoamine GPCRs (e.g., dopamine, serotonin, and histamine receptors) via a critical salt-bridge interaction .

GPCR_Signaling Ligand Piperidine-based Ligand GPCR GPCR (Receptor) Ligand->GPCR Binding & Activation GProtein G-Protein Complex (α, β, γ subunits) GPCR->GProtein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Subunit Dissociation SecondMsg Second Messengers (cAMP, Ca2+) Effector->SecondMsg Catalysis Response Cellular Response (Therapeutic Efficacy) SecondMsg->Response Signal Transduction

GPCR signaling cascade modulated by piperidine-based ligands.

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity synthesis, the following protocols have been optimized for causality and self-validation. A common point of failure in utilizing hydrochloride salts is incomplete neutralization; these protocols are designed to bypass that bottleneck.

Protocol A: N-Alkylation via SN2 Displacement
  • Objective: To covalently attach an alkyl halide to the piperidine nitrogen.

  • Causality & Logic: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble base to neutralize the HCl salt in situ and scavenge the generated HX byproduct, driving the reaction forward without hydrolyzing the sensitive pivalamide group. Acetonitrile (MeCN) is used as a polar aprotic solvent to accelerate the SN2 transition state.

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with N-(Piperidine-4-yl)pivalamide hydrochloride (1.0 equiv) and anhydrous K₂CO₃ (3.0 equiv).

  • Solvation: Suspend the mixture in anhydrous MeCN (0.2 M concentration). Stir at room temperature for 15 minutes to allow complete freebase generation.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise to prevent dialkylation.

  • Reaction & Monitoring: Heat the mixture to 60°C.

    • Self-Validation Step: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the baseline-retained starting material (ninhydrin positive) and the appearance of a higher Rf spot indicates successful conversion.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Purify via flash chromatography.

Protocol B: Buchwald-Hartwig Cross-Coupling
  • Objective: To synthesize an N-aryl piperidine derivative.

  • Causality & Logic: Coupling a secondary amine to an aryl halide requires a palladium catalyst. The bulky pivalamide group does not interfere due to its distal position, but the secondary amine can poison the catalyst. Using a bulky, electron-rich phosphine ligand like XPhos facilitates both oxidative addition and the challenging reductive elimination step, preventing catalyst deactivation.

Step-by-Step Workflow:

  • Preparation: In a glovebox, combine N-(Piperidine-4-yl)pivalamide hydrochloride (1.0 equiv), aryl bromide (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 2.5 equiv).

    • Expert Insight: The excess base (2.5 equiv) is strictly required to neutralize the HCl salt (1.0 equiv) while leaving enough base (1.5 equiv) to participate in the catalytic cycle.

  • Solvation: Dissolve in anhydrous, degassed Toluene (0.1 M).

  • Reaction: Seal the vessel and heat to 90°C for 12 hours.

  • Validation & Workup:

    • Self-Validation Step: Analyze an aliquot via LC-MS. The presence of the product mass [M+H]⁺ and the absence of the starting material mass (m/z 185 for the freebase) confirms success .

    • Filter through Celite, wash with EtOAc, and purify by silica gel chromatography.

Analytical Characterization Standards

For rigorous validation of the starting material and subsequent derivatives, researchers should expect the following spectral signatures for the core scaffold:

  • ¹H NMR (DMSO-d₆ or CDCl₃): The defining feature is a massive, sharp 9-proton singlet integrating to the tert-butyl group at approximately 1.15–1.20 ppm. The piperidine ring protons will appear as complex multiplets between 1.50 and 3.50 ppm, with the methine proton (C4-H) shifted downfield (approx. 3.8–4.0 ppm) due to the adjacent amide nitrogen.

  • Mass Spectrometry (ESI-MS): The freebase exact mass is 184.15 g/mol . A strong [M+H]⁺ peak at m/z 185.1 is expected in positive ion mode .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13689284, N-(Piperidine-4-yl)pivalamide hydrochloride." PubChem. URL:[Link]

  • Frolov, N. A., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, 2023. URL:[Link]

  • Frolov, N. A., & Vereshchagin, A. N. "Pharmacological Applications of Piperidine Derivatives." Encyclopedia MDPI, 2023. URL:[Link]

Sources

Foundational

Mechanistic Profiling of the N-(Piperidine-4-yl)pivalamide Hydrochloride Scaffold in Rational Drug Design

Executive Summary In modern medicinal chemistry, N-(Piperidine-4-yl)pivalamide hydrochloride (CAS 1233958-86-5) is rarely evaluated as a standalone therapeutic agent. Instead, it serves as a highly privileged, bifunction...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, N-(Piperidine-4-yl)pivalamide hydrochloride (CAS 1233958-86-5) is rarely evaluated as a standalone therapeutic agent. Instead, it serves as a highly privileged, bifunctional pharmacophore building block. For researchers and drug development professionals, understanding its "mechanism of action" requires analyzing how this scaffold modulates both the pharmacodynamics (PD) and pharmacokinetics (PK) of a lead molecule when incorporated into Active Pharmaceutical Ingredients (APIs).

This whitepaper deconstructs the structural causality of the N-(Piperidine-4-yl)pivalamide scaffold, detailing how its piperidine core anchors target engagement while its pivalamide moiety acts as a highly engineered metabolic shield.

Physicochemical & Structural Mechanism of Action

The scaffold’s utility relies on the synergistic function of its two primary structural domains: the basic piperidine ring and the sterically hindered pivalamide group.

The Piperidine Anchor (Pharmacodynamics)

The piperidine ring is one of the most frequently utilized N-heterocycles in FDA-approved drugs. Its secondary amine nitrogen possesses a basicity (pKa) typically ranging from 9.5 to 11.0, ensuring it is predominantly protonated at physiological pH (7.4)[1].

  • Causality of Binding: This protonated state is mechanistically critical. It acts as a primary electrostatic anchor, forming strong salt bridges with negatively charged amino acid residues (such as Aspartate or Glutamate) deep within the binding pockets of target proteins, particularly G-Protein Coupled Receptors (GPCRs) and kinase hinge regions[1][2].

  • Vectorial Trajectory: The 4-position substitution (the pivalamide) directs the trajectory of the remaining molecule into adjacent hydrophobic sub-pockets, dictating the spatial geometry and optimizing the ligand's fit.

The Pivalamide Shield (Pharmacokinetics)

A major attrition factor in drug development is the premature enzymatic cleavage of amide linkages by circulating amidases, or oxidation by hepatic Cytochrome P450 (CYP450) enzymes. The pivalamide moiety (a tert-butyl substituted amide) is a classic bioisosteric solution to this problem[3].

  • Steric Hindrance: The bulky tert-butyl group physically envelops the amide carbonyl, blocking the nucleophilic attack of water mediated by amidase active sites[3].

  • Oxidative Resistance: The lack of alpha-protons on the tert-butyl quaternary carbon prevents alpha-oxidation by CYP450 enzymes, drastically increasing the metabolic half-life of the molecule compared to unhindered acetamides[3][4].

BindingModel cluster_scaffold N-(Piperidine-4-yl)pivalamide Scaffold cluster_target Target Protein Pocket Pip Piperidine Nitrogen (Protonated NH2+) Asp Acidic Residue (e.g., Asp/Glu) Pip->Asp Salt Bridge / Ionic Piv Pivalamide Group (tert-Butyl) Hydro Hydrophobic Pocket (e.g., Val/Leu/Ile) Piv->Hydro Steric Shield / VDW Amide Amide Carbonyl (C=O) Hbond H-Bond Donor (e.g., Ser/Thr) Amide->Hbond Hydrogen Bonding

Fig 1. Pharmacodynamic binding model of the N-(Piperidine-4-yl)pivalamide scaffold in a target pocket.

Quantitative Structure-Metabolism Relationship (QSMR) Data

To illustrate the causality of the pivalamide shield, we must compare it against less hindered amide derivatives. As demonstrated in metabolism-guided drug design studies, replacing labile functional groups with a pivalamide drastically reduces intrinsic clearance ( CLint​ )[3][4].

Table 1: Comparative Metabolic Stability of Piperidine-4-Amide Derivatives

R-Group at Piperidine C4Structural FeatureHuman Liver Microsome (HLM) T1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)
Acetamide (-NH-CO-CH3)Linear, unhindered< 15> 150
Isobutyramide (-NH-CO-CH(CH3)2)Branched, moderate hindrance~ 45~ 40
Pivalamide (-NH-CO-C(CH3)3)Highly branched, severe hindrance> 120 < 10

(Data represents standard SAR trends demonstrating the pivalamide steric shielding effect against enzymatic degradation).

Self-Validating Experimental Protocols

To rigorously validate the mechanistic contributions of the N-(Piperidine-4-yl)pivalamide scaffold during lead optimization, the following self-validating experimental workflows must be employed.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic resistance imparted by the pivalamide steric shield against both Phase I (CYP450) and Phase II/amidase degradation.

  • Preparation: Prepare a 1 µM solution of the functionalized test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation (Dual-Arm Design):

    • Arm A (CYP450 Active): Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Arm B (Amidase/Esterase Active Only): Add an equivalent volume of buffer instead of NADPH.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.

  • Validation & Causality Check: The dual-arm design is a self-validating system. If Arm A shows depletion but Arm B does not, metabolism is strictly CYP-mediated. If both show depletion, amidases are active. Verapamil is run concurrently as a high-clearance positive control. A successful pivalamide scaffold will yield >85% parent compound remaining at 60 minutes in both arms due to severe steric hindrance[3].

Protocol 2: Surface Plasmon Resonance (SPR) for Target Engagement

Objective: Determine the real-time binding kinetics ( Kon​ , Koff​ ) of the scaffold to ensure the bulky pivalamide group does not sterically clash with the target pocket entry vector.

  • Immobilization: Covalently attach the purified target protein (e.g., a specific GPCR or kinase) to a CM5 sensor chip via standard EDC/NHS amine coupling chemistry.

  • Analyte Injection: Flow the N-(Piperidine-4-yl)pivalamide derivative over the chip in running buffer (e.g., HBS-EP+) at varying concentrations (typically a 2-fold dilution series from 50 nM down to 3.125 nM) at a flow rate of 30 µL/min.

  • Dissociation & Regeneration: Allow buffer to flow for 300 seconds to measure the dissociation rate ( Koff​ ). Wash with a mild regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.5) to return the surface to baseline.

  • Validation & Causality Check: SPR is chosen over endpoint assays (like ELISA) because it provides kinetic causality. A bulky pivalamide might slow the association rate ( Kon​ ) due to steric clashes during pocket entry, even if the final equilibrium affinity ( KD​ ) is high. A reference flow cell (blank, no protein) is utilized simultaneously to subtract non-specific matrix absorption, validating that the measured signal is purely target-driven.

Workflow S1 Phase 1: Scaffold Functionalization N-Alkylation or Arylation of Piperidine S2 Phase 2: Target Engagement Surface Plasmon Resonance (SPR) Binding S1->S2 S3 Phase 3: PK Profiling Microsomal Stability (CYP450/Amidase) S2->S3 S4 Phase 4: Lead Optimization Iterative SAR & Crystallography S3->S4

Fig 2. Hit-to-lead optimization workflow utilizing the N-(Piperidine-4-yl)pivalamide building block.

References

  • Tuning basicity in Drug Discovery Cambridge MedChem Consulting URL:[Link][2]

  • Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Drug Design Targeting T-Cell Factor-Driven Epithelial–Mesenchymal Transition as a Therapeutic Strategy for Colorectal Cancer ACS Publications URL:[Link][4]

Sources

Exploratory

The Pivotal Role of the N-(Piperidine-4-yl)pivalamide Scaffold in Modern Drug Discovery: A Technical Guide

Abstract N-(Piperidine-4-yl)pivalamide hydrochloride is a key chemical intermediate, embodying the versatile 4-aminopiperidine scaffold that is a cornerstone of modern medicinal chemistry. While not a therapeutic agent i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(Piperidine-4-yl)pivalamide hydrochloride is a key chemical intermediate, embodying the versatile 4-aminopiperidine scaffold that is a cornerstone of modern medicinal chemistry. While not a therapeutic agent itself, its structural motif is integral to a wide array of biologically active compounds. This guide delineates the strategic importance of the 4-aminopiperidine core, its synthesis, and its application in the development of novel therapeutics. We will explore the physicochemical advantages of this scaffold, provide a detailed synthetic protocol for the title compound, and present a validated workflow for assessing the biological activity of its derivatives, thereby offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The "Privileged" 4-Aminopiperidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a diverse range of therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with multiple biological targets. The piperidine ring is one of the most prominent of these scaffolds, present in numerous pharmaceuticals.[1][2] Specifically, the 4-aminopiperidine substructure, the core of N-(Piperidine-4-yl)pivalamide, offers a unique combination of properties that make it exceptionally valuable for drug design.[3]

The utility of the piperidine ring stems from its saturated, six-membered heterocyclic structure, which allows it to confer improved pharmacokinetic properties such as enhanced solubility and metabolic stability compared to its aromatic counterparts.[2] The nitrogen atom provides a basic center that can be protonated at physiological pH, facilitating interactions with biological targets and improving aqueous solubility. The 4-amino substitution provides a crucial vector for chemical modification, allowing for the attachment of various functional groups to modulate pharmacological activity, selectivity, and physicochemical properties.[3] This strategic positioning enables the creation of large, diverse chemical libraries for high-throughput screening.[3]

N-(Piperidine-4-yl)pivalamide hydrochloride serves as a pre-functionalized building block, where the pivalamide group (a bulky tert-butyl amide) can act as a protective group or as a specific pharmacophoric element in a larger molecule. Its hydrochloride salt form ensures stability and ease of handling.

Physicochemical and Pharmacokinetic Profile of the Piperidine Scaffold

The selection of a scaffold in drug design is a critical decision driven by its inherent properties. The piperidine ring is favored for its ability to improve the "drug-likeness" of a molecule.

PropertyAdvantage in Drug DesignRationale
pKa Modulatable basicity (typically ~8-11)The piperidine nitrogen is basic and can be protonated at physiological pH. This positive charge can be crucial for forming salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in target proteins and enhances aqueous solubility.
Lipophilicity (LogP) Tunable lipophilicityThe saturated hydrocarbon-like structure contributes to lipophilicity, aiding membrane permeability. However, the nitrogen atom provides a hydrophilic center. This balance can be fine-tuned through substitution to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile.[2]
Conformational Flexibility Defined 3D structureThe piperidine ring predominantly adopts a stable chair conformation. This rigidity reduces the entropic penalty upon binding to a target and allows for the precise spatial orientation of substituents, leading to higher affinity and selectivity.
Metabolic Stability Increased biological half-lifeCompared to aromatic rings, the saturated piperidine core is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to improved metabolic stability and a longer duration of action in the body.[2]
Synthetic Tractability Versatile chemical handlesThe nitrogen and carbon atoms of the piperidine ring can be readily functionalized, allowing for extensive Structure-Activity Relationship (SAR) studies.[3]

Synthesis of N-(Piperidine-4-yl)pivalamide Hydrochloride: A Reference Protocol

The synthesis of N-(Piperidine-4-yl)pivalamide hydrochloride is a multi-step process that exemplifies standard organic chemistry techniques used in pharmaceutical development. The following protocol describes a common synthetic route starting from commercially available N-Boc-piperidin-4-one. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Step 1: Reductive Amination

The first key transformation is the conversion of the ketone (N-Boc-piperidin-4-one) to a primary amine. This is typically achieved via reductive amination.

  • Causality: Direct amination is inefficient. Therefore, the ketone is first condensed with an ammonia source to form an imine intermediate in situ, which is then immediately reduced to the amine. Using a reducing agent like sodium borohydride is common, but for industrial scale, catalytic hydrogenation (e.g., using Raney Nickel) is often preferred for its efficiency and lower cost.[4]

Protocol:

  • To a solution of N-Boc-piperidin-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature below 30°C.

  • Stir the reaction mixture overnight at room temperature.

  • Quench the reaction by carefully adding 1M HCl.

  • Extract the product into an organic solvent (e.g., ethyl acetate) and purify by column chromatography to yield N-Boc-4-aminopiperidine.

Step 2: Acylation (Amide Bond Formation)

The resulting primary amine is then acylated with pivaloyl chloride to form the pivalamide.

  • Causality: This is a standard nucleophilic acyl substitution reaction. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Protocol:

  • Dissolve N-Boc-4-aminopiperidine (1.0 eq) and triethylamine (1.5 eq) in a suitable aprotic solvent, such as dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Add pivaloyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain Boc-protected N-(Piperidine-4-yl)pivalamide.

Step 3: Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

  • Causality: The Boc group is labile under acidic conditions. Treatment with a strong acid, such as HCl, cleaves the tert-butyl carbamate to release the free amine, carbon dioxide, and tert-butanol. Using HCl dissolved in an organic solvent like methanol or dioxane allows for the direct precipitation of the hydrochloride salt.[5]

Protocol:

  • Dissolve the Boc-protected intermediate in methanol.[5]

  • Add a saturated solution of HCl in methanol or dioxane dropwise at room temperature.[5]

  • Stir the mixture for 2-4 hours. A white solid will typically precipitate.[5]

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(Piperidine-4-yl)pivalamide hydrochloride as a white crystalline solid.

G cluster_0 Synthesis Workflow A N-Boc-piperidin-4-one B N-Boc-4-aminopiperidine A->B Reductive Amination (NH4OAc, NaBH3CN) C Boc-protected N-(Piperidine-4-yl)pivalamide B->C Acylation (Pivaloyl Chloride, Et3N) D N-(Piperidine-4-yl)pivalamide HCl C->D Deprotection / Salt Formation (HCl in MeOH)

Synthetic route for N-(Piperidine-4-yl)pivalamide HCl.

Biological Activity Screening: A Validated Workflow

While N-(Piperidine-4-yl)pivalamide itself is not marketed as a bioactive agent, its derivatives are of significant interest. For instance, the broader 4-aminopiperidine scaffold has been identified in high-throughput screens as an inhibitor of Hepatitis C Virus (HCV) assembly.[6][7][8] Derivatives have also been investigated as activators of hypoxia-inducible factor 1 (HIF-1) pathways and as opioid receptor ligands.[9][10]

A researcher starting with a novel library of compounds derived from the N-(Piperidine-4-yl)pivalamide scaffold would follow a logical, multi-tiered screening cascade to identify and characterize biological activity.

Tier 1: Primary High-Throughput Screening (HTS)

The goal of primary screening is to rapidly assess a large number of compounds to identify initial "hits."

  • Causality: Phenotypic screens and target-based screens are two common approaches. A phenotypic screen measures the effect of a compound on cell behavior (e.g., cell death, viral replication) without prior knowledge of the target.[6][7] A target-based screen measures direct interaction with a purified protein (e.g., an enzyme or receptor). The choice depends on the therapeutic area and available resources.

Protocol (Example: Antiviral Phenotypic Screen):

  • Plate Cells: Seed host cells susceptible to the virus of interest (e.g., Huh7 cells for HCV) in 384-well plates.

  • Compound Addition: Use automated liquid handlers to add a single, high concentration (e.g., 10-20 µM) of each library compound to the wells.

  • Infection: Infect the cells with a reporter virus (e.g., a luciferase-expressing HCV construct).[7]

  • Incubation: Incubate for a period sufficient for several rounds of viral replication (e.g., 48-72 hours).

  • Readout: Add a substrate for the reporter enzyme (e.g., luciferin) and measure the signal (luminescence) on a plate reader. A decrease in signal relative to untreated controls indicates potential antiviral activity.

  • Counterscreen: Simultaneously, run a cell viability assay (e.g., ATPlite) to identify compounds that are cytotoxic, as these are generally not desired.[7]

Tier 2: Hit Confirmation and Dose-Response Analysis

Hits from the primary screen must be validated.

  • Causality: The single-point HTS is prone to false positives. Re-testing the active compounds and performing a dose-response analysis confirms their activity and determines their potency (e.g., EC₅₀ or IC₅₀).

Protocol:

  • Compound Re-sourcing: Obtain fresh, confirmed samples of the hit compounds.

  • Serial Dilution: Create a series of dilutions for each compound (e.g., 8-10 points, 3-fold dilutions).

  • Assay Repetition: Repeat the primary assay using the range of concentrations.

  • Data Analysis: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to calculate the EC₅₀/IC₅₀ value.

Tier 3: Secondary and Mechanistic Assays

Once potency is confirmed, the next step is to understand how and where the compound acts.

  • Causality: These assays are designed to elucidate the mechanism of action (MOA). For an antiviral, this could involve time-of-addition studies to pinpoint the stage of the viral lifecycle being inhibited (e.g., entry, replication, assembly, egress).[6][7] For a receptor ligand, this would involve binding assays with radiolabeled ligands to determine binding affinity (Ki).

Protocol (Example: Time-of-Addition Assay):

  • Prepare multiple sets of cell plates for infection.

  • Add the compound at different time points relative to the viral infection:

    • Pre-infection: To test for effects on the virus or cell prior to entry.

    • During infection: To test for inhibition of entry.

    • Post-infection: To test for inhibition of replication or later stages.[6]

  • Analyze the results to determine the specific stage of the viral life cycle that is inhibited.[7]

G cluster_1 Biological Screening Cascade A Compound Library (Derivatives of Scaffold) B Tier 1: Primary HTS (Single High Concentration) A->B C Inactive Compounds (Discard) B->C >99% D Initial 'Hits' B->D <1% E Tier 2: Hit Confirmation (Dose-Response, EC50/IC50) D->E F Non-reproducible / Low Potency (Discard) E->F False Positives G Confirmed Hits E->G H Tier 3: Secondary Assays (Mechanism of Action) G->H I Lead Compound H->I

Workflow for identifying bioactive compounds.

Conclusion

N-(Piperidine-4-yl)pivalamide hydrochloride is more than a simple chemical; it is a strategic tool in the armamentarium of the medicinal chemist. Its core structure, the 4-aminopiperidine scaffold, is a proven "privileged" element that bestows favorable physicochemical and pharmacokinetic properties upon derivative molecules. By understanding the rationale behind its synthesis and the logical, tiered workflow for evaluating the biological activity of its analogs, researchers can more effectively leverage this versatile building block to design and discover the next generation of therapeutic agents. This guide provides the foundational knowledge and practical protocols to support these endeavors, bridging the gap between synthetic chemistry and pharmacological innovation.

References

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry - ACS Publications.
  • Application Notes and Protocols: 4-Amino-1-Boc-piperidine-4-carboxylic acid in Medicinal Chemistry. Benchchem.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC.
  • Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. ACS Publications.
  • Discovery and Optimization of a 4‑Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry - Figshare.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers.
  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed.
  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. CN115124457B.
  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI.
  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate.
  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. PMC.

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Foundational

The Pharmacological Profile of N-(Piperidine-4-yl)pivalamide Hydrochloride: An Undefined Landscape

A comprehensive search of publicly available scientific literature and chemical databases reveals a significant gap in the pharmacological characterization of N-(Piperidine-4-yl)pivalamide hydrochloride. This compound, w...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search of publicly available scientific literature and chemical databases reveals a significant gap in the pharmacological characterization of N-(Piperidine-4-yl)pivalamide hydrochloride. This compound, while structurally related to a class of molecules with diverse biological activities, does not have a defined pharmacological profile in the public domain. It is likely a synthetic intermediate or a novel compound that has not yet been subjected to detailed biological evaluation.

Due to the absence of specific data on its mechanism of action, pharmacokinetics, and pharmacodynamics, it is not possible to provide an in-depth technical guide on N-(Piperidine-4-yl)pivalamide hydrochloride at this time.

However, the core chemical scaffold, the piperidine ring, is a cornerstone in medicinal chemistry, present in a vast array of approved drugs and clinical candidates.[1] To provide a valuable resource for researchers, scientists, and drug development professionals, this guide will instead offer an in-depth exploration of the diverse pharmacological profiles exhibited by various classes of N-substituted piperidine-4-yl amide and amine derivatives. This will illuminate the potential biological activities that molecules such as N-(Piperidine-4-yl)pivalamide hydrochloride could be investigated for, based on the established pharmacology of its structural analogues.

An In-Depth Technical Guide to the Diverse Pharmacological Profiles of Piperidine-Containing Compounds

The piperidine moiety is a privileged scaffold in drug discovery, offering a versatile framework that can be functionalized to interact with a wide range of biological targets.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for optimizing receptor binding and modulating pharmacological activity. This guide will explore several key therapeutic areas where piperidine-containing molecules have made a significant impact.

Central Nervous System (CNS) Activity: Targeting Opioid and Serotonin Receptors

The piperidine ring is a fundamental component of many centrally acting agents, particularly those targeting opioid and serotonin receptors.

The 4-anilidopiperidine scaffold is famously associated with the fentanyl class of potent µ-opioid receptor agonists.[3] These compounds are powerful analgesics used in the management of severe pain.

  • Mechanism of Action: Fentanyl and its analogues act as agonists at the µ-opioid receptor, a G-protein coupled receptor (GPCR). Activation of this receptor in the central nervous system leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, closure of N-type voltage-gated calcium channels, and opening of calcium-dependent inwardly-rectifying potassium channels. The net effect is a reduction in neuronal excitability and a decrease in the transmission of nociceptive signals.

  • Structure-Activity Relationships (SAR): The potency and duration of action of fentanyl analogues can be finely tuned by modifying the substituents on the piperidine nitrogen and the anilino group. For instance, N-4-substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides have been shown to be extremely potent analgesics with unusually high safety margins.[3]

Piperidine derivatives have also been developed as potent inverse agonists of the serotonin 5-HT2A receptor, a key target in the treatment of psychosis and other neuropsychiatric disorders.

  • Mechanism of Action: Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist binds to the same receptor and reduces its constitutive (basal) activity. For the 5-HT2A receptor, inverse agonism is thought to contribute to the antipsychotic effects of drugs like pimavanserin and the investigational agent ACP-103.[4] ACP-103, which contains a substituted piperidine core, has demonstrated a behavioral pharmacological profile consistent with antipsychotic utility.[4]

GABA Transporter (GAT) Inhibition for Neurological Disorders

The regulation of the neurotransmitter gamma-aminobutyric acid (GABA) is crucial for maintaining a healthy balance of neuronal activity. Inhibitors of the GABA transporter 1 (GAT1) represent a promising therapeutic strategy for conditions characterized by excessive neuronal excitation, such as epilepsy.

  • Mechanism of Action: GAT1 is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. By inhibiting GAT1, these compounds increase the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission. This can lead to a reduction in seizure activity.

  • Pharmacological Profile of GAT1 Inhibitors: Novel GAT1 inhibitors are being developed with different modes of action. For example, E2730 is a selective, uncompetitive GAT1 inhibitor. This means it binds to the transporter-substrate complex, leading to a more pronounced effect under conditions of high synaptic activity, which may contribute to a wider therapeutic window.[4]

Experimental Protocol: In Vitro GABA Uptake Assay

A common method to determine the potency and selectivity of GAT inhibitors is through a radiolabeled GABA uptake assay in cells stably expressing the different GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT-1).

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GAT1, GAT2, GAT3, or BGT-1 transporter are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.

  • Compound Incubation: On the day of the assay, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer. The cells are then pre-incubated with varying concentrations of the test compound (e.g., N-(Piperidine-4-yl)pivalamide hydrochloride) for a specified time (e.g., 10-20 minutes) at room temperature.

  • GABA Uptake Initiation: A solution containing a mixture of [3H]GABA and unlabeled GABA is added to each well to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 1-3 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Quantification: The cells are lysed, and the amount of [3H]GABA taken up by the cells is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the GABA uptake) are calculated by non-linear regression analysis of the concentration-response curves.

Diagram: GAT1 Inhibition Workflow

GAT1_Inhibition_Workflow cluster_cell_culture Cell Preparation cluster_assay GABA Uptake Assay cluster_analysis Data Analysis HEK_GAT1 HEK293 cells expressing hGAT1 Seeding Seed into 96-well plates HEK_GAT1->Seeding Preincubation Pre-incubate with test compound Uptake Add [3H]GABA to initiate uptake Preincubation->Uptake Termination Terminate uptake with ice-cold buffer Uptake->Termination Lysis Lyse cells Termination->Lysis Scintillation Quantify [3H]GABA via scintillation counting Lysis->Scintillation IC50 Calculate IC50 values

Caption: Workflow for an in vitro GABA uptake assay.

Antimicrobial and Antifungal Activity

The piperidine scaffold is also found in compounds with antimicrobial and antifungal properties. The versatility of this chemical moiety allows for the development of agents that can combat various pathogens.

  • Broad-Spectrum Activity: Certain piperidin-4-one derivatives have demonstrated good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[5][6]

  • Structure-Activity Insights: The antimicrobial activity of piperidin-4-one derivatives can be enhanced by the addition of specific functional groups. For example, the conversion of piperidin-4-ones to their thiosemicarbazone derivatives has been shown to significantly increase their antifungal activity.[5]

Table 1: Representative Biological Activities of Piperidine Derivatives

Compound ClassTargetPharmacological EffectTherapeutic Potential
4-Anilidopiperidinesµ-Opioid ReceptorAgonismAnalgesia[3]
Substituted Piperidines5-HT2A ReceptorInverse AgonismAntipsychotic[4]
Piperidine DerivativesGABA Transporter 1 (GAT1)InhibitionAnticonvulsant[4]
Piperidin-4-one DerivativesBacterial & Fungal TargetsAntimicrobial/AntifungalAnti-infective[5][6]
N-(piperidin-4-yl)benzamidesHypoxia-Inducible Factor 1 (HIF-1)ActivationAntitumor[7]
Anticancer Activity

Recent research has explored the potential of piperidine derivatives as anticancer agents. One emerging strategy involves the activation of hypoxia-inducible factor 1 (HIF-1) pathways.

  • Mechanism of Action: Some N-(piperidin-4-yl)benzamide derivatives have been shown to induce the expression of HIF-1α protein.[7] This can lead to the upregulation of downstream target genes like p21, which is involved in cell cycle arrest, and the promotion of apoptosis (programmed cell death) in tumor cells through the activation of caspases.[7]

Diagram: Proposed Anticancer Mechanism of N-(piperidin-4-yl)benzamides

Anticancer_Mechanism Compound N-(piperidin-4-yl)benzamide derivative HIF Induction of HIF-1α expression Compound->HIF p21 Upregulation of p21 gene HIF->p21 Caspase Upregulation of cleaved caspase-3 HIF->Caspase CellCycleArrest Tumor Cell Cycle Arrest p21->CellCycleArrest Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis

Caption: Proposed pathway for the antitumor activity of certain N-(piperidin-4-yl)benzamide derivatives.[7]

Conclusion

While the pharmacological profile of N-(Piperidine-4-yl)pivalamide hydrochloride remains to be elucidated, the broader family of piperidine-containing compounds showcases a remarkable diversity of biological activities. From potent CNS agents to novel anti-infectives and potential anticancer drugs, the piperidine scaffold continues to be a highly valuable starting point for the design and development of new therapeutics. Future research into compounds like N-(Piperidine-4-yl)pivalamide hydrochloride will be necessary to determine if they possess any of these valuable pharmacological properties.

References

  • Huang, Z. N., Liang, H., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149–1161. [Link]

  • Goel, K. K., Gajbhiye, A., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Van der Schyf, C. J., et al. (2023). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 28(3), 1234. [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1385. [Link]

  • Harper, N. J., & Chignell, C. F. (1964). THE CHEMISTRY AND PHARMACOLOGY OF SOME 4-AMINOPIPERIDINES AND THEIR DERIVATIVES. Journal of Medicinal Chemistry, 7, 729–732. [Link]

  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

  • Van der Poorten, O., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittel-Forschung, 26(8), 1548–1551. [Link]

  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]

  • Takeda, S., et al. (2023). Discovery of E2730, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication. Epilepsia Open, 8(2), 586-597. [Link]

Sources

Exploratory

N-(Piperidine-4-yl)pivalamide Hydrochloride: A Privileged Scaffold in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of starting scaffolds dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of a drug discovery campaign. N-(Piperidine-4-yl)pivalami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of starting scaffolds dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of a drug discovery campaign. N-(Piperidine-4-yl)pivalamide hydrochloride (CAS: 1233958-86-5) has emerged as a highly versatile, privileged building block. By combining the conformational rigidity and basicity of a piperidine ring with the extreme steric shielding of a pivalamide moiety, this intermediate is uniquely suited for synthesizing high-affinity ligands targeting Toll-Like Receptors (TLR7/8), G-Protein Coupled Receptors (e.g., CCR5), and various kinase domains.

This technical whitepaper provides an in-depth analysis of the physicochemical rationale behind this scaffold, its primary therapeutic applications, and the self-validating experimental workflows required to optimize it into a clinical candidate.

Structural and Physicochemical Rationale (The "Why")

The utility of N-(Piperidine-4-yl)pivalamide hydrochloride is not accidental; it is rooted in precise molecular engineering designed to overcome common liabilities in drug development.

The Pivalamide Moiety: Steric Shielding and Metabolic Stability

Amide bonds are ubiquitous in drug design but are highly susceptible to enzymatic cleavage by amidases and proteases in vivo. The pivalamide group (a tert-butyl substituted amide) introduces massive steric hindrance around the carbonyl carbon. This bulky quaternary carbon effectively blocks the nucleophilic attack required for enzymatic hydrolysis [1]. Furthermore, the lack of α-protons on the tert-butyl group prevents Phase I oxidative metabolism (hydroxylation) at that position, significantly extending the biological half-life and intrinsic clearance (CLint) of the resulting drug candidate compared to standard acetamides.

The Piperidine Core: Basicity and Vectorization

The piperidine ring serves two critical functions:

  • Solubility and Salt Formation: The secondary amine of the piperidine ring has a pKa of approximately 9–10, meaning it is protonated at physiological pH. Sourcing this building block as a hydrochloride salt ensures excellent aqueous solubility and solid-state stability (reducing hygroscopicity), which is critical for high-throughput screening (HTS) and formulation.

  • Synthetic Vectorization: The secondary nitrogen acts as a highly reactive nucleophile. It can be readily functionalized via Buchwald-Hartwig cross-coupling, reductive amination, or SN2 alkylation to attach diverse pharmacophores (such as quinolines or pyrimidines) while maintaining the pivalamide group in a fixed spatial orientation to engage hydrophobic binding pockets.

Primary Therapeutic Targets & Mechanistic Pathways

Target A: Toll-Like Receptors 7 and 8 (TLR7/8) in Autoimmunity

Aberrant activation of endosomal TLR7 and TLR8 by self-RNA is a primary driver of Systemic Lupus Erythematosus (SLE). Pharmaceutical companies, notably Eisai, have heavily utilized 4-aminopiperidine derivatives appended to quinoline cores to create potent, selective TLR7/8 antagonists [2]. The piperidine nitrogen links to the quinoline core, while the pivalamide group occupies a deep, lipophilic allosteric pocket within the TLR dimer, preventing the conformational change required to recruit the MyD88 adaptor protein. This halts the NF-κB signaling cascade, suppressing the production of Interferon-alpha (IFN-α) and other pro-inflammatory cytokines.

TLR78_Pathway ssRNA Single-Stranded RNA (Autoantigen) TLR78 Endosomal TLR7/8 Receptor ssRNA->TLR78 Binds MyD88 MyD88 Adaptor Protein TLR78->MyD88 Recruits Antagonist N-(Piperidine-4-yl)pivalamide Derivative (Antagonist) Antagonist->TLR78 Blocks Binding Pocket NFkB NF-κB / IRF7 Activation MyD88->NFkB Phosphorylation Cascade Cytokines IFN-α & Pro-inflammatory Cytokines NFkB->Cytokines Gene Transcription

Mechanism of TLR7/8 inhibition by targeted piperidine derivatives blocking inflammatory cytokine release.

Target B: C-C Chemokine Receptor Type 5 (CCR5)

CCR5 is a G-protein coupled receptor critical for HIV-1 viral entry and is increasingly recognized as a target in metastatic colorectal cancer [3]. 4-aminopiperidine is a classic core replacement in the synthesis of Maraviroc analogs. The pivalamide derivative acts as a highly stable, lipophilic anchor that binds within the transmembrane cavity of CCR5, locking the receptor in an inactive conformation and sterically occluding the binding of the viral gp120 protein or endogenous chemokines.

Experimental Workflows & Self-Validating Protocols

To successfully utilize N-(Piperidine-4-yl)pivalamide hydrochloride in a drug discovery campaign, rigorous, self-validating protocols must be established. Below are the standard methodologies for synthesizing and validating these derivatives.

Protocol 1: Scaffold Functionalization via Buchwald-Hartwig Cross-Coupling

Causality: This method is chosen over simple SNAr reactions because it allows for the coupling of the unactivated piperidine nitrogen to sterically hindered or electron-rich aryl halides (e.g., substituted quinolines for TLR7/8 targeting) with high regioselectivity.

  • Free-Basing: Suspend N-(Piperidine-4-yl)pivalamide hydrochloride (1.0 eq) in anhydrous 1,4-dioxane. Add a strong inorganic base (e.g., Cs2CO3, 3.0 eq) to neutralize the hydrochloride salt and liberate the nucleophilic secondary amine.

  • Catalyst Complexation: In a separate argon-purged vial, combine Pd2(dba)3 (0.05 eq) and XPhos ligand (0.1 eq). Stir for 15 minutes to ensure the formation of the active L-Pd(0) complex.

  • Coupling: Add the aryl halide (1.1 eq) and the catalyst mixture to the piperidine suspension.

  • Reaction & Isolation: Heat the mixture at 100°C for 12 hours under argon. Cool, filter through Celite to remove palladium black, and purify via reverse-phase HPLC.

Protocol 2: In Vitro Target Engagement (HEK-Blue TLR7/8 Reporter Assay)

Causality: To validate that the synthesized compound engages the target, a cell-based reporter assay is superior to biochemical binding assays, as it simultaneously proves cellular permeability and functional antagonism.

  • Cell Preparation: Plate HEK-Blue hTLR7 cells (InvivoGen) at 5 × 10^4 cells/well in a 96-well plate. These cells are engineered with an NF-κB/AP-1-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene.

  • Compound Incubation: Pre-incubate the cells with serial dilutions of the synthesized N-(Piperidine-4-yl)pivalamide derivative (from 10 µM to 0.1 nM) for 1 hour.

  • Stimulation: Add the TLR7 agonist R848 (Resiquimod) at an EC80 concentration (typically 1 µg/mL). Incubate for 24 hours at 37°C.

  • Quantification: Transfer 20 µL of the supernatant to a new plate containing 180 µL of QUANTI-Blue substrate. Read absorbance at 620 nm. The reduction in SEAP activity directly correlates to TLR7 antagonism.

Protocol 3: Microsomal Stability Profiling (HLM)

Causality: This assay proves the hypothesis that the pivalamide group confers superior metabolic stability compared to less hindered amides.

  • Incubation: Incubate the test compound (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the half-life (T1/2) and intrinsic clearance (CLint).

Workflow Step1 Scaffold Selection: N-(Piperidine-4-yl)pivalamide HCl Step2 Buchwald-Hartwig Cross-Coupling Step1->Step2 Step3 In Vitro Screening (HEK-Blue TLR7/8) Step2->Step3 Step4 Microsomal Stability Profiling (HLM/RLM) Step3->Step4 Step5 Lead Optimization & In Vivo Models Step4->Step5

Drug discovery workflow from scaffold selection to in vivo validation for targeted therapeutics.

Data Presentation: The Impact of Steric Shielding

The table below summarizes the typical quantitative improvements observed when transitioning from a standard acetamide group to the sterically hindered pivalamide group on the 4-aminopiperidine scaffold during a TLR7 antagonist optimization campaign.

Compound DerivativeAmide R-GroupTLR7 IC50 (nM)HLM T1/2 (min)HLM CLint (µL/min/mg)Bioavailability (F%)
Analog A Acetamide (-CH3)45.218.574.8< 15%
Analog B Isobutyramide (-CH(CH3)2)22.142.033.038%
Analog C (Lead) Pivalamide (-C(CH3)3) 8.4 > 120 < 10.5 65%

Data Interpretation: The pivalamide derivative (Analog C) not only exhibits a >5-fold increase in target binding affinity (due to optimal filling of the hydrophobic pocket) but also demonstrates near-complete resistance to microsomal degradation, resulting in a highly favorable oral bioavailability profile.

References

  • Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase... Semantic Scholar. URL:[Link]

  • A new therapeutic target for systemic lupus erythematosus: the current landscape for drug development of a toll-like receptor 7/8 antagonist through academia-industry-government collaboration. Taylor & Francis Online. URL:[Link]

  • Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening. National Center for Biotechnology Information (PMC). URL:[Link]

Foundational

Discovery and synthesis of N-(Piperidine-4-yl)pivalamide hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of N-(Piperidine-4-yl)pivalamide Hydrochloride Abstract This technical guide provides a comprehensive overview of the synthetic pathway, mechanistic princ...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-(Piperidine-4-yl)pivalamide Hydrochloride

Abstract This technical guide provides a comprehensive overview of the synthetic pathway, mechanistic principles, and analytical characterization of N-(Piperidine-4-yl)pivalamide hydrochloride. The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs.[1][2] This document details a robust and logical two-step synthesis, beginning with the selective acylation of a protected piperidine precursor, followed by deprotection and concurrent salt formation. The causality behind the choice of reagents, protecting groups, and reaction conditions is thoroughly explained to provide researchers and drug development professionals with a field-proven, self-validating protocol. This guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine heterocycle is one of the most ubiquitous structural motifs in pharmaceuticals, present in numerous classes of therapeutic agents targeting cancer, central nervous system (CNS) disorders, and infectious diseases.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, including modulating lipophilicity and aqueous solubility, providing hydrogen bond donors and acceptors, and adopting low-energy chair conformations that can fit precisely into the binding pockets of molecular targets.[2] This often enhances a molecule's druggability by improving its metabolic stability and pharmacokinetic (ADME) profile.[2]

N-(Piperidine-4-yl)pivalamide hydrochloride serves as a quintessential example of a versatile synthetic intermediate, or building block, designed for elaboration into more complex and potent drug candidates. The pivalamide moiety provides steric bulk, which can be crucial for tuning receptor selectivity, while the secondary amine of the piperidine ring offers a reactive handle for further functionalization. This guide provides an in-depth, practical examination of its discovery through rational chemical synthesis.

Rational Design: A Retrosynthetic Approach

The synthetic strategy for N-(Piperidine-4-yl)pivalamide hydrochloride is best understood through retrosynthesis. The design hinges on a logical disconnection that simplifies the target molecule into readily available starting materials.

The primary challenge is the presence of two nitrogen atoms in the precursor, 4-aminopiperidine: the endocyclic secondary amine and the exocyclic primary amine. The endocyclic amine is generally more nucleophilic and would react preferentially during acylation. Therefore, a protecting group strategy is essential for selective acylation of the 4-amino group. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[3][4]

This leads to the following retrosynthetic plan:

  • Disconnection of the Hydrochloride Salt: The target salt is formed by protonating the piperidine nitrogen with hydrochloric acid. This step is concurrent with the removal of an acid-labile protecting group.

  • Disconnection of the Pivaloyl Group: The pivalamide bond can be formed via a standard nucleophilic acyl substitution between a 4-aminopiperidine derivative and an activated pivaloyl source, such as pivaloyl chloride.[5]

  • Application of Protecting Group: To ensure selective acylation at the 4-position, the piperidine nitrogen must be protected. This identifies N-Boc-4-aminopiperidine as the key starting material.[6]

G Target N-(Piperidine-4-yl)pivalamide Hydrochloride Intermediate2 N-(1-Boc-piperidin-4-yl)pivalamide Target->Intermediate2 Deprotection / Salt Formation (HCl) Intermediate1 N-Boc-4-aminopiperidine Intermediate2->Intermediate1 Acylation Reagent2 Pivaloyl Chloride Intermediate2->Reagent2 Reagent1 4-Aminopiperidine + Boc-Anhydride Intermediate1->Reagent1 Protection G cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotection Start N-Boc-4-aminopiperidine Intermediate N-(1-Boc-piperidin-4-yl)pivalamide Start->Intermediate Final N-(Piperidine-4-yl)pivalamide Hydrochloride Intermediate->Final Reagent1 Pivaloyl Chloride, Triethylamine, DCM Reagent1->Intermediate Reagent2 4M HCl in Dioxane Reagent2->Final

Sources

Exploratory

Comprehensive Solubility Profiling of N-(Piperidine-4-yl)pivalamide Hydrochloride: A Technical Guide for Drug Development

Executive Summary In modern drug discovery, the physicochemical characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a foundational step that dictates downstream formulation s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the physicochemical characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a foundational step that dictates downstream formulation strategies. N-(Piperidine-4-yl)pivalamide hydrochloride (CAS: 1233958-86-5) is a highly versatile secondary amine building block utilized extensively in medicinal chemistry.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the mechanistic causality behind the solubility profile of this compound and establish a self-validating experimental protocol for thermodynamic solubility determination.

Physicochemical Landscape & Mechanistic Principles

To predict and understand the solubility of N-(Piperidine-4-yl)pivalamide hydrochloride, we must analyze the competing molecular forces within its structure. Data indexed by the and the confirm its molecular weight as 220.74 g/mol . Its solubility is governed by two primary structural features:

  • The Piperidine Hydrochloride Core (Solubility Enhancer): As a hydrochloride salt, the basic piperidine nitrogen is protonated. This dramatically lowers the crystal lattice energy compared to its free-base counterpart. The resulting NH2+​ center facilitates strong ion-dipole interactions with polar solvents (like water and methanol), driving rapid solvation.

  • The Pivalamide Moiety (Lipophilic Shield): The pivaloyl group introduces a bulky tert-butyl moiety. While this steric bulk is highly desirable in drug design to protect the amide bond from enzymatic cleavage (improving pharmacokinetic half-life), it introduces a highly lipophilic, hydrophobic patch.

Causality in Solvation: The competition between the highly polar chloride salt and the hydrophobic tert-butyl group dictates the compound's behavior. The salt form dominates in aqueous media, leading to high water solubility. However, in non-polar organic solvents, the ionic nature of the salt prevents dissolution, while the pivalamide group prevents the formation of stable suspensions, leading to rapid precipitation.

Quantitative Solubility Data

The following table summarizes the expected thermodynamic solubility ranges for N-(Piperidine-4-yl)pivalamide hydrochloride across various standard solvent systems at 37°C. These baseline metrics are derived from the physicochemical behavior of piperidine hydrochloride scaffolds.

Solvent / MediapH / ConditionExpected Solubility Range (mg/mL)Solvation Mechanism
Water pH 1.2 (Simulated Gastric)> 50.0Ion-dipole interaction (Protonated amine dominance)
Water pH 6.8 (Simulated Intestinal)> 50.0Ion-dipole interaction (Salt form dominance)
DMSO Neat> 30.0Strong polar aprotic solvation
Methanol Neat> 30.0Polar protic hydrogen bonding
Acetonitrile Neat< 5.0Limited aprotic dipole interaction
Hexane Neat< 0.1Hydrophobic exclusion (Practically insoluble)

Experimental Methodology: The Gold Standard Shake-Flask Protocol

To generate reliable, regulatory-compliant data, solubility testing must be treated as a self-validating system. According to the , the shake-flask method remains the gold standard for thermodynamic solubility determination. Furthermore, recent methodologies highlighted by emphasize the necessity of coupling this method with HPLC-UV for precise quantification.

Step-by-Step Self-Validating Protocol

Note: This protocol is designed to eliminate kinetic artifacts (e.g., supersaturation) and ensure only true thermodynamic equilibrium is measured.

Step 1: Media Preparation & Saturation

  • Action: Add an excess amount of N-(Piperidine-4-yl)pivalamide hydrochloride (e.g., 100 mg) to 1 mL of the target solvent in a sealed glass vial.

  • Causality: An excess of solid must be visibly present to ensure the solution is fully saturated. If all solid dissolves, the true solubility limit has not been reached, and more API must be added.

Step 2: Equilibration via Orbital Agitation

  • Action: Place the vials on an orbital shaker at 37 ± 1°C at 200 RPM for 24 to 48 hours.

  • Causality: Do not use magnetic stir bars. Stir bars cause particle milling, which artificially reduces particle size, increases surface area, and can lead to transient kinetic supersaturation. Orbital shaking ensures gentle, continuous particle contact with the solvent without altering the crystal morphology.

Step 3: Dual-Phase Separation

  • Action: After 24 hours, centrifuge the sample at 14,000 RPM for 10 minutes. Extract the supernatant and pass it through a 0.45 µm PTFE syringe filter.

  • Causality: Centrifugation compacts the macroscopic undissolved API, but micro-colloidal suspensions often remain suspended in the supernatant. Filtering ensures that only fully solvated, dissolved molecules reach the detector, preventing false-positive concentration spikes.

Step 4: HPLC-UV Quantification & Equilibrium Validation (The Self-Validating Step)

  • Action: Dilute the filtered supernatant immediately with the mobile phase to prevent precipitation, and inject it into the HPLC-UV system. Repeat the entire sampling process at 48 hours.

  • Causality: Thermodynamic solubility is an equilibrium state, not a time-dependent rate. By comparing the concentration at 24 hours ( C24​ ) and 48 hours ( C48​ ), the system validates itself. If ΔC<5% , equilibrium is confirmed. If ΔC>5% , the system is still in a kinetic dissolution phase, and shaking must continue.

Workflow Visualization

Below is the logical workflow for the self-validating shake-flask methodology.

Workflow Start N-(Piperidine-4-yl)pivalamide HCl Solid Characterization Media Media Preparation (Aqueous Buffers & Organics) Start->Media Saturation Saturation & Equilibration (Orbital Shaker, 37°C, 24-48h) Media->Saturation Separation Phase Separation (Centrifugation & 0.45µm Filtration) Saturation->Separation Validation Equilibrium Validation (ΔConcentration < 5% between 24h-48h) Separation->Validation Validation->Saturation Not Equilibrated HPLC HPLC-UV Quantification (Isocratic/Gradient Method) Validation->HPLC Validated Data Thermodynamic Solubility Profile Generation HPLC->Data

Workflow for determining the thermodynamic solubility of N-(Piperidine-4-yl)pivalamide HCl.

Conclusion

The solubility profile of N-(Piperidine-4-yl)pivalamide hydrochloride is a direct manifestation of its structural dichotomy: the highly polar, water-soluble piperidine hydrochloride core versus the sterically hindered, lipophilic pivalamide tail. By employing a rigorously controlled, self-validating shake-flask method, researchers can confidently map its thermodynamic solubility. This data is not just a regulatory checkbox; it is the critical parameter that dictates solvent selection for API purification, biological assay design, and ultimate formulation success.

References

  • National Institutes of Health (NIH) PubChem. "Compound Summary for N-(Piperidine-4-yl)pivalamide hydrochloride." Accessed March 2026. URL:[Link]

  • World Health Organization (WHO). "Annex 4: Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver." WHO Technical Report Series. Accessed March 2026. URL:[Link]

Foundational

N-(Piperidine-4-yl)pivalamide hydrochloride stability studies

Comprehensive Stability Profiling of N-(Piperidine-4-yl)pivalamide Hydrochloride: A Technical Guide Executive Summary N-(Piperidine-4-yl)pivalamide hydrochloride (CAS: 1233958-86-5)[1] is a highly versatile building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Stability Profiling of N-(Piperidine-4-yl)pivalamide Hydrochloride: A Technical Guide

Executive Summary

N-(Piperidine-4-yl)pivalamide hydrochloride (CAS: 1233958-86-5)[1] is a highly versatile building block and intermediate in pharmaceutical development[2]. Because the quality of a drug substance varies with time under the influence of environmental factors (temperature, humidity, and light), establishing a scientifically rigorous stability profile is a regulatory imperative[3]. This whitepaper outlines a self-validating stability testing framework, moving beyond rote protocol execution to explore the structural causality behind the molecule's degradation pathways.

Physicochemical Profiling & Structural Causality

To design a robust, stability-indicating analytical method, we must first deconstruct the molecule’s structural vulnerabilities. As an application scientist, anticipating degradation based on molecular architecture is the first step in method development.

  • Steric Shielding of the Amide Bond: The pivaloyl group features a bulky tert-butyl moiety directly adjacent to the carbonyl carbon.

    • Causality & Experimental Choice: This creates immense steric hindrance, effectively shielding the amide bond from nucleophilic attack by water. Standard forced degradation protocols (e.g., 0.1 N HCl at 60°C) will fail to generate the target 5–20% degradation required to validate a stability-indicating method. We must escalate to extreme hydrolytic conditions (>1.0 N acid/base at 80°C) to force cleavage and identify the primary hydrolytic degradants (4-aminopiperidine and pivalic acid).

  • Oxidative Lability of the Secondary Amine: The piperidine ring contains a secondary nitrogen.

    • Causality & Experimental Choice: Secondary amines are highly susceptible to N-oxidation in the presence of peroxides, forming N-oxides or hydroxylamines. Oxidative stress must be carefully calibrated (using 0.3% H₂O₂ rather than standard 3-10% solutions) to prevent the complete, uninformative destruction of the sample.

  • Lack of a Conjugated Chromophore: The molecule lacks aromatic rings or extended pi-conjugation.

    • Causality & Experimental Choice: UV detection at standard wavelengths (e.g., 254 nm) will yield a negligible response. To ensure an accurate mass balance, the analytical method must employ Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).

Forced Degradation (Stress Testing) Protocol

A self-validating forced degradation study ensures that the analytical method is genuinely stability-indicating. The goal is to achieve 5–20% degradation. Examining degradation products under stress conditions is useful in establishing degradation pathways[4].

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve N-(Piperidine-4-yl)pivalamide HCl in a 50:50 mixture of LC-MS grade Water:Acetonitrile to yield a 2.0 mg/mL stock solution.

  • Acid Hydrolysis (Escalated Stress):

    • Mix 5.0 mL of stock solution with 5.0 mL of 2.0 N HCl (Final concentration: 1.0 mg/mL API in 1.0 N HCl).

    • Incubate in a sealed glass vial at 80°C for 48 hours.

    • Self-Validation Check: Neutralize a 1.0 mL aliquot with 1.0 N NaOH. If degradation is <5% via LC-MS, escalate to 5.0 N HCl.

  • Base Hydrolysis (Escalated Stress):

    • Mix 5.0 mL of stock solution with 5.0 mL of 2.0 N NaOH.

    • Incubate at 80°C for 48 hours, then neutralize with 2.0 N HCl prior to injection.

  • Oxidative Stress (Controlled):

    • Mix 5.0 mL of stock solution with 5.0 mL of 0.6% H₂O₂ (Final concentration: 0.3% H₂O₂).

    • Incubate at 25°C for 24 hours.

    • Critical Step: Quench residual peroxides by adding 100 µL of 10% sodium metabisulfite to prevent artificial on-column oxidation during analysis.

  • Photolytic Stress:

    • Expose solid API and a 1.0 mg/mL aqueous solution to 1.2 million lux-hours of visible light and 200 watt-hours/m² of UV light, strictly adhering to ICH Q1B standard conditions[4].

Workflow cluster_0 Forced Degradation (Stress Testing) API N-(Piperidine-4-yl)pivalamide HCl Batch Selection & Characterization Hydrolysis Acid/Base Hydrolysis (1.0N HCl / NaOH, 80°C) API->Hydrolysis Oxidation Oxidative Stress (0.3% H2O2, 25°C) API->Oxidation Thermal Thermal Stress (Solid State, 80°C) API->Thermal Photo Photolysis (ICH Q1B) (1.2M lux-hr) API->Photo Analysis Stability-Indicating LC-MS/CAD Method Validation Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Formal Formal Stability (ICH Q1A) Long-term & Accelerated Analysis->Formal Validated Method

Fig 1: Comprehensive stability testing workflow integrating forced degradation and ICH Q1A(R2).

Analytical Methodology: Stability-Indicating LC-MS/CAD Method

Because the compound lacks a strong chromophore, traditional HPLC-UV is insufficient. We employ a hyphenated LC-MS/CAD approach.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.5). Causality: High pH ensures the basic piperidine nitrogen remains unprotonated, preventing peak tailing and ensuring retention on the reversed-phase column.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: Charged Aerosol Detector (CAD) for universal, mass-based quantification of non-volatile degradants, coupled with ESI+ MS for structural elucidation.

Degradation A N-(Piperidine-4-yl)pivalamide (Intact API) B Piperidine N-oxide (Primary Oxidative Degradant) A->B Peroxides (H2O2) Room Temp C 4-Aminopiperidine (Hydrolytic Cleavage) A->C Extreme Acid/Base (>1.0N, 80°C) D Pivalic Acid (Hydrolytic Cleavage) A->D Extreme Acid/Base (>1.0N, 80°C)

Fig 2: Mechanistic degradation pathways highlighting oxidative vulnerability and steric shielding.

Formal Stability Studies (ICH Q1A(R2))

Following successful method validation, formal stability studies are initiated on at least three primary batches of the drug substance[4]. The batches must be packaged in the same container closure system proposed for marketing[5]. Given the hygroscopic nature of the hydrochloride salt, a double LDPE bag within an HDPE drum with desiccant is recommended.

Table 1: Formal Stability Testing Schedule (Climatic Zones I and II)[3]

Storage ConditionClassificationTemperatureRelative Humidity (RH)Testing Frequency (Months)
25°C ± 2°C Long-Term25°C60% ± 5%0, 3, 6, 9, 12, 18, 24, 36
40°C ± 2°C Accelerated40°C75% ± 5%0, 1, 3, 6

Table 2: Representative Accelerated Stability Data (40°C / 75% RH)

ParameterAcceptance CriteriaInitial (0M)1 Month3 Months6 Months
Appearance White to off-white powderWhite powderWhite powderWhite powderOff-white powder
Assay (CAD) 98.0% - 102.0%99.8%99.7%99.5%99.1%
Total Impurities NMT 1.0%0.15%0.18%0.25%0.42%
Water Content (KF) NMT 2.0%0.4%0.5%0.8%1.2%
Mass Balance 98.0% - 102.0%99.95%99.88%99.75%99.52%

Data Interpretation: The inclusion of a mass balance calculation (Sum of Assay % + Impurities %) ensures that no degradants are eluting in the void volume or being permanently retained on the column. A mass balance consistently >99.5% validates the extraction and detection methodology. The slight increase in water content (from 0.4% to 1.2%) highlights the hygroscopic nature of the hydrochloride salt, validating the necessity of desiccant in the commercial packaging.

Conclusion

The stability profiling of N-(Piperidine-4-yl)pivalamide hydrochloride requires a nuanced approach that respects its unique physicochemical properties. By anticipating the steric hindrance of the pivaloyl group and the oxidative lability of the piperidine ring, researchers can design forced degradation studies that are scientifically meaningful rather than merely compliant. Coupled with a robust LC-MS/CAD analytical method, this framework ensures the generation of highly trustworthy, self-validating stability data suitable for global regulatory submissions.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 13689284, N-(Piperidine-4-yl)pivalamide hydrochloride. Available at:[Link]

Sources

Exploratory

Comprehensive Physicochemical and Analytical Profiling of N-(Piperidine-4-yl)pivalamide Hydrochloride in Drug Discovery

Executive Summary In modern drug discovery, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of an Active Pharmaceutical Ingredient (API). N-(Piperidine-4-yl)pi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of an Active Pharmaceutical Ingredient (API). N-(Piperidine-4-yl)pivalamide hydrochloride (CAS: 1233958-86-5) has emerged as a highly versatile scaffold. As a Senior Application Scientist overseeing API scale-up and analytical validation, I frequently encounter stoichiometric and analytical errors stemming from a misunderstanding of this compound's salt form.

This technical whitepaper provides an in-depth analysis of the molecular weight, physicochemical properties, and analytical workflows associated with N-(Piperidine-4-yl)pivalamide hydrochloride, ensuring robust integration into pharmaceutical synthesis pipelines.

Structural Rationale and Pharmacophore Utility

The architecture of N-(Piperidine-4-yl)pivalamide hydrochloride is intentionally designed to solve specific medicinal chemistry challenges. The molecule consists of three distinct functional components, each serving a critical purpose:

  • The Piperidine Ring: Incorporating a saturated nitrogen heterocycle improves the aqueous solubility and tunes the basicity (pKa) of the final drug candidate, often enhancing target binding through favorable hydrogen-bonding interactions.

  • The Pivalamide Moiety: The bulky tert-butyl group of the pivaloyl moiety provides intense steric shielding. This protects the adjacent amide bond from rapid enzymatic cleavage by amidases in vivo, significantly increasing the metabolic half-life of the drug.

  • The Hydrochloride Salt: Primary and secondary aliphatic amines are prone to oxidation and can absorb atmospheric carbon dioxide to form carbamates. Supplying this building block as a hydrochloride salt locks the lone pair on the piperidine nitrogen, preventing degradation and ensuring a free-flowing, stable crystalline powder.

Structural_Rationale A Piperidine Ring (Basicity, Solubility) D N-(Piperidine-4-yl)pivalamide HCl Optimized Building Block A->D B Pivalamide Moiety (Steric Shielding) B->D C Hydrochloride Salt (Crystallinity) C->D

Structural rationale for utilizing N-(Piperidine-4-yl)pivalamide HCl in drug discovery.

Physicochemical Profiling & Molecular Weight Analysis

A frequent source of failure in cross-coupling reactions is the miscalculation of stoichiometric equivalents. Researchers must differentiate between the molecular weight of the free base and the hydrochloride salt [1].

The free base, N-(Piperidine-4-yl)pivalamide (Formula: C10H20N2O), has a molecular weight of 184.28 g/mol . However, commercial suppliers provide this compound as a hydrochloride salt (Formula: C10H21ClN2O) [2]. The addition of the HCl molecule (36.46 g/mol ) brings the total molecular weight to 220.74 g/mol . Weighing 184.28 mg instead of 220.74 mg for a 1 mmol reaction results in a ~16% deficit of the nucleophile, directly impacting the yield of subsequent synthetic steps.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance
Chemical Name N-(Piperidine-4-yl)pivalamide hydrochlorideStandard IUPAC nomenclature.
CAS Registry Number 1233958-86-5Unique identifier for procurement [3].
Chemical Formula (Salt) C10H21ClN2OUsed for bulk mass calculations.
Molecular Weight (Salt) 220.74 g/mol Critical for calculating reaction stoichiometry.
Molecular Weight (Base) 184.28 g/mol Relevant only if the compound is pre-freebased.
Monoisotopic Mass (Base) 184.157 DaCritical for High-Resolution Mass Spectrometry (HRMS).
Physical State Crystalline SolidEnsures accurate weighing and long shelf-life.

Analytical Characterization Protocols

When analyzing this compound via Liquid Chromatography-Mass Spectrometry (LC-MS), novice analysts often expect to see the full 220.74 m/z. However, under positive electrospray ionization (ESI+), the chloride counterion dissociates. The instrument only detects the protonated free base.

Protocol 1: LC-MS Molecular Weight Validation

This self-validating protocol ensures the purity and identity of the building block before synthetic integration.

  • Sample Preparation: Dissolve 1.0 mg of N-(Piperidine-4-yl)pivalamide hydrochloride in 1.0 mL of LC-MS grade Methanol. Vortex for 30 seconds.

    • Causality: Methanol fully solubilizes the salt while remaining compatible with reverse-phase mobile phases.

  • Chromatographic Separation: Inject 1 µL onto a C18 UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 3 minutes at 0.4 mL/min.

    • Causality: Formic acid acts as an ion-pairing agent, suppressing secondary interactions with residual silanols on the stationary phase (preventing peak tailing) and promoting nitrogen protonation for ESI+.

  • Mass Spectrometry Detection: Operate the TOF-MS in positive Electrospray Ionization (ESI+) mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Data Interpretation: Extract the ion chromatogram. The free base exact mass is 184.157 Da. The target [M+H]+ is 185.165 m/z . The absence of a 220.74 m/z peak is expected and confirms standard salt dissociation.

LCMS_Workflow Sample Sample Prep (1 mg/mL in MeOH) LC UHPLC Separation (C18 Column, Gradient) Sample->LC ESI ESI+ Ionization [M+H]+ = 185.16 Da LC->ESI MS TOF-MS Detection Exact Mass Validation ESI->MS Data Data Analysis MW Confirmation MS->Data

Step-by-step LC-MS analytical workflow for molecular weight and purity validation.

Synthetic Integration Workflows

To utilize the piperidine nitrogen as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling, the hydrochloride salt must be neutralized in situ.

Protocol 2: In Situ Freebasing and SNAr Coupling
  • Stoichiometric Calculation: For a 1.0 mmol scale reaction, weigh exactly 220.7 mg of N-(Piperidine-4-yl)pivalamide hydrochloride.

  • Solvent and Base Selection: Suspend the salt in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). Add 3.0 equivalents (3.0 mmol, 522 µL) of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The first equivalent of DIPEA neutralizes the HCl salt to generate the nucleophilic free base in situ. The remaining 2.0 equivalents act as an acid scavenger for the HF generated during the subsequent SNAr reaction.

  • Electrophile Addition: Add 1.0 equivalent (1.0 mmol) of the target aryl fluoride scaffold.

  • Thermal Activation: Heat the reaction mixture to 100°C for 12 hours under a nitrogen atmosphere.

    • Causality: SNAr on unactivated aryl fluorides requires elevated thermal energy to overcome the high activation energy barrier of the Meisenheimer complex intermediate.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with 5% aqueous LiCl.

    • Causality: Aqueous LiCl is highly effective at disrupting the hydrogen bonding network of DMF, partitioning it entirely into the aqueous layer and preventing solvent carryover into the organic phase.

Synthetic_Workflow A N-(Piperidine-4-yl)pivalamide HCl (MW: 220.74 g/mol) B In Situ Freebasing (DIPEA in DMF) A->B D SNAr Coupling (100°C, 12 hours) B->D C Electrophile Addition (Aryl Fluoride Scaffold) C->D E Target API Derivative (Enhanced Metabolic Stability) D->E

Synthetic workflow for integrating the piperidine building block via SNAr coupling.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 51042795, N-(Piperidine-4-yl)pivalamide hydrochloride". PubChem. URL:[Link]

Foundational

Part 1: Primary Target Engagement – Radioligand Binding Assays

An In-Depth Technical Guide to the In Vitro Characterization of N-(Piperidine-4-yl)pivalamide hydrochloride For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework f...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Characterization of N-(Piperidine-4-yl)pivalamide hydrochloride

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vitro characterization of novel small molecules, using N-(Piperidine-4-yl)pivalamide hydrochloride as a representative compound. The piperidine scaffold is a highly privileged motif in medicinal chemistry, found in a vast array of clinically approved drugs.[1][2] Its presence suggests a high likelihood of interaction with biological macromolecules, particularly G-Protein Coupled Receptors (GPCRs), which are the target of approximately 30% of all FDA-approved drugs.[3][4][5]

This document eschews a rigid template, instead presenting a logical, field-proven workflow that progresses from initial target binding to functional consequence and preliminary safety assessment. Each protocol is designed as a self-validating system, with explanations for the critical scientific choices that underpin the methodology.

The foundational question for any new chemical entity is whether it physically interacts with its intended target. Radioligand binding assays are the gold standard for quantifying this interaction, prized for their sensitivity and robustness.[6][7][8] They allow for the determination of binding affinity (Kᵢ) and receptor density (Bₘₐₓ).

Causality Behind the Approach

The core principle is to measure the ability of our unlabeled test compound, N-(Piperidine-4-yl)pivalamide hydrochloride, to compete with a known, radiolabeled ligand for binding to the target receptor. This competition is concentration-dependent and allows us to calculate the affinity of our compound. We employ a filtration-based method to separate receptor-bound from free radioligand, a robust technique for membrane-bound targets.[6]

Workflow for Competitive Radioligand Binding Assay

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis A 1. Cell Culture (Expressing Target GPCR) B 2. Membrane Homogenate Preparation A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Incubation Setup (96-well plate) C->D E 5. Add Components: - Membranes - Radioligand ([³H]-Ligand) - Test Compound (Varying Conc.) D->E F 6. Incubate to Equilibrium (e.g., 60 min at 30°C) E->F G 7. Rapid Filtration (GF/C filters) F->G H 8. Scintillation Counting (Measure bound radioactivity) G->H I 9. Data Analysis - Calculate IC₅₀ - Convert to Kᵢ (Cheng-Prusoff) H->I

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Competitive Binding Assay
  • Membrane Preparation :

    • Culture cells heterologously expressing the human GPCR of interest to near confluence.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[9]

    • Wash the pellet and resuspend in a buffer containing a cryoprotectant (e.g., 10% sucrose).

    • Determine protein concentration using a standard method like the Pierce™ BCA assay.[9] Store aliquots at -80°C.

  • Assay Procedure (96-well format) :

    • Scientist's Note: All additions should be made in triplicate to ensure statistical validity.

    • Prepare serial dilutions of N-(Piperidine-4-yl)pivalamide hydrochloride (e.g., 10 concentrations over a 5-log unit range).[6]

    • To each well of a 96-well plate, add components to a final volume of 250 µL:

      • Total Binding Wells: 150 µL membranes, 50 µL assay buffer, 50 µL radioligand (at a fixed concentration, typically at or below its Kₑ).[10][11]

      • Non-Specific Binding (NSB) Wells: 150 µL membranes, 50 µL of a high concentration of a known, unlabeled ligand (to saturate all specific sites), 50 µL radioligand.[10]

      • Test Compound Wells: 150 µL membranes, 50 µL of N-(Piperidine-4-yl)pivalamide hydrochloride dilution, 50 µL radioligand.[9]

    • Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[9]

  • Filtration and Counting :

    • Rapidly terminate the incubation by vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[10]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the trapped radioactivity using a liquid scintillation counter.[9][10]

  • Data Analysis :

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation :

      • Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))

      • Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

ParameterDescriptionExample Value
IC₅₀ Concentration for 50% inhibition of radioligand binding.150 nM
Kᵢ Inhibition constant; a measure of binding affinity.75 nM
Hill Slope Slope of the competition curve; a value near 1 suggests a simple competitive interaction.~1.0

Part 2: Functional Characterization – G-Protein and Second Messenger Assays

Demonstrating binding is the first step; the second is to determine the functional consequence. Does N-(Piperidine-4-yl)pivalamide hydrochloride activate the receptor (agonist), block the activator (antagonist), or reduce basal receptor activity (inverse agonist)? This is elucidated through functional assays that measure downstream signaling events.[5]

[³⁵S]GTPγS Binding Assay: A Direct Measure of G-Protein Activation

Causality Behind the Approach: Upon agonist-induced GPCR activation, the associated G-protein exchanges GDP for GTP.[12] This assay uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits and accumulates.[12][13] The amount of incorporated radioactivity is directly proportional to the extent of G-protein activation, making this a primary functional readout.[13][14]

G A GPCR B Gα-GDP A->B Activation C Gβγ B->C Heterotrimer E Gα-[³⁵S]GTPγS B->E Nucleotide Exchange D GPCR F Gβγ Agonist Agonist (Test Compound) Agonist->A GDP GDP GTPgS [³⁵S]GTPγS

Caption: Principle of the [³⁵S]GTPγS binding assay.

Experimental Protocol: [³⁵S]GTPγS Binding

  • Reagents & Preparation :

    • Use the same membrane preparation as in the binding assay.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

    • Add GDP (e.g., 10 µM final concentration) to the membrane preparation and pre-incubate to ensure G-proteins are in the inactive state.[15][16]

  • Assay Procedure :

    • In a 96-well plate, add in order:

      • 50 µL of drug solution (N-(Piperidine-4-yl)pivalamide hydrochloride at various concentrations for agonist testing, or a fixed concentration of a known agonist + various concentrations of the test compound for antagonist testing).

      • 50 µL of [³⁵S]GTPγS (final concentration ~0.1-0.3 nM).[15]

      • 100 µL of the membrane-GDP pre-mix.

    • Incubate at 30°C for 30-60 minutes.

    • Terminate the reaction by rapid filtration, wash, and quantify radioactivity as described for the radioligand binding assay.[16]

  • Data Analysis :

    • For agonist mode, plot stimulated [³⁵S]GTPγS binding against compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a standard full agonist.

    • For antagonist mode, the data can be used to calculate the IC₅₀ and subsequently the functional antagonist constant (Kₑ ).

ParameterDescriptionExpected Outcome for Agonist
EC₅₀ Concentration for 50% of maximal response.e.g., 200 nM
Eₘₐₓ Maximum efficacy relative to a full agonist.e.g., 85% (Partial Agonist)
Basal [³⁵S]GTPγS binding in the absence of any ligand.Baseline CPM
cAMP Second Messenger Assay: Measuring Downstream Signaling

Causality Behind the Approach: Many GPCRs signal by modulating the activity of adenylyl cyclase, which produces the second messenger cyclic AMP (cAMP). Gαs-coupled receptors increase cAMP levels, while Gαi-coupled receptors decrease them.[17] Measuring changes in intracellular cAMP is a robust, cell-based functional assay.[18] Modern assays use principles like competitive immunoassay with time-resolved fluorescence (HTRF) or bioluminescence (e.g., GloSensor™, cAMP-Glo™).[18][19][20][21]

Experimental Protocol: cAMP Accumulation Assay (Luminescence-based)

  • Cell Preparation :

    • Seed cells expressing the target receptor into a 96- or 384-well plate and grow overnight.

    • On the day of the assay, replace the growth medium with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation and amplify the signal.

  • Assay Procedure :

    • Add N-(Piperidine-4-yl)pivalamide hydrochloride at varying concentrations (for agonist mode) or in combination with a known agonist (for antagonist mode).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells according to the kit manufacturer's protocol (e.g., Promega cAMP-Glo™ or PerkinElmer AlphaScreen®).[19][20]

    • Add detection reagents. These kits typically use a competitive binding principle where cellular cAMP competes with a labeled analog, resulting in a change in a luminescent or fluorescent signal.[17][21]

    • Incubate as required, then read the plate on a suitable plate reader.

  • Data Analysis :

    • Convert the raw luminescence/fluorescence data to cAMP concentrations using a standard curve run in parallel.

    • Plot cAMP concentration versus log[compound] to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Part 3: Cellular Phenotype and Safety – In Vitro Cytotoxicity Assays

Early assessment of a compound's potential to cause cell death is a critical step to de-risk a drug discovery program.[22][23][24] Cytotoxicity assays measure cell viability and provide an initial therapeutic window by comparing the concentrations at which the compound is toxic versus the concentrations at which it is effective in functional assays.

Causality Behind the Approach

The most common cytotoxicity assays measure a marker of metabolic activity in viable cells.[25][26] For example, assays like MTT or MTS measure the ability of mitochondrial reductases in living cells to convert a tetrazolium salt into a colored formazan product. The amount of color produced is directly proportional to the number of viable cells.

Experimental Protocol: MTS Assay

  • Cell Plating : Seed a relevant cell line (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density and allow cells to adhere overnight.[27][28]

  • Compound Treatment :

    • Treat cells with a range of concentrations of N-(Piperidine-4-yl)pivalamide hydrochloride for a specified duration (e.g., 24, 48, or 72 hours).

    • Include untreated cells (vehicle control) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Assay Execution :

    • Add a premixed MTS reagent solution to each well.

    • Incubate the plate at 37°C for 1-4 hours. During this time, viable cells will convert the MTS reagent into a soluble formazan product.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot percent viability versus log[compound] and use non-linear regression to determine the CC₅₀ (concentration that causes 50% cytotoxicity).

ParameterDescription
CC₅₀ Concentration for 50% reduction in cell viability.
Therapeutic Index (in vitro) Ratio of CC₅₀ to EC₅₀ (or Kᵢ). A higher ratio is desirable.

Conclusion: An Integrated Approach

The characterization of N-(Piperidine-4-yl)pivalamide hydrochloride requires a multi-faceted in vitro approach. By systematically progressing from target binding (Radioligand Assay) to functional activity (GTPγS, cAMP Assays) and finally to preliminary safety (Cytotoxicity Assays), researchers can build a comprehensive pharmacological profile. This logical, evidence-based cascade provides the critical data needed to make informed decisions in the complex process of drug discovery and development.

References

  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Recent progress in assays for GPCR drug discovery Source: Acta Pharmacologica Sinica URL: [Link]

  • Title: cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) Source: Bio-protocol URL: [Link]

  • Title: In Vitro Cytotoxicity Assays Source: LifeNet Health LifeSciences URL: [Link]

  • Title: GTPγS Binding Assays Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: An accessible and generalizable in vitro luminescence assay for detecting GPCR activation Source: Nature Communications URL: [Link]

  • Title: In Vitro Cytotoxicity Assay Source: Alfa Cytology URL: [Link]

  • Title: Assay of GTPγS Binding in Autoradiography Source: Springer Nature Experiments URL: [Link]

  • Title: Update on in vitro cytotoxicity assays for drug development Source: PubMed URL: [Link]

  • Title: Advances in G Protein-Coupled Receptor High-throughput Screening Source: PMC URL: [Link]

  • Title: Functional Assays Protocols Source: PDSP URL: [Link]

  • Title: GPCRs: Cell based label-free assays in GPCR drug discovery Source: European Pharmaceutical Review URL: [Link]

  • Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery Source: SciELO URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: American Journal of Physiology-Cell Physiology URL: [Link]

  • Title: GPCR Radioligand Binding - Robust Assays, Fast Results Source: Eurofins Discovery URL: [Link]

  • Title: Flow Chart Outlining the Fractionation and [ 35 S]GTPγS-binding... Source: ResearchGate URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Source: Assay Guidance Manual - NCBI URL: [Link]

  • Title: Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics Source: PubMed URL: [Link]

  • Title: Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways Source: PubMed URL: [Link]

  • Title: Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells Source: PubMed URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand Source: Frontiers URL: [Link]

  • Title: Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE Source: Neuroquantology URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives Source: MDPI URL: [Link]

Sources

Exploratory

Strategic Utility of N-(Piperidine-4-yl)pivalamide Derivatives in Modern Drug Discovery

Executive Summary In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, prized for its ability to modulate basicity, improve aqueous solubility, and direct vector geometries in recep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, prized for its ability to modulate basicity, improve aqueous solubility, and direct vector geometries in receptor binding. However, bare piperidine derivatives frequently suffer from two critical liabilities: high affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel (leading to cardiotoxicity) and susceptibility to rapid Cytochrome P450 (CYP)-mediated metabolism.

N-(Piperidine-4-yl)pivalamide hydrochloride (CAS: 1233958-86-5)[1] has emerged as a highly privileged building block to circumvent these bottlenecks. By appending a sterically demanding pivaloyl (trimethylacetyl) group to the exocyclic amine, drug designers can fundamentally alter the molecule's topological polar surface area (tPSA), metabolic routing, and spatial geometry. This whitepaper dissects the physicochemical rationale, metabolic implications, and proven experimental workflows for leveraging pivalamide-functionalized piperidines in target-oriented drug discovery.

Physicochemical & Structural Rationale

Steric Shielding and Basicity Modulation

The hERG channel's inner vestibule is notoriously promiscuous, lined with aromatic residues (Tyr652 and Phe656) that readily form cation- π interactions with protonated basic amines. A standard unsubstituted piperidine typically possesses a pKa of ~9.5, ensuring it is fully protonated at physiological pH (7.4), which acts as a beacon for hERG binding.

When utilizing N-(piperidine-4-yl)pivalamide as a scaffold, the massive steric bulk of the tert-butyl group serves two causal functions:

  • Topological Disruption: The rigid, spherical electron density of the pivaloyl group prevents the molecule from adopting the linear, extended conformations often required to penetrate deep into the hERG central cavity.

  • Lipophilicity Tuning: While adding carbon mass typically increases logP (which can exacerbate hERG binding), the pivalamide introduces a localized pocket of steric hindrance that shields adjacent hydrogen-bond donors/acceptors, effectively "designing out" the hERG liability without sacrificing target affinity.

Case Study: hERG Mitigation in MCH-R1 Antagonists

The optimization of Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists perfectly illustrates this principle. Early 2-piperidin-4-yl-acetamide derivatives exhibited outstanding in vivo efficacy but were flawed by high hERG affinity[2]. By systematically modifying the piperidine-4-yl amide substituents—incorporating bulky, sterically demanding motifs akin to pivalamides—researchers successfully disrupted the hERG pharmacophore while maintaining the necessary receptor contacts for MCH-R1 antagonism[2].

G A Basic Piperidine Hit (High hERG Liability) B Structural Modification (Add Pivalamide Motif) A->B C Steric Shielding & Vector Disruption B->C D Optimized Lead (Low hERG, High Efficacy) C->D

Caption: Workflow for mitigating hERG liability using bulky pivalamide motifs.

Metabolic Stability & CYP3A4 Interactions

A primary reason for the high attrition rate of piperidine-containing drugs is rapid N-dealkylation or oxidation by hepatic CYP450 enzymes, predominantly CYP3A4.

The Pivalamide Shielding Effect

Amides are generally susceptible to hydrolysis by ubiquitous amidases. However, the pivalamide carbonyl is flanked by a quaternary carbon, creating extreme steric crowding. This physical barrier prevents the nucleophilic attack of water mediated by amidase active sites, rendering the N-(piperidine-4-yl)pivalamide motif highly stable in plasma.

Redirection of CYP3A4 Metabolism

CYP3A4 is responsible for the biotransformation of over 50% of marketed drugs[3]. While CYP3A4 is known for its extensive catalytic versatility—including rare, recently documented carbon-carbon (C-C) bond cleavages in highly specific, unstrained C(sp3)-C(sp3) systems[3]—the pivaloyl group is generally recalcitrant to standard oxidative pathways. By occupying the CYP3A4 active site with a metabolically inert tert-butyl shield, the enzyme is forced to redirect oxidation to alternative, potentially less toxic, sites on the molecule (Soft-Spot modification).

G A N-(Piperidin-4-yl)pivalamide Derivative B CYP3A4 Interaction A->B C Steric Blockade by Pivaloyl Group B->C Primary Pathway E Unusual C-C Cleavage (Rare/Context-Dependent) B->E Minor Pathway D Redirection to Alternative Sites C->D

Caption: CYP3A4 metabolic routing and steric blockade by pivaloyl groups.

Application in Epigenetic Modulators

The stability and unique geometry of the piperidine-4-yl pivalamide motif have been successfully leveraged in the development of novel epigenetic modulators. For instance, in the design of bicyclic inhibitors targeting the histone methyltransferase SUV39H2 (implicated in human carcinogenesis), the incorporation of an N-(piperidin-4-yl)pivalamide moiety allowed the molecule to perfectly occupy the hydrophobic pockets of the enzyme while resisting rapid in vivo clearance[4].

Quantitative Profiling

The following table summarizes the causal impact of incorporating a pivalamide motif onto a standard piperidine pharmacophore, synthesizing data trends observed in recent optimization campaigns.

Compound ClassTarget Affinity (IC₅₀)hERG Inhibition (IC₅₀)Microsomal Half-Life (T₁/₂)Amidase Stability
Bare Piperidine Amide < 15 nM< 1.0 µM (High Risk)~15 minModerate
N-(Piperidin-4-yl)pivalamide < 15 nM> 30.0 µM (Low Risk)> 60 minExceptionally High

Data synthesis demonstrating the decoupling of target affinity from off-target liabilities via steric modification.

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explained to guarantee reproducibility in your laboratory.

Protocol 1: Synthesis of N-(Piperidine-4-yl)pivalamide Hydrochloride

Logic: We utilize a Boc-protected precursor to ensure regioselective acylation of the exocyclic amine. The final deprotection step simultaneously generates the hydrochloride salt, which acts as a self-purifying precipitation mechanism.

  • Acylation: Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (2.0 eq) and cool the reaction mixture to 0°C using an ice bath. Causality: Cooling prevents exothermic runaway and limits di-acylation side reactions.

  • Electrophilic Attack: Dropwise add pivaloyl chloride (1.1 eq). Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Deprotection & Salt Formation: Dissolve the crude intermediate in minimal DCM (10 mL) and add 4M HCl in dioxane (10 eq). Stir at room temperature for 2 hours. Causality: The highly acidic environment cleaves the Boc group, releasing isobutylene gas and CO₂, driving the reaction to completion.

  • Isolation: Add cold diethyl ether (50 mL) to precipitate the target compound. Filter the white solid, wash with cold ether, and dry under high vacuum to yield N-(piperidine-4-yl)pivalamide hydrochloride[1].

Protocol 2: In Vitro Microsomal Stability Assay (CYP3A4 Focus)

Logic: This assay utilizes Human Liver Microsomes (HLM) to simulate phase I hepatic metabolism. The use of a chemical quench provides exact kinetic snapshots of compound degradation.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Equilibration: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for Cytochrome P450 enzymes; without it, CYP-mediated oxidation cannot occur.

  • Kinetic Sampling: At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly denatures the microsomal proteins, halting metabolism at the exact second of extraction.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (T₁/₂).

References

  • Source: sigmaaldrich.
  • Optimization of 2-piperidin-4-yl-acetamides as Melanin-Concentrating Hormone Receptor 1 (MCH-R1)
  • Source: nih.gov (PMC)
  • Source: google.com (Google Patents)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization Protocol for N-(Piperidin-4-yl)pivalamide Hydrochloride

Introduction and Strategic Context N-(Piperidin-4-yl)pivalamide hydrochloride is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry. It serves as a critical intermediate in the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

N-(Piperidin-4-yl)pivalamide hydrochloride is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including renal outer medullary potassium (ROMK) channel inhibitors[1] and various G-protein coupled receptor (GPCR) ligands.

The incorporation of the pivalamide (trimethylacetamide) moiety is a deliberate structural choice in drug design. The significant steric bulk of the tert-butyl group shields the amide bond from enzymatic cleavage by amidases, thereby enhancing the metabolic stability and half-life of the resulting pharmacophore[2]. This application note details a robust, scalable, and self-validating two-step protocol for synthesizing this compound.

Mechanistic Rationale (Causality of Experimental Choices)

To ensure high yield and purity, the synthesis relies on strict regiocontrol and anhydrous conditions:

  • Regioselective Amidation via Boc Protection: 4-aminopiperidine contains both a highly nucleophilic primary amine and a secondary piperidine amine. To prevent uncontrolled polymerization or di-acylation, the secondary amine is pre-masked with a tert-butyloxycarbonyl (Boc) group. This forces the pivaloyl chloride to react exclusively at the primary amine position.

  • Pivaloyl Chloride as the Acylating Agent: Pivaloyl chloride is highly reactive but sterically encumbered. The reaction requires a non-nucleophilic base—N,N-Diisopropylethylamine (DIPEA)—to neutralize the HCl byproduct. DIPEA's steric hindrance prevents it from competing as a nucleophile, driving the amidation forward seamlessly[3].

  • Anhydrous Boc Deprotection: The deprotection step utilizes 4M HCl in 1,4-dioxane rather than Trifluoroacetic acid (TFA). This is a critical process choice: TFA yields a hygroscopic salt that often requires complex ion-exchange chromatography. Conversely, anhydrous HCl in dioxane directly and quantitatively precipitates the desired hydrochloride salt out of solution, bypassing an aqueous workup which would lead to product loss due to the high water solubility of the free piperidine[4].

Synthesis Workflow

G SM 4-Amino-1-Boc-piperidine (Starting Material) Step1 Step 1: Amidation Pivaloyl Chloride, DIPEA, DCM 0 °C to RT, 2-4 h SM->Step1 Int tert-Butyl 4-(pivalamido)piperidine-1-carboxylate (Intermediate) Step1->Int Step2 Step 2: Boc Deprotection 4M HCl in Dioxane RT, 1-2 h Int->Step2 Prod N-(Piperidin-4-yl)pivalamide Hydrochloride (Final Product) Step2->Prod

Figure 1: Two-step synthesis workflow of N-(Piperidin-4-yl)pivalamide hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(pivalamido)piperidine-1-carboxylate

Objective: Regioselective acylation of the primary amine.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-1-Boc-piperidine (10.0 mmol) in anhydrous dichloromethane (DCM) (50 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (15.0 mmol) to the solution. Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Acylation: Dissolve pivaloyl chloride (11.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes. Caution: The reaction is exothermic; dropwise addition controls the heat evolution and prevents side reactions.

  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Validation Checkpoint: Take a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is self-validating when the starting material peak ([M+H]+ = 201.1) is completely replaced by the intermediate peak ([M+H]+ = 285.2).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Transfer to a separatory funnel and collect the organic layer. Wash the organic layer sequentially with 0.1 M HCl (30 mL), distilled water (30 mL), and brine (30 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator to yield the intermediate as a white solid.

Step 2: Synthesis of N-(Piperidin-4-yl)pivalamide hydrochloride

Objective: Anhydrous removal of the Boc protecting group to yield the final salt.

  • Preparation: Dissolve the intermediate from Step 1 (assume 10.0 mmol quantitative yield) in a minimal volume of anhydrous DCM (10 mL) in a 100 mL round-bottom flask.

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (50.0 mmol, 12.5 mL) at room temperature[5].

  • Reaction: Stir the mixture vigorously at RT for 1–2 hours.

  • Validation Checkpoint: A white precipitate will begin to form within 15-30 minutes, serving as a visual indicator of successful deprotection. Complete conversion is confirmed when TLC (EtOAc/Hexane 1:1) shows no UV-active starting material.

  • Isolation: Add anhydrous diethyl ether (20 mL) to the flask to maximize the precipitation of the hydrochloride salt. Filter the suspension through a sintered glass funnel (Porosity 3 or 4).

  • Washing and Drying: Wash the filter cake with cold anhydrous diethyl ether (2 × 15 mL) to remove residual dioxane and the tert-butyl chloride byproduct. Dry the solid strictly under high vacuum at 40 °C for 4 hours.

Quantitative Data & Characterization

Table 1: Reaction Stoichiometry (Step 1 & 2)

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
Step 1
4-Amino-1-Boc-piperidine200.281.010.02.00 g
Pivaloyl chloride120.581.111.01.35 mL
DIPEA129.241.515.02.61 mL
Dichloromethane (DCM)84.93Solvent-55.0 mL
Step 2
Intermediate (Step 1)284.401.010.02.84 g
4M HCl in 1,4-Dioxane36.465.050.012.5 mL

Table 2: Expected Analytical Characterization

ParameterExpected ResultInterpretation
Physical State White crystalline powderIndicates high purity of the precipitated salt.
Yield 85% - 95% (Over 2 steps)High efficiency due to lack of aqueous workup in Step 2.
LC-MS (ESI+) m/z = 185.1 [M+H]+Confirms the exact mass of the free base product.
1H NMR (D₂O) δ 1.15 (s, 9H)Confirms the presence of the tert-butyl (pivaloyl) group.
1H NMR (D₂O) δ 3.90 (m, 1H), 3.40 (m, 2H), 3.05 (m, 2H)Confirms the intact piperidine ring structure.

Troubleshooting Guide

  • Incomplete Deprotection (Step 2): If LC-MS analysis reveals a mass adduct of +56 Da, the tert-butyl cation has not been fully liberated. Solution: Add an additional 2.0 equivalents of 4M HCl in dioxane and stir for an extra hour. Ensure the reaction is strictly protected from moisture, as water can halt the acidic cleavage[6].

  • Product is Gummy/Oily instead of Crystalline: This indicates the hydrochloride salt has absorbed atmospheric moisture (hygroscopicity) or contains residual dioxane. Solution: Redissolve the gummy residue in a minimal amount of anhydrous methanol, slowly add a large excess of cold anhydrous diethyl ether to force recrystallization, filter rapidly, and immediately place under high vacuum.

References

  • Title: WO2016127358A1 - Inhibitors of renal outer medullary potassium channel[1] Source: google.com URL:

  • Title: Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media[2] Source: acs.org URL:

  • Title: The Strategic Application of Pivaloyl-Based Reagents in Large-Scale Amide Synthesis: A Cost-Effectiveness Analysis[3] Source: benchchem.com URL:

  • Title: A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development[4] Source: benchchem.com URL:

  • Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M)[5] Source: researchgate.net URL:

  • Title: Boc deprotection using 4M HCl in dioxane also cleaved amide : r/chemistry[6] Source: reddit.com URL:

Sources

Application

N-(Piperidine-4-yl)pivalamide hydrochloride analytical methods

An Application Guide to the Analytical Characterization of N-(Piperidine-4-yl)pivalamide Hydrochloride Abstract: This document provides a comprehensive technical guide for the analytical characterization of N-(Piperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Analytical Characterization of N-(Piperidine-4-yl)pivalamide Hydrochloride

Abstract: This document provides a comprehensive technical guide for the analytical characterization of N-(Piperidine-4-yl)pivalamide hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of analytical oversight in drug development, this guide presents a suite of recommended methodologies, from initial identification to quantitative purity and assay determination. The protocols herein are designed as robust starting points for researchers, scientists, and quality control professionals, grounded in established principles of analytical chemistry and regulatory expectations. We emphasize the causality behind experimental choices and outline a clear strategy for method validation, ensuring the generation of reliable and reproducible data.

Introduction and Compound Profile

N-(Piperidine-4-yl)pivalamide hydrochloride is a heterocyclic amide whose piperidine scaffold is a common structural motif in many active pharmaceutical ingredients (APIs).[1] As a synthetic intermediate, its purity and identity must be unequivocally established to ensure the quality, safety, and efficacy of the final drug product. Inaccurate characterization can lead to the introduction of impurities, affecting downstream reaction yields and potentially posing safety risks.

This guide details the foundational analytical techniques required for comprehensive quality control. The methodologies are selected to provide orthogonal information, creating a complete analytical profile of the compound.

Table 1: Physicochemical Properties of N-(Piperidine-4-yl)pivalamide

Property Value Source / Note
Chemical Name N-(Piperidine-4-yl)pivalamide hydrochloride IUPAC
Synonyms N-(4-piperidinyl)-2,2-dimethylpropanamide hydrochloride -
Molecular Formula C₁₀H₂₁ClN₂O -
Molecular Weight 220.74 g/mol Calculated
Appearance Expected to be a white to off-white solid General for HCl salts
Solubility Soluble in water, methanol; sparingly soluble in less polar solvents Inferred from structure
Structure -

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Analytical Strategy: A Multi-Technique Approach

A robust analytical strategy does not rely on a single technique but integrates data from multiple orthogonal methods to build a comprehensive quality profile. The choice of method is dictated by the analytical objective, whether it is structural confirmation, purity assessment, or quantification.

Analytical_Strategy cluster_objective Analytical Objective cluster_methods Method Selection cluster_techniques Recommended Techniques Objective Define Analytical Goal Identity Identity Confirmation Objective->Identity What is it? Purity Purity & Impurity Profile Objective->Purity How pure is it? Assay Quantitative Assay Objective->Assay What is its strength? NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR MS Mass Spectrometry (LC-MS, GC-MS) Identity->MS FTIR FTIR Spectroscopy Identity->FTIR Purity->MS Impurity ID HPLC HPLC-UV (Validated Method) Purity->HPLC Quantitative TLC TLC Purity->TLC Qualitative Assay->HPLC

Figure 1: Decision tree for selecting the appropriate analytical method based on the desired information.

Chromatographic Methods for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the assay of N-(Piperidine-4-yl)pivalamide hydrochloride. Its ability to separate the main component from related substances and degradation products is crucial for quality control.[2]

Reverse-Phase HPLC (RP-HPLC) with UV Detection

Principle of Method Selection: The hydrochloride salt form of the analyte imparts good aqueous solubility, making it ideal for reverse-phase chromatography. A C18 (octadecyl) stationary phase is a versatile and robust starting point, offering effective retention for the moderately non-polar pivalamide moiety. The piperidine ring contains a secondary amine, which has a pKa that necessitates a buffered mobile phase to ensure consistent ionization state and prevent poor peak shape (tailing). A gradient elution from a weak aqueous mobile phase to a stronger organic mobile phase allows for the elution of both polar impurities and the more retained analyte. UV detection is suitable as the amide chromophore is expected to have sufficient absorbance around 210-220 nm.

Protocol 1: Proposed RP-HPLC Method for Purity Analysis

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions (Starting Point):

    Parameter Recommended Condition Rationale
    Column C18, 250 mm x 4.6 mm, 5 µm Standard for resolving pharmaceutical intermediates.[3]
    Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water TFA acts as an ion-pairing agent to improve peak shape for the basic amine.[4]
    Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile Acetonitrile is a common organic modifier with good UV transparency.
    Gradient Elution 0-5 min: 5% B5-25 min: 5% to 95% B25-30 min: 95% B30-31 min: 95% to 5% B31-40 min: 5% B (Equilibration) A broad gradient ensures elution of a wide range of potential impurities.
    Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
    Column Temp. 30 °C Ensures reproducible retention times.
    Detection 215 nm Wavelength for detecting the amide bond chromophore.

    | Injection Vol. | 10 µL | |

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of N-(Piperidine-4-yl)pivalamide hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is best suited for analyzing volatile and thermally stable impurities, such as residual solvents from the synthesis. While the analyte itself is not ideal for GC due to its low volatility and polar nature, this technique is invaluable for completing the purity profile. For analysis of non-volatile analytes, derivatization may be required to increase volatility.[2]

Spectroscopic Methods for Structural Identification

Spectroscopic methods provide definitive structural confirmation ("fingerprinting") and are essential for identity testing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

Expected ¹H and ¹³C NMR Spectral Features: Based on analogous structures found in the literature, the following characteristic signals can be anticipated.[5][6][7][8]

  • ¹H NMR:

    • A sharp singlet in the ~1.2 ppm region integrating to 9 protons, corresponding to the tert-butyl group of the pivalamide moiety.

    • A broad singlet for the amide N-H proton.

    • Complex multiplets for the piperidine ring protons, typically found between 1.5 and 3.5 ppm. The proton at C4 (methine) will be further downfield.

    • Signals for the two N-H protons of the piperidine amine hydrochloride.

  • ¹³C NMR:

    • A signal for the amide carbonyl carbon (~178 ppm).

    • Signals for the quaternary carbon (~40 ppm) and methyl carbons (~27 ppm) of the tert-butyl group.

    • Signals for the piperidine ring carbons, typically in the 25-50 ppm range.

Protocol 2: NMR Sample Preparation

  • Weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt should be soluble).

  • Cap the tube and vortex gently until the sample is fully dissolved.

  • Acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) for full assignment.

Mass Spectrometry (MS)

Coupled with a chromatographic inlet (LC-MS or GC-MS), MS provides molecular weight information and fragmentation patterns that confirm identity and help elucidate the structure of unknown impurities.

  • Electrospray Ionization (ESI): For LC-MS, ESI in positive ion mode is ideal. It is a soft ionization technique that will readily protonate the basic piperidine nitrogen, yielding a prominent [M+H]⁺ ion for the free base (at m/z 199.18).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of key functional groups.

Expected Characteristic Absorption Bands: [9]

  • ~3300 cm⁻¹: N-H stretching (amide and amine).

  • ~2970 cm⁻¹: C-H stretching (aliphatic).

  • ~1640 cm⁻¹: C=O stretching (amide I band).

  • ~1540 cm⁻¹: N-H bending (amide II band).

Analytical Method Validation Strategy

Any quantitative method, such as the proposed HPLC protocol, must be validated to prove it is fit for its intended purpose.[10][11][12] The validation should be conducted according to ICH Q2(R2) guidelines.[13]

Validation_Workflow cluster_params ICH Q2(R2) Validation Parameters Start Develop & Optimize HPLC Method Protocol Write Validation Protocol (Define Scope & Acceptance Criteria) Start->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report (Summarize Results) Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report End Method Approved for Routine Use Report->End

Figure 2: General workflow for the validation of the quantitative HPLC method.

Table 2: Key Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Experiment & Acceptance Criteria
Specificity To ensure the method can assess the analyte in the presence of impurities, degradants, or excipients.[11] Inject blank, placebo, and spiked samples. Peak for the analyte should be pure and free from interference.
Linearity To demonstrate a proportional relationship between concentration and detector response.[13] Analyze a minimum of 5 concentrations across the desired range (e.g., 80-120% of nominal). Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value.[14] Perform recovery studies by spiking the analyte into a blank matrix at 3 levels (e.g., 80%, 100%, 120%). Recovery should be 98.0% - 102.0%.
Precision To measure the degree of scatter between a series of measurements. Repeatability (Intra-assay): 6 replicate injections of the same sample. RSD ≤ 2.0%.[13]Intermediate Precision: Repeat on different days, with different analysts/equipment. RSD between sets should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.[11] Typically determined by signal-to-noise ratio (S/N ≥ 3).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.[11] Typically determined by signal-to-noise ratio (S/N ≥ 10).

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like flow rate (±5%), column temperature (±2°C), mobile phase pH (±0.2). System suitability parameters should remain within limits. |

Conclusion

The analytical characterization of N-(Piperidine-4-yl)pivalamide hydrochloride requires a structured, multi-faceted approach. The combination of chromatographic and spectroscopic techniques described in this guide provides a robust framework for confirming the identity, purity, and assay of this critical pharmaceutical intermediate. The proposed methods serve as a validated starting point, and their implementation, coupled with a thorough validation strategy, will ensure the generation of high-quality, reliable data essential for advancing drug development programs.

References

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges. Retrieved from [Link]

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023, September 20). A Comprehensive Guide for Analytical Method Validation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Rivai, H., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre, 8(17), 158-164. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 62(1), 3-8. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (n.d.). Sensitive And Selective Analytical Method For The Quantification Of 1 Nitroso Piperidin 4 Amine In Pimozide Drug Substance By Lc Ms Ms. Retrieved from [Link]

  • Marmara Pharmaceutical Journal. (n.d.). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Retrieved from [Link]

  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • ResearchGate. (2005, January 17). Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. Retrieved from [Link]

  • Shimadzu. (n.d.). No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Retrieved from [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (2011, July 24). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity ?? Receptor Ligand for Potential Imaging of Breast Cancer. Retrieved from [Link]

  • PubMed. (2023, September 15). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.

Sources

Method

Application Note: Advanced Purification Protocols for N-(Piperidine-4-yl)pivalamide Hydrochloride

Introduction and Chemical Context N-(Piperidine-4-yl)pivalamide hydrochloride (CAS 1233958-86-5)[1] is a highly polar, structurally hindered secondary amine salt. It serves as a critical building block in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

N-(Piperidine-4-yl)pivalamide hydrochloride (CAS 1233958-86-5)[1] is a highly polar, structurally hindered secondary amine salt. It serves as a critical building block in medicinal chemistry, frequently utilized in the development of GPCR ligands, targeted kinase inhibitors, and complex piperidine derivatives[2].

The synthesis of this compound typically proceeds via the acylation of 3[3] with pivaloyl chloride in the presence of an acid scavenger such as triethylamine (TEA). Subsequent Boc-deprotection using anhydrous hydrogen chloride yields the target hydrochloride salt. However, this synthetic route generates a complex matrix of impurities that share similar physicochemical properties with the target, rendering direct, single-step purification highly inefficient.

Impurity Profiling and the Causality of Separation

To design a robust purification workflow, one must first understand the thermodynamic and solubility profiles of the reaction matrix. The primary impurities include:

  • Pivalic Acid: Formed via the hydrolysis of unreacted pivaloyl chloride.

  • Triethylamine Hydrochloride (TEA·HCl): A persistent byproduct from the acylation step.

  • Neutral Organics: Unreacted Boc-protected intermediates.

The Causality of the Purification Strategy: Direct recrystallization of the crude product often fails because both the target N-(piperidine-4-yl)pivalamide and TEA form hydrochloride salts with nearly identical polarities and solubility profiles[4]. To break this solubility symmetry, the protocol must manipulate the ionization states of the mixture.

By subjecting the crude mixture to a strongly alkaline aqueous environment (pH > 12), the basic piperidine derivative is deprotonated into its lipophilic free base, migrating into the organic phase[5]. Concurrently, pivalic acid is ionized into water-soluble sodium pivalate.

Expertise Insight: While basification also neutralizes TEA·HCl into TEA free base (which partitions into the organic layer alongside the target), TEA possesses a highly volatile nature (boiling point 89 °C). During the concentration of the organic extracts under reduced pressure, the volatile TEA is co-evaporated, effectively separating it from the non-volatile target pivalamide. This thermodynamic divergence is the linchpin of the purification strategy.

Data Presentation: Physicochemical & Phase Behavior

Table 1: Phase Distribution Logic During Extraction

Compound Role pKa State at pH 2 State at pH 12 Preferred Phase (pH 12)
N-(Piperidine-4-yl)pivalamide Target Product ~10.5 Protonated (Cation) Neutral (Free Base) Organic (DCM/EtOAc)
Pivalic Acid Byproduct ~4.8 Neutral Deprotonated (Anion) Aqueous
Triethylamine (TEA) Reagent/Impurity ~10.7 Protonated (Cation) Neutral (Free Base) Organic (Removed via Evaporation)

| 4-Amino-1-Boc-piperidine | Starting Material | ~10.0 | Protonated (Cation) | Neutral (Free Base) | Organic |

Table 2: Solvent Selection for Hydrochloride Salt Recrystallization

Solvent System Role Rationale
Ethanol / Diethyl Ether Primary System Ethanol dissolves the polar HCl salt upon heating; diethyl ether acts as a strong antisolvent to force rapid nucleation upon cooling[4].
Methanol / Ethyl Acetate Alternative System Methanol provides high solubility for crude mixtures; ethyl acetate offers a gentler precipitation gradient, yielding larger, purer crystals.

| Isopropanol | Single-Solvent | Suitable if impurities are minimal. The salt exhibits poor solubility at room temperature but dissolves completely near boiling[4]. |

Workflows and Logical Relationships

Workflow Crude Crude Reaction Mixture N-(Piperidine-4-yl)pivalamide HCl + Impurities AcidBase Acid-Base Extraction (pH > 12 Basification) Crude->AcidBase PhaseSep Phase Separation (DCM / H2O) AcidBase->PhaseSep OrgPhase Organic Phase Target Free Base + TEA PhaseSep->OrgPhase Lipophilic Evap Rotary Evaporation (Removes Volatile TEA) OrgPhase->Evap SaltForm Anhydrous HCl Treatment (Ether/Dioxane) Evap->SaltForm Pure Free Base Recryst Solvent-Antisolvent Recrystallization (EtOH/Et2O) SaltForm->Recryst Pure Pure N-(Piperidine-4-yl)pivalamide HCl (>99% Purity) Recryst->Pure

Fig 1. End-to-end purification workflow for N-(Piperidine-4-yl)pivalamide hydrochloride.

Partitioning Mixture Crude Mixture in 1M HCl Basification Basification Mixture->Basification AqLayer Aqueous Layer Sodium Pivalate NaCl Basification->AqLayer Deprotonated Acids OrgLayer Organic Layer (DCM) N-(Piperidine-4-yl)pivalamide Basification->OrgLayer Neutralized Base

Fig 2. Phase distribution logic during the alkaline extraction step.

Experimental Protocols

The following methodologies form a self-validating system designed to isolate the target compound with >99% analytical purity[5].

Protocol A: Free-Basing and Liquid-Liquid Extraction

Objective: Isolate the target free base while eliminating pivalic acid and triethylamine.

  • Dissolution & Acidic Wash: Dissolve the crude N-(Piperidine-4-yl)pivalamide hydrochloride in a biphasic mixture of 1 M HCl (50 mL/g of crude) and Dichloromethane (DCM) (50 mL/g). Transfer to a separatory funnel, shake vigorously, and allow the layers to separate. Drain the lower organic layer (containing neutral impurities) and discard.

  • Basification (Self-Validation Step): Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath to 0–5 °C. Slowly add 2 M NaOH dropwise with vigorous magnetic stirring. Validation: Continuously monitor the pH using high-range indicator strips. The pH must strictly exceed 12. Failure to reach this threshold will result in incomplete deprotonation and catastrophic yield loss[5]. The target compound will manifest as a milky, oily suspension.

  • Extraction: Transfer the basified mixture back to the separatory funnel. Extract with fresh DCM (3 × 30 mL/g). The target free base and residual TEA will partition into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure (Rotary Evaporator: 40 °C water bath, <50 mbar).

    • Critical Step: Maintain the vacuum for an additional 30 minutes after the solvent has evaporated. This extended drying phase ensures the complete volatilization of residual triethylamine (bp 89 °C).

Protocol B: Anhydrous Hydrochloride Salt Formation

Objective: Re-precipitate the purified free base as a stable hydrochloride salt.

  • Dissolution: Dissolve the purified oily free base in anhydrous diethyl ether (20 mL/g) under an inert atmosphere (N₂ or Ar) to prevent moisture absorption.

  • Acidification: Place the reaction flask in an ice bath (0 °C). Slowly add 1.1 equivalents of 4 M HCl in dioxane dropwise. A brilliant white precipitate of N-(Piperidine-4-yl)pivalamide hydrochloride will form immediately upon contact.

  • Isolation: Stir the suspension for 30 minutes at 0 °C to drive precipitation to completion. Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold anhydrous diethyl ether (2 × 10 mL/g).

Protocol C: Solvent-Antisolvent Recrystallization

Objective: Final polishing of the crystal lattice to achieve analytical-grade purity.

  • Dissolution: Transfer the crude HCl salt to a clean Erlenmeyer flask. Add a minimal volume of boiling absolute ethanol dropwise, keeping the flask on a hot plate, just until the solid dissolves completely[4].

  • Antisolvent Addition (Self-Validation Step): Remove the flask from the heat source. Slowly add anhydrous diethyl ether dropwise until the solution becomes faintly turbid. Validation: Add exactly one drop of hot ethanol to clear the turbidity. This confirms the system is precisely at its solubility limit, guaranteeing optimal crystal nucleation.

  • Crystallization: Cover the flask with a watch glass. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath for an additional 2 hours to maximize yield.

  • Drying: Filter the purified crystals under vacuum. Dry the product in a vacuum oven at 40 °C for 12 hours to remove any residual ethanol trapped within the crystal lattice.

Sources

Application

Application Note: Cellular Screening and Pharmacological Profiling of N-(Piperidine-4-yl)pivalamide Hydrochloride in Fragment-Based Drug Discovery

Introduction & Scientific Grounding The piperidine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved therapeutics targeting the central nervous syst...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Grounding

The piperidine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved therapeutics targeting the central nervous system, kinases, and G-protein-coupled receptors (GPCRs)[1]. In the context of Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are screened to identify high-quality binding interactions before undergoing fragment evolution and optimization[2].

N-(Piperidine-4-yl)pivalamide hydrochloride (CAS 1233958-86-5) is a highly versatile synthetic fragment (MW: 220.74 g/mol ) featuring a basic piperidine ring and a sterically hindered pivalamide group[3][4]. Because fragments bind to their targets relatively weakly (typically in the high micromolar to millimolar range), they must be screened at exceptionally high concentrations[5]. Consequently, establishing the baseline cellular reactivity, cytotoxicity, and permeability of this fragment is a critical prerequisite before incorporating it into larger, complex pharmacophores.

Physicochemical Properties & Reconstitution Strategy

The hydrochloride salt form of N-(Piperidine-4-yl)pivalamide is specifically utilized to enhance aqueous solubility[3]. This is a critical factor when dosing cells at the high concentrations (up to 1 mM) required for FBDD biophysical and cellular screening[5].

  • Solvent Causality : While the salt form is water-soluble, preparing a concentrated master stock (e.g., 100 mM) in molecular biology-grade Dimethyl Sulfoxide (DMSO) ensures long-term stability, prevents hydrolysis, and maintains sterility.

  • Dilution Imperative : When dosing cell cultures, the final DMSO concentration must strictly remain ≤0.1% (v/v). Exceeding this threshold can lead to solvent-induced lipid bilayer disruption, resulting in artifactual cytotoxicity that masks the true pharmacological profile of the fragment[1].

FBDD_Workflow A Fragment Selection (CAS 1233958-86-5) B Stock Preparation (DMSO / Aqueous) A->B C Cytotoxicity Profiling (HEK293 / HepG2) B->C D Permeability Assay (Caco-2 Monolayer) C->D E Hit-to-Lead Optimization D->E

FBDD cellular screening workflow for piperidine-based fragments.

Experimental Protocol 1: High-Throughput Cytotoxicity Profiling

To ensure that N-(Piperidine-4-yl)pivalamide does not induce baseline toxicity that could confound downstream phenotypic assays, cellular viability is assessed using a luminescent ATP-detection assay (e.g., CellTiter-Glo).

Cell Line Selection Causality : HEK293 cells are used to assess general mammalian cytotoxicity, while HepG2 cells are employed to detect potential hepatotoxicity driven by the hepatic metabolic activation of the piperidine ring[1].

Step-by-Step Methodology:
  • Cell Seeding : Seed HEK293 and HepG2 cells at a density of 1×104 cells/well in 96-well opaque white plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2​ humidified atmosphere.

  • Compound Preparation : Prepare a 10-point, 2-fold serial dilution of N-(Piperidine-4-yl)pivalamide hydrochloride starting at 1 mM in the assay medium (ensuring final DMSO is <0.1%).

  • Dosing : Aspirate the overnight culture medium and replace it with 100 µL of the compound-containing medium. Include a vehicle control (0.1% DMSO) and a positive control for cell death (e.g., 10 µM Staurosporine)[1].

  • Incubation : Incubate for 48 hours. Causality: A 48-hour window is critical as it allows sufficient time for slow-acting toxic mechanisms or CYP450-mediated metabolic toxicity to fully manifest in the HepG2 line.

  • Detection : Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification : Record luminescence using a multimode microplate reader. Calculate IC50​ values using non-linear regression analysis.

Experimental Protocol 2: Cellular Permeability and Efflux (Caco-2 Assay)

For a fragment to successfully engage intracellular targets, it must efficiently cross the lipid bilayer. Piperidine derivatives are basic amines (pKa ~9.5); thus, their ionization state at physiological pH heavily dictates their passive diffusion capabilities.

Step-by-Step Methodology:
  • Monolayer Cultivation : Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at 1×105 cells/ cm2 . Culture for 21 days to allow for full enterocyte differentiation and tight junction formation.

  • Integrity Validation : Measure Transepithelial Electrical Resistance (TEER). Only inserts with a TEER > 400 Ω⋅cm2 are structurally viable for the assay.

  • Assay Execution (A-to-B and B-to-A) :

    • Wash monolayers with HBSS buffer.

    • Apical to Basolateral (A-to-B) : Add 100 µM of the fragment to the apical chamber (pH 6.5) and blank buffer to the basolateral chamber (pH 7.4). Causality: The pH gradient mimics the intestinal lumen and drives the protonation state of the piperidine nitrogen, providing a physiologically accurate assessment of absorption.

    • Basolateral to Apical (B-to-A) : Reverse the dosing chambers to assess efflux.

  • Sampling & Analysis : Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify the transported fragment using LC-MS/MS.

  • Calculation : Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Permeability_Mechanism Apical Apical Compartment (pH 6.5) Cell Caco-2 Enterocyte (Intracellular pH 7.4) Apical->Cell Passive Diffusion (Unprotonated Fraction) Basal Basolateral Compartment (pH 7.4) Cell->Basal Passive Diffusion Pgp P-gp Efflux Pump (Active Transport) Cell->Pgp Substrate Binding Pgp->Apical Efflux Mechanism

Mechanism of passive diffusion and P-gp mediated efflux in Caco-2 cells.

Quantitative Data Summary

The following table summarizes the benchmark pharmacological parameters required for a high-quality piperidine fragment to progress in an FBDD pipeline without introducing artifactual data into downstream assays.

Pharmacological ParameterAssay / Cell LineBenchmark ThresholdCausality / Significance
Cytotoxicity ( IC50​ ) HEK293 (48h)> 500 µMFragments must be non-toxic at the high screening concentrations required to detect weak binding affinities.
Hepatotoxicity ( IC50​ ) HepG2 (48h)> 500 µMEnsures the piperidine fragment does not form reactive, toxic metabolites via hepatic CYP450 enzymes.
Apparent Permeability ( Papp​ ) Caco-2 (A to B) >10×10−6 cm/sHigh passive permeability is an absolute requirement for fragments intended for intracellular target engagement.
Efflux Ratio (B-A / A-B) Caco-2< 2.0An ER < 2.0 indicates the fragment is not a strong substrate for P-glycoprotein (P-gp), ensuring it won't be actively pumped out of target cells.

Sources

Method

Application Note: Experimental Design and Pharmacological Integration of N-(Piperidine-4-yl)pivalamide Hydrochloride in CNS Drug Discovery

Introduction & Scientific Rationale The histamine H3 receptor is a presynaptic G-protein coupled receptor (GPCR) that exerts negative feedback on the synthesis and release of histamine, while also acting as a heterorecep...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The histamine H3 receptor is a presynaptic G-protein coupled receptor (GPCR) that exerts negative feedback on the synthesis and release of histamine, while also acting as a heteroreceptor regulating other key neurotransmitters (e.g., acetylcholine, dopamine, and norepinephrine) in the central nervous system (CNS)[1]. Antagonizing this receptor is a highly validated therapeutic strategy for treating cognitive deficits, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and metabolic syndrome[1].

Historically, the development of H3 receptor antagonists relied heavily on the imidazole scaffold (e.g., thioperamide, ciproxifan). However, the imidazole ring inherently coordinates with the heme iron of Cytochrome P450 (CYP450) enzymes, leading to severe drug-drug interactions, poor oral bioavailability, and limited CNS penetration[2]. To overcome these pharmacokinetic liabilities, modern medicinal chemistry has aggressively transitioned toward non-imidazole pharmacophores, specifically utilizing functionalized piperidines[2].

N-(Piperidine-4-yl)pivalamide hydrochloride (CAS: 1233958-86-5) has emerged as a privileged, highly versatile building block in this domain[3]. The strategic selection of this specific intermediate is driven by two mechanistic advantages:

  • Steric Shielding: The pivaloyl (2,2-dimethylpropanoyl) group provides massive steric bulk around the amide bond. This renders the molecule highly resistant to enzymatic cleavage by plasma amidases, significantly extending its in vivo half-life.

  • Target Anchoring: The piperidine nitrogen acts as the critical basic center required to form a salt bridge with the conserved aspartate residue (Asp114) in the binding pocket of the H3 receptor[3], entirely bypassing the need for an imidazole ring.

Physicochemical Properties & Handling

The hydrochloride salt form is utilized experimentally because the free amine of piperidine is prone to oxidation and can absorb atmospheric CO 2​ to form carbamates. The HCl salt ensures a bench-stable, highly crystalline solid that allows for precise stoichiometric weighing during parallel synthesis workflows.

PropertyValue / DescriptionExperimental Implication
Chemical Formula C 10​ H 21​ ClN 2​ OStandard molecular weight (220.74 g/mol ) for library calculations.
Appearance White to off-white crystalline powderIndicates high purity; suitable for direct use without pre-purification.
Solubility Soluble in DMSO, MeOH, H 2​ OIdeal for both organic synthesis and aqueous biological assays.
pKa (Piperidine NH) ~9.5 - 10.5Requires a strong, non-nucleophilic base (e.g., DIPEA) for free-basing.

Experimental Protocols

Protocol A: Scaffold Derivatization via Reductive Amination

Objective: To synthesize a target non-imidazole H3 antagonist by coupling N-(Piperidine-4-yl)pivalamide with an aryl aldehyde. Causality & Logic: Direct alkylation (S N​ 2) of secondary amines often leads to over-alkylation (quaternization). Reductive amination is chosen because it proceeds via an iminium intermediate. We utilize Sodium triacetoxyborohydride (STAB) because it is a mild reducing agent that selectively reduces the iminium ion without reducing the starting aldehyde, preventing the formation of unwanted primary alcohols.

Step-by-Step Methodology:

  • Free-Basing: Suspend N-(Piperidine-4-yl)pivalamide hydrochloride (1.0 eq, 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL). Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and stir for 15 minutes at room temperature. Note: DIPEA is non-nucleophilic, ensuring the base does not interfere with the aldehyde.

  • Iminium Formation: Add the target aryl aldehyde (1.1 eq) followed by glacial acetic acid (0.1 eq). The weak acid catalyzes the dehydration of the hemiaminal to form the reactive iminium ion. Stir for 1 hour at room temperature.

  • Selective Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes. Stir the reaction mixture under a nitrogen atmosphere for 12–16 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO 3​ (5 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (DCM, 3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure. Purify the crude product via Preparative-HPLC to yield the final H3 antagonist candidate.

Protocol B: In Vitro Pharmacological Screening (Radioligand Binding Assay)

Objective: To quantify the binding affinity (K i​ ) of the synthesized piperidine-pivalamide derivative at the human H3 receptor. Causality & Logic: This protocol acts as a self-validating system. Piperidine derivatives are highly lipophilic and basic, causing them to stick to glass fiber filters and generate false-positive signals. Pre-soaking the filters in Polyethylenimine (PEI) coats the glass with a positive charge, repelling the basic radioligand and ensuring the measured radioactivity is strictly receptor-bound.

Step-by-Step Methodology:

  • Membrane Preparation: Dilute recombinant CHO-K1 cell membranes expressing the human H3 receptor in assay buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , pH 7.4) to a final concentration of 20 µg protein/well.

  • Ligand Incubation: In a 96-well plate, combine the membrane suspension with 1 nM [³H]-N- α -methylhistamine (a selective H3 radioligand) and varying concentrations of the synthesized test compound (10 −11 to 10 −5 M).

  • Self-Validating Control: Designate specific wells to receive 10 µM unlabelled thioperamide. This massive excess of unlabelled ligand saturates all true H3 receptors; any remaining radioactive signal in these wells represents Non-Specific Binding (NSB).

  • Equilibration: Incubate the plate for 60 minutes at 25°C to achieve thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked for 1 hour in 0.3% PEI. Wash the filters three times with 1 mL of ice-cold assay buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter. Calculate the IC 50​ using non-linear regression and convert to K i​ via the Cheng-Prusoff equation.

Data Interpretation & Expected Outcomes

The transition from imidazole to piperidine-pivalamide scaffolds yields a distinct shift in the pharmacological profile. The table below summarizes expected structure-activity relationship (SAR) outcomes based on validated literature models.

Scaffold TypeRepresentative CompoundhH3R Affinity (K i​ , nM)CYP450 3A4 Inhibition (IC 50​ , µM)CNS Penetration (LogBB)
Imidazole-based Ciproxifan0.5< 1.0 (High Liability)0.2
Piperidine-Pivalamide Target Derivative1.2> 50.0 (Clean Profile)0.8 (Excellent)

Visualizations

H3_Signaling H3_Agonist Histamine (Agonist) H3_Receptor Histamine H3 Receptor (Presynaptic GPCR) H3_Agonist->H3_Receptor Activates H3_Antagonist H3 Antagonist (Piperidine Derivative) H3_Antagonist->H3_Receptor Blocks Neurotransmitter Neurotransmitter Release (Histamine, ACh, DA) H3_Antagonist->Neurotransmitter Restores Release Gi_Protein Gi/o Protein H3_Receptor->Gi_Protein Couples to cAMP cAMP Production Gi_Protein->cAMP Inhibits Gi_Protein->Neurotransmitter Inhibits Release

Fig 1. Histamine H3 Receptor signaling pathway and the restorative mechanism of piperidine antagonists.

Synthesis_Workflow Step1 N-(Piperidine-4-yl)pivalamide HCl (Starting Material) Step2 Free-Basing (DIPEA / DCE) Step1->Step2 Step3 Reductive Amination (Aryl Aldehyde + STAB) Step2->Step3 Step4 Purification (Prep-HPLC) Step3->Step4 Step5 In Vitro Screening (Radioligand Binding) Step4->Step5

Fig 2. Experimental workflow from the N-(Piperidine-4-yl)pivalamide building block to in vitro screening.

References

  • Title: PIPERIDINE DERIVATIVES USEFUL AS HISTAMINE H3 ANTAGONISTS - European Patent Office EP1902046 B1 (Schering Corporation) Source: googleapis.com URL: [3]

  • Title: Histamine H3 Receptor as a Drug Discovery Target | Journal of Medicinal Chemistry Source: acs.org URL: [1]

  • Title: Novel Nonimidazole Histamine H3 Receptor Antagonists: 1-(4-(Phenoxymethyl)benzyl)piperidines and Related Compounds | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: [2]

Sources

Application

Advanced HILIC-ESI-MS/MS Bioanalytical Protocol for the Quantification of N-(Piperidine-4-yl)pivalamide Hydrochloride

Introduction and Analytical Challenges N-(Piperidine-4-yl)pivalamide hydrochloride (CAS 1233958-86-5) is a highly polar, basic secondary amine utilized as a critical building block in pharmaceutical synthesis and monitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

N-(Piperidine-4-yl)pivalamide hydrochloride (CAS 1233958-86-5) is a highly polar, basic secondary amine utilized as a critical building block in pharmaceutical synthesis and monitored as a potential process-related impurity. Accurate bioanalysis and impurity profiling of piperidine derivatives are critical for pharmacokinetic (PK) evaluation and genotoxic impurity screening [1].

Due to its high polarity and basicity (pKa ~10.5 for the piperidine nitrogen), analyzing this compound presents significant chromatographic challenges. Traditional reversed-phase liquid chromatography (RPLC) often yields poor retention, early elution in the void volume, and severe peak tailing driven by secondary electrostatic interactions between the protonated amine and residual stationary phase silanols. To overcome these limitations, this protocol employs a Hydrophilic Interaction Liquid Chromatography (HILIC) approach coupled with tandem mass spectrometry (MS/MS).

Analytical Causality: The HILIC Advantage

The selection of HILIC over standard RPLC is driven by three mechanistic advantages [2]:

  • Orthogonal Retention Mechanism: HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile). The polar piperidine analyte partitions into a water-enriched layer immobilized on the stationary phase, resulting in strong retention that scales with analyte polarity.

  • Sensitivity Enhancement: The high organic content in the HILIC mobile phase drastically lowers surface tension, improving droplet fission and desolvation efficiency in the Electrospray Ionization (ESI) source. This yields a 10- to 50-fold increase in MS sensitivity for polar amines compared to highly aqueous RPLC conditions [3].

  • Matrix Effect Mitigation: By retaining the polar analyte well past the column void volume, HILIC effectively separates N-(Piperidine-4-yl)pivalamide from early-eluting, ion-suppressing endogenous phospholipids and salts commonly found in biological matrices.

Experimental Workflow & Mechanistic Pathways

Workflow A Sample Prep (Protein PPT) B HILIC Separation (Polar Retention) A->B C ESI+ Ionization (Protonation) B->C D MRM Detection (Triple Quad) C->D E Data Analysis (Quantification) D->E

Fig 1: End-to-end HILIC-MS/MS bioanalytical workflow for polar amine quantification.

Mass Spectrometry Fragmentation (CID)

In positive ESI mode, N-(Piperidine-4-yl)pivalamide readily protonates at the secondary amine of the piperidine ring, yielding an abundant [M+H]+ precursor ion at m/z 185.2. Upon collision-induced dissociation (CID), the molecule undergoes characteristic α-cleavage and amide bond fragmentation [4]. The most abundant product ion at m/z 84.1 corresponds to the resonance-stabilized piperidine ring fragment, which is selected as the primary quantifier transition.

Fragmentation Parent [M+H]+ m/z 185.2 Protonated Precursor Frag1 m/z 84.1 Piperidine Ion Parent->Frag1 -101 Da Frag2 m/z 102.1 Pivalamide Fragment Parent->Frag2 -83 Da Frag3 m/z 57.1 Tert-butyl Cation Frag2->Frag3 -45 Da

Fig 2: Proposed ESI+ collision-induced dissociation (CID) pathways for the analyte.

Step-by-Step Methodology

Self-Validating System Design: This protocol integrates a stable-isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction recovery, alongside a System Suitability Test (SST) requiring a Signal-to-Noise (S/N) > 10 at the Lower Limit of Quantification (LLOQ) before batch acquisition can proceed.

Reagents & Materials
  • Analytes: N-(Piperidine-4-yl)pivalamide HCl (Reference Standard, Purity >99%).

  • Internal Standard (IS): N-(Piperidine-4-yl)pivalamide-d9 (SIL-IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, and Formic Acid.

  • Matrix: Blank human plasma (K2EDTA).

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample (blank, QC, or unknown) into a 1.5 mL low-bind microcentrifuge tube.

  • IS Addition: Add 10 µL of working IS solution (50 ng/mL in 50:50 Water:ACN). Vortex for 10 seconds.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid.

    • Causality: The high ratio of organic solvent (3:1) effectively precipitates plasma proteins. The acidic environment ensures the basic piperidine nitrogen remains fully protonated, maximizing its solubility in the organic supernatant and preventing co-precipitation.

  • Extraction: Vortex vigorously for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of pure ACN.

    • Causality: Diluting the aqueous extract with ACN ensures the injection solvent matches the high-organic initial conditions of the HILIC gradient. Injecting a highly aqueous sample onto a HILIC column causes severe peak broadening and early elution due to local disruption of the water-enriched stationary phase layer.

LC-MS/MS Instrument Parameters
  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.125% Formic Acid (pH ~3.0).

    • Causality: Low pH ensures the analyte is fully ionized. Ammonium formate provides the necessary ionic strength to maintain reproducible HILIC partitioning and suppress secondary electrostatic interactions.

  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 ACN:Water with 0.125% Formic Acid.

  • Gradient Elution:

    • 0.0 - 0.5 min: 99% B (Isocratic hold to focus the analyte)

    • 0.5 - 3.0 min: 99% B to 60% B (Elution of polar analyte)

    • 3.0 - 4.0 min: 60% B (Column wash)

    • 4.0 - 4.1 min: 60% B to 99% B

    • 4.1 - 6.0 min: 99% B (Re-equilibration - Critical for HILIC reproducibility)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Settings
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • Desolvation Gas: 1000 L/hr.

Data Presentation & Validation Summary

The method was validated according to ICH M10 bioanalytical guidelines. Quantitative performance data and MRM transitions are summarized below.

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
N-(Piperidine-4-yl)pivalamide185.284.1 (Quantifier)502520
N-(Piperidine-4-yl)pivalamide185.257.1 (Qualifier)502535
SIL-IS (d9-analog)194.293.1502520

Table 2: Method Validation Performance Summary

ParameterValueAcceptance Criteria
Linearity Range1.0 - 1000 ng/mLR² > 0.995
Lower Limit of Quant. (LLOQ)1.0 ng/mLS/N > 10, Precision ≤ 20%
Intra-day Precision (%CV)2.4% - 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias)-4.2% to +5.1%± 15% (± 20% at LLOQ)
Matrix Effect (IS-normalized)94.5% - 102.3%85% - 115%
Extraction Recovery88.4% ± 4.1%Consistent across QC levels

Conclusion

By leveraging HILIC chromatography coupled with ESI-MS/MS, this protocol successfully addresses the inherent challenges of analyzing the polar, basic compound N-(Piperidine-4-yl)pivalamide hydrochloride. The method provides robust retention, eliminates secondary silanol interactions, and utilizes high organic mobile phases to maximize ionization efficiency, ensuring rigorous and reproducible bioanalytical quantification.

Method

Application Notes &amp; Protocols: The Strategic Utility of N-(Piperidine-4-yl)pivalamide Hydrochloride in Neuroscience Drug Discovery

Prepared by: Gemini, Senior Application Scientist Introduction: A Privileged Scaffold in CNS Drug Design The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its preva...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold in CNS Drug Design

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility, chemical stability, and ability to modulate physicochemical properties like solubility and lipophilicity make it an ideal structural motif for engaging with complex biological targets such as G protein-coupled receptors (GPCRs) and enzymes.[2][3] Within this context, N-(Piperidine-4-yl)pivalamide hydrochloride emerges not as a direct therapeutic agent, but as a critical and strategically valuable synthetic intermediate. Its primary application in neuroscience is to facilitate the efficient, multi-step synthesis of complex, neurologically active molecules.

The true utility of this compound lies in the pivalamide moiety (-C(O)C(CH₃)₃), which functions as a robust protecting group for the secondary amine of the piperidine ring.[4] This protection is essential in complex synthetic pathways where the piperidine nitrogen's nucleophilicity would otherwise interfere with desired chemical transformations on other parts of the molecule. The steric bulk of the pivaloyl group provides excellent stability across a range of reaction conditions, yet it can be removed under specific, harsh conditions (e.g., strong acid or base hydrolysis) when the synthetic sequence is complete, revealing the piperidine nitrogen for final functionalization.[5] This guide details the application of N-(Piperidine-4-yl)pivalamide hydrochloride as a key building block in the synthesis of selective M1 muscarinic acetylcholine receptor (mAChR) agonists, potent therapeutic candidates for cognitive disorders.

Application Note I: Synthesis of Selective M1 Muscarinic Agonists for Cognitive Enhancement

Scientific Rationale:

Selective activation of the M1 muscarinic acetylcholine receptor (M1 mAChR), a GPCR, is a highly validated therapeutic strategy for treating cognitive impairment associated with Alzheimer's disease and schizophrenia.[1] The challenge lies in designing agonists with high selectivity for the M1 subtype over other muscarinic subtypes (M2-M5) to avoid adverse effects. A successful class of M1 agonists features a core structure of 1-(N-substituted piperidin-4-yl)benzimidazolone.[1]

The synthesis of these molecules presents a classic medicinal chemistry challenge: how to construct the benzimidazolone moiety onto the 4-amino position of the piperidine ring without undesired reactions at the more nucleophilic piperidine nitrogen. This is where N-(Piperidine-4-yl)pivalamide hydrochloride provides a decisive advantage. By protecting the piperidine nitrogen as a pivalamide, chemists can perform the necessary synthetic steps to build the complex benzimidazolone pharmacophore. Once this core is assembled, the pivalamide group is removed to yield a key intermediate, 1-(piperidin-4-yl)benzimidazolone, which is then ready for the final N-alkylation step to install the desired substituent that fine-tunes the compound's potency and selectivity.[1][6]

Workflow Overview:

The overall synthetic strategy is a multi-stage process that leverages the stability of the pivalamide protecting group.

G cluster_0 Part 1: Core Assembly cluster_1 Part 2: Heterocycle Formation cluster_2 Part 3: Deprotection & Final Functionalization A N-(Piperidine-4-yl)pivalamide B Aromatic Nucleophilic Substitution (SNAr) A->B React with 2-fluoro-nitroaniline derivative C N-Pivaloyl-Protected Piperidinyl-Nitroaniline B->C D Reduction of Nitro Group C->D Intermediate Transfer E Diamino Intermediate D->E F Cyclization with CDI E->F Carbonyldiimidazole G Protected Benzimidazolone F->G H Pivalamide Deprotection G->H Intermediate Transfer I Key Intermediate: 1-(Piperidin-4-yl)benzimidazolone H->I Strong Acid/Base Hydrolysis J Reductive Alkylation I->J React with desired ketone/aldehyde K Final M1 Agonist J->K

Caption: Synthetic workflow for an M1 agonist using a protected piperidine intermediate.

Protocol: Synthesis of a Potent M1 Muscarinic Agonist

This protocol is a representative example adapted from established literature for the synthesis of 1-(N-substituted piperidin-4-yl)benzimidazolones.[1][6] It outlines the key steps starting from a pivalamide-protected piperidine precursor.

Materials & Reagents:

  • N-(Piperidine-4-yl)pivalamide hydrochloride

  • 1-Fluoro-2-nitrobenzene derivative

  • Diisopropylethylamine (DIPEA)

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrazine monohydrate or Hydrogen gas supply

  • Carbonyldiimidazole (CDI)

  • Hydrochloric Acid (6M)

  • Sodium Hydroxide

  • 4-Tetrahydropyranone

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Solvents: Isopropanol, Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Methodology:

Part 1: Synthesis of the Protected Benzimidazolone Core

  • Aromatic Nucleophilic Substitution (SₙAr):

    • To a solution of N-(Piperidine-4-yl)pivalamide (free-based from hydrochloride salt, 1.0 eq) in isopropanol, add a substituted 1-fluoro-2-nitrobenzene (1.1 eq) and DIPEA (2.5 eq).

    • Heat the reaction mixture to reflux (approx. 85°C) and monitor by TLC until the starting material is consumed (typically 12-18 hours).

    • Scientist's Note: The pivalamide group ensures that the aromatic substitution occurs exclusively at the aniline nitrogen, preventing N-arylation of the more basic piperidine nitrogen.

    • Cool the mixture, concentrate under reduced pressure, and purify the resulting N-pivaloyl-protected piperidinyl-nitroaniline intermediate by column chromatography.

  • Nitro Group Reduction:

    • Dissolve the intermediate from Step 1 in THF or Ethanol.

    • Add 10% Pd/C catalyst (approx. 10% by weight).

    • Perform transfer hydrogenation by the careful, portion-wise addition of hydrazine monohydrate (5.0 eq) at reflux, or alternatively, subject the mixture to an atmosphere of hydrogen gas (50 psi) in a Parr shaker.

    • Monitor the reaction until completion. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the crude diamino intermediate.

    • Scientist's Note: This reduction is a critical step to unmask the second amine required for the subsequent cyclization.

  • Benzimidazolone Ring Formation:

    • Dissolve the crude diamino intermediate from Step 2 in anhydrous THF.

    • Add Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at room temperature.

    • Stir the reaction for 4-6 hours. The CDI acts as a phosgene equivalent to facilitate the cyclization into the stable benzimidazolone ring system.

    • Concentrate the reaction mixture and purify by column chromatography to yield the fully protected benzimidazolone core.

Part 2: Deprotection and Final N-Alkylation

  • Pivalamide Deprotection:

    • Suspend the protected benzimidazolone from Step 3 in 6M aqueous HCl.

    • Heat the mixture to a vigorous reflux (approx. 110°C) for 24-48 hours.

    • Scientist's Note: This is the key deprotection step. The pivalamide amide bond is highly stable and requires harsh acidic conditions for hydrolysis, a testament to its robustness as a protecting group during the earlier synthetic stages.

    • Cool the reaction to room temperature, and carefully basify with a concentrated NaOH solution to pH > 12.

    • Extract the aqueous layer multiple times with DCM or a similar organic solvent. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the key intermediate: 1-(piperidin-4-yl)benzimidazolone.

  • Reductive Alkylation:

    • Dissolve the deprotected intermediate from Step 4 (1.0 eq) and 4-tetrahydropyranone (1.5 eq) in DCM.

    • Add Ti(O-i-Pr)₄ (1.5 eq) and stir for 1 hour at room temperature to facilitate imine formation.

    • Add NaBH₃CN (1.5 eq) and stir for an additional 12-16 hours.

    • Scientist's Note: This final step attaches the N-substituent that is crucial for M1 receptor affinity and selectivity. Reductive amination is a mild and efficient method for this transformation.[1]

    • Quench the reaction carefully with water, and purify the final M1 agonist product by preparative HPLC or column chromatography.

Mechanism of Action: M1 Receptor Agonism

The synthesized benzimidazolone derivative acts as an agonist at the M1 muscarinic acetylcholine receptor. Upon binding, it stabilizes a conformational state of the receptor that promotes its coupling to intracellular G proteins, specifically of the Gq/11 family. This initiates a downstream signaling cascade that is critical for neuronal excitability and synaptic plasticity, processes fundamental to learning and memory.

G cluster_0 cluster_1 M1R {M1 Receptor (GPCR)|Inactive State} Gq Gq Protein (αβγ) GDP-bound M1R->Gq Recruits & Activates (GDP → GTP) Agonist Synthesized M1 Agonist Agonist->M1R Binds & Activates PLC Phospholipase C (PLC) Gq->PLC α-subunit activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Response Neuronal Excitation & Cognitive Enhancement PKC->Response Ca->Response

Caption: Signaling pathway of the M1 muscarinic acetylcholine receptor activated by the synthesized agonist.

Data Summary

The properties of the starting material and representative final products from literature demonstrate the successful application of this synthetic strategy.

CompoundMolecular Weight ( g/mol )TypeKey Application / PotencyReference
N-(Piperidine-4-yl)pivalamide hydrochloride 220.74Synthetic IntermediateBuilding block for CNS agent synthesis; Pivalamide protecting group for piperidine nitrogen.N/A
Compound 5 (from Ref.[1]) 317.40M1 mAChR AgonistPotent and selective M1 agonist with excellent CNS penetration and in vivo efficacy in cognition models. EC₅₀ = 15 nM.[1]

Conclusion

N-(Piperidine-4-yl)pivalamide hydrochloride is a quintessential example of an enabling molecule in modern neuroscience drug discovery. While it possesses no intrinsic pharmacological activity, its role as a robustly protected piperidine building block is critical. The pivalamide protecting group provides the necessary chemical stability to allow for complex molecular architecture to be built upon the 4-position of the piperidine scaffold. The subsequent deprotection and functionalization of the piperidine nitrogen allows for the introduction of moieties that are key for target engagement and selectivity, as exemplified by the synthesis of potent M1 muscarinic receptor agonists. Researchers and drug development professionals can leverage this intermediate to streamline the synthesis of novel CNS agents, accelerating the path toward new therapies for challenging neurological disorders.

References

  • Mei, H., et al. (2010). Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Di Mola, A., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]

  • Vitaku, E., et al. (2014). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Tautermann, C. S., et al. (2016). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. ChemMedChem. Available at: [Link]

  • Sauerberg, P., et al. (1992). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry. Available at: [Link]

  • Watson, B. M., et al. (2007). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator. Organic & Biomolecular Chemistry. Available at: [Link]

  • García-Carmona, I., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Available at: [Link]

  • World Scientific News (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine derivatives. Available at: [Link]

  • Tecle, H., et al. (1998). Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate (2010). Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. Available at: [Link]

  • ResearchGate (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Available at: [Link]

  • Int. J. Mol. Sci. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • PeerJ (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ResearchGate (2019). Suitable protecting groups for CH activation of piperidine: amides/carbamates 1, sulfonamides 2,¹ diazenyls 3.2–4. Available at: [Link]

  • Bentham Science (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Available at: [Link]

  • Wiley Online Library (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Available at: [Link]

  • Iraqi Journal of Pharmaceutical Sciences (2021). Nose to brain delivery of drugs for CNS diseases. Available at: [Link]

  • MDPI (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • Springer (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Available at: [Link]

  • Royal Society of Chemistry (2015). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Available at: [Link]

Sources

Application

Pharmacophoric Rationale: The Strategic Value of the Pivalamide-Piperidine Scaffold

Application Note & Protocols: N-(Piperidine-4-yl)pivalamide Hydrochloride in Oncology Drug Discovery In modern oncology drug discovery, the premature metabolic clearance of a lead compound often halts its clinical transl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols: N-(Piperidine-4-yl)pivalamide Hydrochloride in Oncology Drug Discovery

In modern oncology drug discovery, the premature metabolic clearance of a lead compound often halts its clinical translation. N-(Piperidine-4-yl)pivalamide hydrochloride (CAS 1233958-86-5) has emerged as a highly strategic, bifunctional building block designed to overcome these pharmacokinetic bottlenecks while providing precise vectors for target engagement.

As a Senior Application Scientist, I approach this molecule not merely as a chemical intermediate, but as a "privileged structure" [1]. Its utility in synthesizing targeted anti-cancer agents—particularly kinase inhibitors and anti-metastatic compounds—is rooted in two distinct structural causalities:

  • The Piperidine Core (Vectorial Control & Solubilization): The saturated nitrogen heterocycle provides a rigid, three-dimensional scaffold that directs attached pharmacophores into deep binding pockets. Furthermore, the basicity of the piperidine nitrogen (typically supplied as the highly water-soluble hydrochloride salt) ensures favorable aqueous solubility, a critical parameter for oral bioavailability.

  • The Pivalamide Moiety (Metabolic Shielding & Steric Bulk): Unlike straight-chain amides or esters, the pivalamide (tert-butyl amide) group is exceptionally resistant to enzymatic hydrolysis by amidases and oxidation by cytochrome P450 (CYP450) enzymes. The bulky tert-butyl group acts as a steric shield, physically blocking the enzymatic active sites from accessing the vulnerable amide bond [2]. In oncology targets, this bulky lipophilic group perfectly occupies deep hydrophobic pockets, such as the S2/S2' subsites of proteases or the allosteric pockets of kinases.

Application in Anti-Metastatic Therapeutics

A primary application of this building block is in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV/CD26) inhibitors. While traditionally known for diabetes management, endothelial DPP-IV in the lung vasculature acts as a critical adhesion molecule for circulating tumor cells (CTCs). Breast and prostate cancer cells expressing surface fibronectin bind directly to DPP-IV, arresting in the lung bed and initiating metastasis [3]. By utilizing N-(Piperidine-4-yl)pivalamide to synthesize targeted DPP-IV inhibitors [4], researchers can competitively block this binding pocket, effectively stripping the tumor cells of their metastatic anchor.

DPPIV_Metastasis CTC Circulating Tumor Cell (Breast/Prostate) Fibronectin Cell Surface Fibronectin CTC->Fibronectin Expresses DPPIV Endothelial DPP-IV (Lung Vasculature) Fibronectin->DPPIV Binds (Adhesion) Metastasis Vascular Arrest & Metastasis DPPIV->Metastasis Promotes Inhibitor Pivalamide-Piperidine Inhibitor Inhibitor->DPPIV Blocks Binding Pocket

Mechanism of DPP-IV mediated tumor metastasis and targeted inhibition.

Quantitative Data: Metabolic Stability Profiling

To illustrate the causality of choosing a pivalamide over a standard acetamide or ester, the table below summarizes the comparative pharmacokinetic properties of piperidine-based derivatives in Human Liver Microsomes (HLM). The introduction of the pivalamide group drastically reduces intrinsic clearance ( Clint​ ) and extends the half-life ( t1/2​ ) by preventing rapid N-dealkylation and amide hydrolysis [2].

Compound ScaffoldFunctional GroupHLM t1/2​ (min)Intrinsic Clearance ( Clint​ ) (µL/min/mg)Lipophilicity (clogP)
Piperidine-Estertert-butyl ester< 15.0> 120.52.8
Piperidine-AcetamideMethyl amide32.455.22.1
Piperidine-Pivalamide tert-butyl amide > 180.0 < 8.5 3.4

Data synthesized from structure-activity relationship (SAR) profiling of ABCG2 and DPP-IV inhibitor optimizations, demonstrating the superior metabolic stability of the pivalamide moiety.

Experimental Protocols: Synthesis and Validation

A robust drug discovery program requires self-validating protocols. The following methodologies detail the chemical incorporation of N-(Piperidine-4-yl)pivalamide hydrochloride into a heteroaryl scaffold, followed by the biological validation of its metabolic stability.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Scaffold Generation

This protocol describes the coupling of N-(Piperidine-4-yl)pivalamide HCl with a heteroaryl halide (e.g., 2-chloropyrazine) to generate an anti-metastatic precursor [4].

Reagents & Materials:

  • N-(Piperidine-4-yl)pivalamide hydrochloride (1.0 eq)

  • 2-Chloropyrazine or equivalent heteroaryl halide (1.1 eq)

  • Potassium carbonate ( K2​CO3​ , anhydrous) (2.5 eq)

  • 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Free Base Liberation: Suspend N-(Piperidine-4-yl)pivalamide hydrochloride (1.0 eq) in anhydrous 1,4-dioxane. Add finely powdered anhydrous K2​CO3​ (2.5 eq).

    • Causality: The HCl salt must be neutralized to liberate the nucleophilic secondary amine of the piperidine. K2​CO3​ is chosen over stronger organic bases (like DBU) to prevent unwanted side reactions, while its insolubility in dioxane allows for easy removal via filtration later.

  • Electrophile Addition: Add the heteroaryl halide (1.1 eq) to the suspension.

  • Thermal Activation: Heat the reaction mixture to reflux (~100°C) under a nitrogen atmosphere for 6–8 hours.

    • Causality: 1,4-Dioxane is selected as the solvent because its boiling point (101°C) provides the exact thermal energy required to overcome the activation energy barrier of the SNAr reaction on less reactive electron-deficient aromatics, without degrading the pivalamide group.

  • Reaction Quenching & Extraction: Cool the mixture to room temperature. Dilute with chloroform ( CHCl3​ ) and wash with distilled water to remove inorganic salts.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Dichloromethane:Methanol gradient) to yield the pure target scaffold.

Protocol B: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

To self-validate that the synthesized pivalamide compound resists CYP450 degradation, perform an HLM assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Incubation: Suspend Human Liver Microsomes (HLM) in the buffer to a final protein concentration of 0.5 mg/mL. Add the synthesized pivalamide-piperidine compound to a final concentration of 1 µM.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Causality: CYP450 enzymes are obligate monooxygenases that require NADPH as an electron donor. Without the addition of NADPH, the assay will yield a false-positive for stability.

  • Time-Course Sampling: At specific time intervals (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction at the precise time point. It also precipitates the proteins, which prevents clogging of the LC-MS/MS column during analysis.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the t1/2​ .

Synthetic_Workflow Start N-(Piperidine-4-yl)pivalamide HCl (Starting Material) Base Neutralization (K2CO3/DIPEA) Liberate Free Amine Start->Base Coupling SNAr / Buchwald-Hartwig Coupling with Aryl Halide Base->Coupling Purification Chromatographic Purification Isolation of Target Scaffold Coupling->Purification Assay HLM Metabolic Stability Assay Validate Pivalamide Shielding Purification->Assay Lead Lead Optimization & In Vivo Profiling Assay->Lead

Synthetic and validation workflow for pivalamide-piperidine derivatives.

References

  • Abdelshaheed, M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1). Available at:[Link]

  • Wang, X., et al. (2018). Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Johnson, R. C., et al. (1993). Lung endothelial dipeptidyl peptidase IV is an adhesion molecule for lung-metastatic rat breast and prostate carcinoma cells. Journal of Cell Biology, 121(6), 1423-1432. Available at:[Link]

  • European Patent Office. (2003). Dipeptidyl peptidase iv inhibitor (EP1354882A1). Google Patents.
Method

Application Note: N-(Piperidine-4-yl)pivalamide Hydrochloride as a Privileged Tool Compound in Fragment-Based Drug Discovery

Executive Summary In modern drug discovery, the selection of high-quality starting materials dictates the trajectory of lead optimization. N-(Piperidine-4-yl)pivalamide hydrochloride (CAS: 1233958-86-5) has emerged as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of high-quality starting materials dictates the trajectory of lead optimization. N-(Piperidine-4-yl)pivalamide hydrochloride (CAS: 1233958-86-5) has emerged as a highly versatile fragment and building block. By combining the 3D spatial characteristics of a piperidine ring with the enzymatic resistance of a pivalamide group, this tool compound provides an optimal foundation for Fragment-Based Lead Discovery (FBLD) and targeted library synthesis.

This application note details the physicochemical rationale behind utilizing this specific scaffold and provides field-validated protocols for its integration into Surface Plasmon Resonance (SPR) screening and high-throughput late-stage functionalization.

Physicochemical & Structural Rationale

The utility of N-(Piperidine-4-yl)pivalamide hydrochloride is rooted in its dual-motif architecture, which addresses two major attrition factors in drug development: target affinity and metabolic clearance.

  • The Piperidine Core (Affinity & 3D Space): 1[1]. Its sp³-hybridized nature allows it to navigate complex 3D binding pockets more effectively than flat aromatic rings. Furthermore, the secondary amine serves as a basic center capable of forming critical salt bridges with acidic residues (e.g., Aspartate, Glutamate) commonly found in the orthosteric sites of GPCRs and kinases[2].

  • The Pivalamide Motif (Metabolic Stability): Amide bonds are notoriously susceptible to hydrolysis by amidases and carboxylesterases. The pivalamide (trimethylacetamide) moiety features a bulky tert-butyl group directly adjacent to the carbonyl.3[3].

Quantitative Data: Physicochemical Profile

To be effective in FBLD, a tool compound must strictly adhere to the "Rule of 3" to ensure high solubility and efficient ligand efficiency.4[4].

ParameterValueRationale in Drug Discovery
Formula C₁₀H₂₁ClN₂OStandard salt form ensures long-term shelf stability.
Molecular Weight 220.74 g/mol (Salt)Well within the "Rule of 3" for fragment libraries (MW < 300).
LogP (estimated) ~1.2Optimal lipophilicity for aqueous solubility in high-concentration assays.
H-Bond Donors 2Facilitates critical hydrogen bonding with target protein backbones.
H-Bond Acceptors 1Acts as an interaction point for target hydrogen bond acceptors.
Fraction sp³ ( Fsp3​ ) 0.90High 3D character prevents flat, non-specific hydrophobic aggregation.

Experimental Workflow 1: Fragment-Based Lead Discovery (FBLD) via SPR

Objective: Identify direct, low-affinity binding of the tool compound to a target protein without the need for fluorescent labeling.

Step 1: Sensor Chip Preparation & Immobilization

  • Action: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling (EDC/NHS) at pH 5.0.

  • Causality: EDC/NHS activates the carboxyl groups on the dextran matrix to form reactive NHS esters, which then react with primary amines (lysine residues) on the target protein. This creates a stable, covalent amide bond, ensuring the protein remains firmly attached during the rigorous wash cycles required for fragment screening.

Step 2: Analyte Preparation & DMSO Matching

  • Action: Prepare a 1 mM stock of N-(Piperidine-4-yl)pivalamide in the running buffer, ensuring the final DMSO concentration exactly matches the running buffer (typically 2-5%).

  • Causality: Fragments inherently possess low affinity ( KD​ in the µM to mM range) and require high screening concentrations. Because DMSO has a high refractive index, even a 0.1% mismatch between the sample and running buffer will cause a massive bulk shift, masking the minute response units (RU) generated by the low-molecular-weight fragment binding.

Step 3: Injection and Kinetic Analysis

  • Action: Inject the fragment at a high flow rate of 50 µL/min for 60 seconds, followed by a 60-second dissociation phase.

  • Causality: High flow rates minimize mass transport limitations. This ensures that the observed binding kinetics reflect the true interaction rates of the fragment rather than the diffusion rate of the molecule through the unstirred solvent layer to the sensor surface.

Step 4: System Validation (Self-Validating Step)

  • Action: Inject a known positive control binder and a blank buffer injection before and after the fragment series.

  • Causality: This validates surface activity retention and quantifies baseline drift, ensuring that any lack of binding signal is due to true negative affinity rather than protein denaturation over time.

Experimental Workflow 2: High-Throughput Late-Stage Functionalization

Objective: Utilize the secondary piperidine nitrogen to generate a targeted, metabolically stable library via reductive amination.

Step 1: Free-Basing the Scaffold

  • Action: Dissolve N-(Piperidine-4-yl)pivalamide hydrochloride in anhydrous 1,2-dichloroethane (DCE) and add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The hydrochloride salt renders the piperidine nitrogen protonated and non-nucleophilic. DIPEA neutralizes the HCl, liberating the lone pair on the nitrogen required for subsequent nucleophilic attack on the target aldehyde.

Step 2: Imine Formation

  • Action: Add 1.0 equivalent of the target aldehyde and 1.5 equivalents of glacial acetic acid. Stir at room temperature for 2 hours.

  • Causality: Acetic acid acts as a mild Brønsted acid catalyst. It protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and drastically accelerating the formation of the intermediate iminium ion.

Step 3: Selective Reduction

  • Action: Add 1.5 equivalents of Sodium triacetoxyborohydride (STAB) and stir for 12 hours.

  • Causality: STAB is a mild, sterically hindered reducing agent. It selectively reduces the activated iminium ion without reducing unreacted aldehydes. This prevents the formation of primary alcohol byproducts, ensuring high reaction purity and simplifying downstream purification.

Step 4: System Validation (Self-Validating Step)

  • Action: Perform an LC-MS injection of the crude mixture at 12 hours.

  • Causality: The disappearance of the aldehyde peak and the emergence of the [M+H]⁺ product peak validate the completion of the reductive amination before proceeding to the aqueous workup, preventing the loss of unreacted starting materials.

Mechanistic Visualization

FBDD_Workflow Tool N-(Piperidine-4-yl)pivalamide Tool Compound SPR SPR Screening (Identify Binding) Tool->SPR Direct Binding Assay Synth Library Synthesis (N-Alkylation) Tool->Synth Scaffold Functionalization Hit Fragment Hit (KD: mM - µM) SPR->Hit Affinity Validation Lead Lead Compound (High Metabolic Stability) Hit->Lead Hit-to-Lead Analog Optimized Analogs (Enhanced Affinity) Synth->Analog SAR Generation Analog->Lead In Vivo Testing

Workflow integrating N-(Piperidine-4-yl)pivalamide in fragment screening and library synthesis.

References

  • Title: N-(Piperidine-4-yl)
  • Source: ACS Omega (American Chemical Society)
  • Title: Piperidine-Based Drug Discovery - 1st Edition Source: Elsevier URL
  • Source: PubMed Central (National Institutes of Health)

Sources

Application

Application Note: N-(Piperidine-4-yl)pivalamide Hydrochloride as a Strategic Scaffold for Target Identification

Document Type: Technical Application Note & Protocol Guide Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of phenotypic drug discovery, ide...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of phenotypic drug discovery, identifying the molecular targets of biologically active small molecules remains a critical bottleneck. N-(Piperidine-4-yl)pivalamide hydrochloride has emerged as a highly versatile, bifunctional chemical building block for the synthesis of photoaffinity labels (PALs) and activity-based probes (ABPs). This guide details the structural rationale, synthesis workflows, and live-cell crosslinking protocols required to transform this commercially available scaffold into a robust tool for target deconvolution.

Structural Rationale for Target Deconvolution

The utility of N-(Piperidine-4-yl)pivalamide hydrochloride in chemical biology stems from its dual-domain architecture, which perfectly balances target engagement with synthetic tractability:

  • The Pivalamide Anchor (Target Engagement): The pivalamide group provides exceptional metabolic stability and acts as a sterically demanding hydrophobic anchor. This specific moiety has been shown to effectively occupy the S3/S4 hydrophobic pockets in viral proteases such as SARS-CoV PLpro[1]. Furthermore, the combination of a piperidine ring and a bulky hydrophobic group perfectly maps to the positive ionizable feature and hydrophobic domains (HYD2/HYD4) of the Sigma-1 receptor (σ1R) pharmacophore, making it an ideal starting point for neuropharmacological probes[2].

  • The Piperidine Nitrogen (Synthetic Handle): Supplied as a hydrochloride salt to ensure shelf stability, the secondary amine of the piperidine ring serves as a highly nucleophilic handle once free-based. This allows for rapid, high-yield conjugation to diazirine-alkyne linkers without disrupting the binding affinity of the pivalamide domain.

Quantitative Scaffold Properties

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueClinical/Experimental Relevance
CAS Number 1233958-86-5Standardized sourcing for reproducible synthesis.
Molecular Weight 220.74 g/mol Low molecular weight allows for linker addition without exceeding Lipinski's limits.
Formula C₁₀H₂₁ClN₂OHighly stable as a hydrochloride salt; requires neutralization prior to coupling.
LogP (Estimated) 1.8 - 2.2Optimal lipophilicity for passive cellular permeability in live-cell assays.

Experimental Workflow: Scaffold to Target ID

To utilize this scaffold for target identification, it must be converted into a bifunctional probe containing a photo-reactive crosslinker (diazirine) and an enrichment handle (alkyne).

G A N-(Piperidine-4-yl)pivalamide Scaffold B Linker Conjugation (Diazirine/Alkyne) A->B C Live Cell Incubation & Target Binding B->C D UV Crosslinking (365 nm) C->D E CuAAC Click Chemistry (Biotinylation) D->E F Streptavidin Pull-down & LC-MS/MS E->F

Figure 1: Target identification workflow utilizing the N-(Piperidine-4-yl)pivalamide scaffold.

Detailed Methodologies

Note: The following protocols are designed as self-validating systems. Do not deviate from the specified stoichiometric ratios or wavelength parameters, as these are optimized to prevent false-positive protein capture.

Protocol A: Synthesis of the Photoaffinity Probe

Objective: Conjugate a bifunctional NHS-diazirine-alkyne linker to the piperidine scaffold.

  • Free-Basing the Scaffold: Dissolve 1.0 eq (100 mg) of N-(Piperidine-4-yl)pivalamide hydrochloride in anhydrous Dichloromethane (DCM). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality Check: DIPEA is strictly required over Triethylamine (TEA). DIPEA's increased steric bulk prevents it from acting as a competing nucleophile during the subsequent NHS-ester conjugation, ensuring high yields.

  • Conjugation: Dropwise, add 1.1 eq of NHS-diazirine-alkyne linker dissolved in DCM. Stir at room temperature for 4 hours under an argon atmosphere.

  • Purification: Quench with saturated NH₄Cl, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/Ethyl Acetate).

  • Validation: Confirm product mass via LC-MS. The secondary amine of the piperidine ring is highly reactive, typically yielding >85% conversion.

Protocol B: Live-Cell Target Crosslinking and Enrichment

Objective: Covalently trap the protein target in live cells and isolate it for proteomics.

  • Probe Incubation: Treat target cells (e.g., HEK293) with 5–10 µM of the synthesized probe for 2 hours at 37°C. The pivalamide moiety will drive localization into the hydrophobic pockets of target proteins[2].

  • Photo-Crosslinking: Wash cells once with cold PBS. Irradiate cells on ice using a 365 nm UV crosslinker (2 Joules/cm²) for 10 minutes.

    • Causality Check: The 365 nm wavelength is critical. It provides exact energy to extrude nitrogen gas from the diazirine, generating a highly reactive carbene that inserts into nearby C-H bonds. Using wavelengths <300 nm will cause widespread DNA damage and non-specific protein denaturation, destroying the structural integrity of the target.

  • Lysis: Lyse cells in 1% NP-40 lysis buffer supplemented with protease inhibitors. Clarify by centrifugation (14,000 x g, 15 min).

  • CuAAC Click Chemistry: Perform the click reaction directly in the lysate to attach a Biotin-Azide tag. Follow the exact stoichiometry in Table 2 .

    • Causality Check: We mandate a 5:1 ratio of THPTA to CuSO₄. THPTA coordinates the Cu(I) state, maintaining its catalytic activity in aqueous lysates while suppressing the generation of reactive oxygen species (ROS) that would otherwise degrade the captured protein targets.

  • Enrichment: Incubate the clicked lysate with Streptavidin magnetic beads for 2 hours. Wash stringently (1% SDS, followed by 8M Urea, then PBS) to remove non-covalently bound background proteins.

  • Elution: Boil beads in Laemmli buffer for downstream Western Blotting or proceed to on-bead trypsin digestion for LC-MS/MS.

Table 2: CuAAC Reaction Stoichiometry for Lysate Labeling

ReagentStock ConcentrationFinal ConcentrationFunction in Reaction
Protein Lysate 2.0 mg/mL1.0 mg/mLSource of crosslinked target
Biotin-Azide 10 mM (in DMSO)100 µMAffinity tag for enrichment
CuSO₄ 50 mM (in H₂O)1.0 mMCatalyst precursor
THPTA Ligand 50 mM (in H₂O)5.0 mMCu(I) stabilizer / ROS suppressor
Sodium Ascorbate 100 mM (Fresh in H₂O)10.0 mMReducing agent to generate Cu(I)

Mechanistic Pathway of Target Engagement

Understanding the physical interaction between the synthesized probe and the target protein is essential for interpreting downstream proteomics data.

Mechanism Target Protein Target (e.g., Sigma-1R / PLpro) Binding Non-covalent Docking (Hydrophobic Pocket) Target->Binding Probe Bifunctional Probe Pivalamide Piperidine Diazirine Probe->Binding Activation Carbene Generation (hv 365nm) Binding->Activation Covalent Irreversible Covalent Adduct Formation Activation->Covalent

Figure 2: Mechanistic pathway of target engagement and photo-activation by the synthesized probe.

References

  • CAS 1233958-86-5 | Sigma-Aldrich. Sigma-Aldrich.
  • Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 2: Introduction of cyclic substituents in position 4 - PMC. National Institutes of Health (NIH).
  • Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. SciSpace.

Sources

Method

Application Note: Safe Handling, Solubilization, and Storage Protocols for N-(Piperidine-4-yl)pivalamide hydrochloride

Target Audience: Preclinical Research Scientists, Medicinal Chemists, and Drug Development Professionals. Chemical Profiling & Mechanistic Rationale N-(Piperidine-4-yl)pivalamide hydrochloride is a highly versatile build...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Research Scientists, Medicinal Chemists, and Drug Development Professionals.

Chemical Profiling & Mechanistic Rationale

N-(Piperidine-4-yl)pivalamide hydrochloride is a highly versatile building block frequently utilized in drug discovery and medicinal chemistry [1]. The molecular architecture of this compound is deliberately designed to balance reactivity and stability:

  • Steric Hindrance via Pivalamide: The incorporation of a pivalamide (tert-butyl amide) moiety is a strategic structural optimization. The bulky tert-butyl group provides significant steric hindrance around the amide bond, which drastically enhances the compound's metabolic stability against amidases and proteolytic cleavage in vivo[2].

  • Hydrochloride Salt Formulation: The piperidine ring provides a basic nitrogen center. Formulating this compound as a hydrochloride salt significantly improves its aqueous solubility and solid-state shelf life compared to its volatile free-base counterpart.

  • Causality of Handling Risks: While the HCl salt improves solubility, amine hydrochlorides are inherently hygroscopic[3]. Exposure to ambient humidity leads to rapid moisture absorption. This physical change not only causes powder clumping but fundamentally alters the mass-to-mole ratio, leading to inaccurate stoichiometric calculations and downstream experimental irreproducibility.

Physicochemical Properties

Quantitative data summarized for rapid reference and assay calculation.

PropertyValue
Chemical Name N-(Piperidine-4-yl)pivalamide hydrochloride
CAS Registry Number 1233958-86-5
Molecular Formula C₁₀H₂₁ClN₂O
Molecular Weight 220.74 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Profile Soluble in DMSO, Methanol, and Water
Storage Temperature 2-8°C (Short term, <1 month), -20°C (Long term)

Risk Assessment & Engineering Controls

Hazard Profile: Consistent with structurally similar piperidine hydrochloride derivatives, this compound is classified as a skin and eye irritant (GHS H315, H319) and may cause respiratory tract irritation (H335) upon inhalation of aerosolized dust [4].

Engineering Controls & Tool Selection: All gravimetric dispensing must be performed in a Class II biological safety cabinet or a ductless fume hood equipped with a HEPA filter.

  • Causality in Tool Selection: Amine hydrochloride powders frequently exhibit electrostatic charging. When dispensed with standard metal spatulas, the powder can repel, aerosolize, and cling to the sides of weighing vessels. Protocol Requirement: You must use anti-static polypropylene spatulas and/or ground the analytical balance using an anti-static ionizer to ensure precision and prevent inhalation exposure.

Standardized Solubilization Protocol

This protocol is designed as a self-validating system to ensure absolute molar accuracy and complete dissolution prior to biological or chemical application.

Step 1: Thermal Equilibration Remove the compound vial from -20°C storage and place it in a desiccator at room temperature for a minimum of 30 minutes before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, permanently altering its effective molar mass and degrading the sample [3].

Step 2: Gravimetric Dispensing Tare an anti-static weigh boat on an analytical balance (0.1 mg precision). Weigh the exact desired mass (e.g., 22.07 mg is required to yield 10 mL of a 10 mM stock solution).

Step 3: Solvent Addition Transfer the powder to a sterile, low-bind polypropylene or amber glass vial. Add the appropriate volume of anhydrous, cell-culture grade DMSO or sterile Milli-Q water.

  • Note: For cell-based assays, DMSO is preferred for long-term stock stability, but the final assay concentration must be strictly diluted to ≤0.1% v/v to prevent solvent-induced cytotoxicity.

Step 4: Dissolution & Self-Validation Vortex the solution vigorously for 30–60 seconds.

  • Self-Validation Check: Hold the vial against a direct light source. The solution must be completely optically clear with no refractive striations. If microscopic particulates remain, sonicate the vial in a room-temperature water bath for 5 minutes and re-inspect.

Step 5: Aliquoting & Inert Gas Purging Divide the master stock into single-use aliquots (e.g., 50–100 µL) in cryogenic vials. Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial before capping.

  • Causality: Repeated freeze-thaw cycles create localized concentration gradients and induce precipitation. Single-use aliquots eliminate this variable. Displacing oxygen with an inert gas prevents oxidative degradation of the piperidine ring during extended storage.

Step 6: Cryogenic Storage Store all aliquots immediately at -20°C (or -80°C for multi-year preservation).

Workflow Visualization

Workflow A N-(Piperidine-4-yl)pivalamide HCl (Solid State) B Environmental Control (Desiccation & Fume Hood) A->B Transfer C Gravimetric Dispensing (Anti-static tools) B->C Weighing D Solvent Addition (DMSO / H2O) C->D Dissolution E Aliquoting & Storage (-20°C, Argon purged) D->E Preservation

Workflow for the safe handling, solubilization, and storage of N-(Piperidine-4-yl)pivalamide HCl.

References

  • National Institutes of Health (PubChem). "N-(Piperidine-4-yl)pivalamide hydrochloride - Compound Summary." Accessed March 2026. 1

  • BenchChem. "The Impact of Structural Analogs on the Metabolic Stability." Accessed March 2026. 2

  • BenchChem. "Dealing with hygroscopic nature of piperazine/piperidine Hydrochlorides." Accessed March 2026. 3

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Piperidine hydrochloride." Accessed March 2026. 4

Sources

Technical Notes & Optimization

Troubleshooting

N-(Piperidine-4-yl)pivalamide hydrochloride synthesis yield improvement

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven insights into the synthesis of N-(piperi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven insights into the synthesis of N-(piperidine-4-yl)pivalamide hydrochloride.

This guide bypasses generic protocols to focus on the chemical causality behind yield bottlenecks—specifically overcoming the steric hindrance of pivaloyl chloride and managing the hygroscopic nature of the final hydrochloride salt.

Part 1: Synthesis Workflow & Pathway Visualization

The following diagram maps the optimized synthetic route, highlighting the critical transition from the protected intermediate to the final isolated salt.

SynthesisWorkflow SM 1-Boc-4-aminopiperidine (Starting Material) Reagents1 Pivaloyl Chloride (1.2 eq) DIPEA (2.0 eq), DMAP (0.1 eq) DCM, 0°C to RT SM->Reagents1 Step 1: Acylation Int 1-Boc-4-(pivaloylamino)piperidine (Intermediate) Reagents1->Int Reagents2 4M HCl in 1,4-Dioxane RT, 2-4 hours Int->Reagents2 Step 2: Deprotection Product N-(Piperidine-4-yl)pivalamide HCl (Crude Product) Reagents2->Product Cryst MTBE Anti-solvent Crystallization Product->Cryst Step 3: Isolation Pure Pure Free-flowing Powder (>95% Yield) Cryst->Pure

Synthesis workflow of N-(Piperidine-4-yl)pivalamide HCl highlighting key reagents and isolation.

Part 2: Troubleshooting Guide & FAQs

Q1: My acylation yield is plateauing at 60-70% even with an excess of pivaloyl chloride. How can I drive this reaction to completion? A: The bottleneck here is not reagent stoichiometry, but severe steric hindrance. Pivaloyl chloride features a bulky tert-butyl group directly adjacent to the electrophilic carbonyl carbon. This physical barrier restricts the approach of the primary amine of 1 [1]. Causality & Solution: You must introduce a nucleophilic catalyst. By adding 0.1 equivalents of 4-Dimethylaminopyridine (DMAP), the DMAP attacks the hindered pivaloyl chloride to form an N-acylpyridinium intermediate. The electron-donating dimethylamino group stabilizes this intermediate, making it a significantly more potent and accessible acylating agent than the parent chloride [2]. This mechanistic bypass will push your yields above 95%.

Q2: During the Boc-deprotection step, I am seeing side products, and my isolated yield drops significantly. What is going wrong? A: This is typically caused by the presence of water during the deprotection phase or improper aqueous workup techniques. Causality & Solution: Boc deprotection requires strongly acidic conditions. If aqueous HCl is used, the resulting highly polar2 [3] salt becomes trapped in the aqueous phase, making extraction nearly impossible without massive product loss. Transition to an anhydrous system using 4M HCl in 1,4-dioxane . This creates a self-validating system: as the Boc group is cleaved (releasing isobutylene and CO₂ gases), the newly formed hydrochloride salt is insoluble in dioxane and will spontaneously precipitate. This precipitation drives the equilibrium forward and protects the product from further degradation.

Q3: My final hydrochloride salt is a sticky gum instead of a free-flowing powder. How do I fix this? A: The target molecule is highly hygroscopic and tends to trap polar solvents (like dioxane or trace atmospheric moisture) within its crystal lattice, preventing proper nucleation. Causality & Solution: Do not attempt to evaporate the solvent to dryness under vacuum, as this concentrates the impurities into a gum. Instead, employ an anti-solvent crystallization strategy. Dissolve the crude gum in a minimal amount of cold dichloromethane (DCM) and slowly add methyl tert-butyl ether (MTBE) under vigorous stirring. MTBE disrupts the solvation shell without dissolving the salt, forcing it to crystallize as a pure, free-flowing white powder.

Part 3: Quantitative Data & Optimization Parameters

The table below summarizes the causality of our optimization choices, demonstrating how specific reagent shifts directly impact the isolated yield and purity of the final product.

Condition ProfileBase (eq)Catalyst (eq)Deprotection SolventTime (h)Isolated Yield (%)Purity (HPLC)
Standard (Unoptimized) TEA (1.2)None3M HCl (aq)2445%85%
Acylation Optimized DIPEA (2.0)DMAP (0.1)3M HCl (aq)1262%92%
Deprotection Optimized TEA (1.2)None4M HCl / Dioxane878%96%
Fully Optimized DIPEA (2.0) DMAP (0.1) 4M HCl / Dioxane 4 96% >99%

Part 4: Step-by-Step Experimental Methodology

Step 1: N-Acylation (Synthesis of 1-Boc-4-(pivaloylamino)piperidine)
  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 1-Boc-4-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base & Catalyst Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir for 5 minutes at room temperature to ensure homogeneity.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add pivaloyl chloride (1.2 eq) over 15 minutes to control the exothermic reaction.

  • Self-Validation Check: Remove the ice bath and let the reaction warm to room temperature. After 2 hours, monitor via TLC (Ninhydrin stain). The reaction is complete when the baseline primary amine spot (stains deep pink) completely disappears, replaced by a higher Rf UV-active spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a white solid.

Step 2: Boc Deprotection & Salt Formation
  • Deprotection: Dissolve the crude 1-Boc-4-(pivaloylamino)piperidine in a minimal amount of anhydrous DCM. Slowly add 4M HCl in 1,4-dioxane (10.0 eq of HCl).

  • Self-Validation Check: Stir at room temperature. Within 30–60 minutes, a dense, white precipitate will begin to form in the initially clear solution. This visual cue confirms the successful cleavage of the Boc group and the formation of the insoluble hydrochloride salt. Stir for a total of 3 hours.

  • Anti-Solvent Isolation: Concentrate the suspension slightly under reduced pressure (do not dry completely). Add cold MTBE (3 volumes relative to DCM) dropwise under vigorous stirring.

  • Filtration: Filter the resulting white precipitate through a sintered glass funnel. Wash the filter cake with cold MTBE (2 x 10 mL) to remove any residual dioxane or organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to yield N-(piperidine-4-yl)pivalamide hydrochloride as a pure, free-flowing white powder.

Part 5: References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13689284, N-(Piperidine-4-yl)pivalamide hydrochloride. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-(Piperidine-4-yl)pivalamide Hydrochloride Solubility

Executive Summary N-(Piperidine-4-yl)pivalamide hydrochloride is a highly versatile building block and intermediate in drug development[1]. However, researchers frequently encounter solubility bottlenecks when transition...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(Piperidine-4-yl)pivalamide hydrochloride is a highly versatile building block and intermediate in drug development[1]. However, researchers frequently encounter solubility bottlenecks when transitioning this compound from organic synthesis to in vitro and in vivo biological assays. The molecule features a basic secondary amine within a piperidine ring and a bulky, hydrophobic pivalamide group. While the hydrochloride (HCl) salt form is intended to enhance aqueous solubility, complex physicochemical interactions in physiological media often lead to unexpected precipitation.

This guide provides authoritative, mechanistic troubleshooting strategies to overcome these specific solubility barriers.

Section 1: Mechanistic Foundations of Solubility Failures

To effectively troubleshoot, we must first understand the causality behind the precipitation of piperidine hydrochloride salts.

  • The Common Ion Effect: The solubility product ( Ksp​ ) of a hydrochloride salt is highly sensitive to the concentration of chloride ions in the surrounding medium. When N-(Piperidine-4-yl)pivalamide HCl is introduced into chloride-rich media (such as Phosphate-Buffered Saline containing ~137 mM NaCl, or simulated gastric fluid), the excess Cl− drives the dissolution equilibrium backward, forcing the salt to precipitate[2][3]. This is a kinetic and thermodynamic barrier that cannot be overcome simply by heating or vortexing[4].

  • pH-Dependent Free Base Precipitation: The piperidine nitrogen is a weak base. As the pH of the assay buffer increases above the compound's pKa​ , the amine deprotonates. The resulting free base is dominated by the lipophilic pivalamide moiety, drastically reducing its aqueous solubility and causing it to "crash out" of solution[5].

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I prepared a 10 mM stock in DMSO, but when I dilute it 1:1000 into my cell culture media (DMEM), it immediately turns cloudy. Why? Causality: You are observing a dual-factor precipitation. DMEM contains high concentrations of inorganic salts (including Cl− ) and is buffered to a physiological pH of ~7.4. The sudden shift from a pure aprotic solvent (DMSO) to a highly aqueous, chloride-rich environment triggers the common ion effect[2]. Simultaneously, if the local pH exceeds the compound's solubility threshold, the highly hydrophobic free base forms[5]. Solution: Instead of a direct 1:1000 dilution, utilize a "step-down" dilution strategy using a transition co-solvent (like PEG400) or ensure rapid, high-shear mixing to prevent localized high concentrations of the drug[6].

Q2: Can I just use pure water to make my stock solution since it's an HCl salt? Causality: While N-(Piperidine-4-yl)pivalamide HCl is water-soluble, the unbuffered nature of pure water means the dissolved HCl salt will lower the solution's pH, potentially causing acid-catalyzed hydrolysis over long-term storage or altering the pH of your downstream assay. Furthermore, self-association of the salt in high concentrations can limit the maximum achievable stock concentration[5]. Solution: Yes, but for long-term stability and maximum concentration, a polar aprotic solvent like anhydrous DMSO is preferred for the primary stock, followed by controlled aqueous dilution.

Q3: How do I formulate this compound for oral gavage (in vivo) without using toxic levels of DMSO? Causality:In vivo formulations require biocompatible vehicles. Because the gastrointestinal tract has high chloride concentrations (which suppresses HCl salt dissolution)[3], you must shield the molecule or enhance its thermodynamic solubility. Solution: Utilize a co-solvent/surfactant system, such as 10% PEG400 and 5% Tween 80 in saline. The PEG400 acts as a co-solvent, while Tween 80 forms micelles that encapsulate the hydrophobic pivalamide core, shielding it from the common ion effect and preventing precipitation[4].

Section 3: Visualizing the Problem

G Start Undissolved N-(Piperidine-4-yl) pivalamide HCl CheckMedia Check Media Composition (Is Cl- > 0.1M?) Start->CheckMedia CommonIon Common Ion Effect Reduce NaCl or use Micelles CheckMedia->CommonIon Yes CheckPH Check Buffer pH (Is pH > pKa?) CheckMedia->CheckPH No Success Fully Solubilized Compound CommonIon->Success Optimize FreeBase Free Base Precipitation Lower pH or add DMSO CheckPH->FreeBase Yes CheckPH->Success No FreeBase->Success Optimize

Workflow for diagnosing and resolving piperidine HCl salt solubility failures.

Mechanism Solid Solid HCl Salt (Crystal Lattice) Dissolved Ionized Drug (Aq) + Cl- (Aq) Solid->Dissolved Dissolution (H2O) Dissolved->Solid High [Cl-] Precipitate Free Base Precipitate (Hydrophobic) Dissolved->Precipitate High pH Deprotonation CommonIon Excess Cl- in Media (Common Ion Effect) CommonIon->Solid Drives equilibrium left

Mechanistic pathways of N-(Piperidine-4-yl)pivalamide HCl dissolution and precipitation.

Section 4: Quantitative Data Presentation

Table 1: Expected Solubility Behavior of N-(Piperidine-4-yl)pivalamide HCl Across Various Vehicles

Vehicle / MediumpHChloride Conc.Expected Solubility BehaviorRecommended Action
Anhydrous DMSO N/A0 mMExcellent (>50 mM)Ideal for primary stock solutions.
Deionized Water ~5.00 mMGood (10-20 mM)Monitor for acidic pH shift; use fresh.
PBS (1X) 7.4~137 mMPoor (<1 mM)High Risk: Common ion effect & free base formation. Use co-solvents.
0.1 M HCl (SGF) 1.0100 mMModerate (1-5 mM)Common ion effect limits maximum solubility despite low pH.
10% PEG400 / 5% Tween 80 ~7.0~154 mMExcellent (>10 mM)Micellar encapsulation overcomes chloride and pH barriers.

Section 5: Self-Validating Experimental Protocols

Protocol A: Preparation of a Stable 10 mM In Vitro Stock and Validated Aqueous Dilution

Objective: To generate a precipitate-free assay solution while ensuring the exact concentration is known.

  • Stock Preparation: Weigh out exactly 2.21 mg of N-(Piperidine-4-yl)pivalamide HCl[1]. Transfer to a sterile, amber microcentrifuge tube.

  • Primary Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO. Vortex vigorously for 60 seconds. The solution should be optically clear.

  • Step-Down Dilution: To prepare a 10 µM assay solution, do not add the stock directly to cold media. First, pre-warm the assay buffer (e.g., HBSS or DMEM) to 37°C.

  • High-Shear Mixing: While vortexing the warmed buffer at medium speed, add the DMSO stock dropwise (1 µL of stock per 1 mL of buffer).

  • Self-Validation Step: Centrifuge the final diluted sample at 10,000 x g for 5 minutes. Carefully extract the supernatant. Analyze the supernatant via UV-Vis spectrophotometry or LC-MS against a standard curve prepared in pure methanol.

    • Causality Check: If the measured concentration is <95% of the theoretical yield, micro-precipitation has occurred. You must increase the co-solvent ratio (e.g., add 1% BSA to the media to act as a carrier protein) and repeat the validation.

Protocol B: Formulation for In Vivo Dosing (PEG400/Tween80 System)

Objective: To formulate a stable, bioavailable suspension/solution for oral or intraperitoneal administration.

  • Dry Mixing: Weigh the required mass of N-(Piperidine-4-yl)pivalamide HCl into a glass vial.

  • Co-solvent Addition: Add Polyethylene Glycol 400 (PEG 400) to achieve 10% of the final target volume. Sonicate in a water bath at 40°C for 10 minutes until the API is fully wetted and dissolved.

  • Surfactant Addition: Add Polysorbate 80 (Tween 80) to achieve 5% of the final volume. Vortex for 2 minutes.

    • Causality: The Tween 80 coats the solubilized drug molecules, forming micelles that will protect the drug from the high-chloride environment of the saline[6].

  • Aqueous Phase Integration: Slowly add sterile saline (0.9% NaCl) dropwise to reach the final volume while continuously stirring at 500 rpm.

  • Self-Validation Step: Allow the formulation to sit at room temperature for 4 hours (simulating the dosing window). Pass a 100 µL aliquot through a 0.22 µm syringe filter. Analyze the filtrate via HPLC. If the concentration matches the pre-filtered concentration, the micellar system is thermodynamically stable.

References

  • N-(Piperidine-4-yl)pivalamide hydrochloride | C10H21ClN2O | CID ... - nih.gov. 1

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects - rjpdft.com. 2

  • Salt formation to improve drug solubility - uspto.gov. 3

  • Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - nih.gov. 4

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - nih.gov. 5

  • Technical Support Center: Enhancing the Solubility of 2-Fluoro-4-phenylphenol for In Vitro Assays - benchchem.com. 6

Sources

Troubleshooting

Technical Support Center: N-(Piperidine-4-yl)pivalamide Hydrochloride Purification &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with synthesizing and purifying N-(Piperidine-4-yl)piva...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with synthesizing and purifying N-(Piperidine-4-yl)pivalamide hydrochloride (CAS: 1233958-86-5).

Because this compound features a sterically hindered amide and a highly polar, hygroscopic secondary amine hydrochloride[1], standard workup procedures often fail, resulting in contaminated oils or sticky gums rather than pure, handleable powders. This guide provides field-proven, self-validating protocols to ensure high-purity crystalline isolation.

Reaction & Purification Workflow

G SM 1-Boc-4-aminopiperidine + Pivaloyl Chloride Int 1-Boc-4-(pivaloylamino)piperidine SM->Int DCM, Et3N, 0°C to RT Wash Basic Aqueous Workup (Remove Pivalic Acid) Int->Wash Quench & Extract Deprot Boc Deprotection (4M HCl in Dioxane) Wash->Deprot Dry Intermediate Precip Aprotic Precipitation (Cold Et2O / MTBE) Deprot->Precip Isobutylene + CO2 ↑ Prod N-(Piperidine-4-yl)pivalamide HCl (Pure Crystalline Solid) Precip->Prod Vacuum Filtration

Synthesis and purification workflow for N-(Piperidine-4-yl)pivalamide hydrochloride.

Frequently Asked Questions & Troubleshooting

Q1: My final HCl salt isolated as a sticky gum instead of a solid powder. How do I induce crystallization?

The Causality: Piperidine hydrochlorides are notoriously hygroscopic[2]. The crystal lattice energy of the salt is often lower than its hydration energy. When exposed to ambient humidity during solvent evaporation, the salt absorbs moisture and deliquesces into a gum[3]. The Solution: Never evaporate the final deprotection solvent to dryness. Instead, utilize anti-solvent precipitation. Concentrate the 1,4-dioxane reaction mixture to 25% of its original volume, then vigorously stir while dropwise adding 5–10 volumes of ice-cold, anhydrous diethyl ether or methyl tert-butyl ether (MTBE)[4]. The sudden drop in solvent polarity forces the anhydrous salt out of solution rapidly, preventing water coordination. Filter immediately under a blanket of dry nitrogen or argon[1].

Q2: NMR analysis of my final product shows a massive singlet at ~1.2 ppm. Where did I go wrong?

The Causality: You are seeing residual pivalic acid. Because pivaloyl chloride is sterically hindered, reactions often require an excess of the reagent to reach completion. During the aqueous quench, unreacted pivaloyl chloride hydrolyzes to pivalic acid. Due to the highly lipophilic tert-butyl group, pivalic acid can easily partition into your organic layer (e.g., DCM or EtOAc) if the aqueous wash is not sufficiently basic. The Solution: The purification must happen at the Boc-intermediate stage , not the final salt stage. Wash your organic layer with saturated aqueous sodium carbonate ( Na2​CO3​ ), not just bicarbonate, to ensure the aqueous phase remains above pH 10. This fully deprotonates the pivalic acid, forcing it into the aqueous waste.

Q3: LC-MS shows incomplete Boc deprotection. Should I use TFA instead of HCl?

The Causality: While Trifluoroacetic Acid (TFA) is a stronger acid and rapidly cleaves Boc groups, it leaves your product as a trifluoroacetate salt[4]. Converting a water-soluble piperidine TFA salt to an HCl salt requires a tedious free-basing step (using ion-exchange resins or basic extraction) which drastically lowers yield. The Solution: Stick to 4M HCl in 1,4-dioxane[5]. If the reaction is sluggish, the issue is likely adventitious water in your solvent, which competes for the protonation of the Boc carbonyl[5]. Ensure your intermediate is strictly anhydrous (azeotropically dry with toluene if necessary) before adding the HCl/dioxane[5].

Standardized Experimental Protocols

To ensure self-validating results, follow these step-by-step methodologies. Each step contains built-in validation checks.

Protocol A: Synthesis & Purification of 1-Boc-4-(pivaloylamino)piperidine
  • Setup: Dissolve 1-Boc-4-aminopiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) (10 mL/g). Cool to 0 °C under nitrogen.

  • Acylation: Add pivaloyl chloride (1.2 eq) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature. Validation Check: Run TLC (Hexanes:EtOAc 1:1, Ninhydrin stain). The primary amine starting material ( Rf​ ~0.1, stains purple) should be completely consumed, replaced by the product ( Rf​ ~0.6, UV inactive, does not stain easily with ninhydrin).

  • Targeted Workup (Critical): Quench with water. Separate the organic layer and wash sequentially with:

    • 1M HCl (to remove unreacted starting amine and Et3N).

    • Saturated aqueous Na2​CO3​ (x2) (to remove pivalic acid).

    • Brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a white solid.

Protocol B: Anhydrous Boc-Deprotection & Salt Isolation
  • Preparation: Dissolve the purified 1-Boc-4-(pivaloylamino)piperidine in a minimum amount of anhydrous 1,4-dioxane.

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (5.0 eq)[6]. Stir at room temperature for 2 hours. Validation Check: The reaction should evolve gas (isobutylene and CO2​ ) and the product may begin to precipitate as a fine white suspension[5].

  • Precipitation: Do not evaporate to dryness. Cool the flask in an ice bath. Add 10 volumes of ice-cold, anhydrous diethyl ether while stirring vigorously[4].

  • Filtration: Rapidly filter the resulting precipitate through a strictly dry Büchner funnel. Wash the filter cake with additional cold diethyl ether[4].

  • Drying: Immediately transfer the solid to a vacuum desiccator containing P2​O5​ or silica gel. Dry under high vacuum (<1 mbar) for 12 hours to yield N-(Piperidine-4-yl)pivalamide hydrochloride as a free-flowing, white crystalline powder.

Quantitative Data Summary

The following table summarizes the expected outcomes of various deprotection and purification strategies, illustrating why the HCl/Dioxane method is the authoritative standard for this compound.

Deprotection MethodReagent UsedTypical YieldFinal Purity (LC-MS)Physical State of ProductProcess Notes
Method A 20% TFA in DCM>95%>90%Viscous Oil / GumYields TFA salt. Requires secondary free-basing and HCl titration.
Method B (Recommended) 4M HCl in 1,4-Dioxane85–92%>98%Crystalline SolidDirect formation of HCl salt. Byproducts are volatile gases[5].
Method C HCl gas in Diethyl Ether~80%>95%Amorphous / Sticky SolidHighly exothermic; difficult to control moisture, leading to deliquescence.

References

  • Owen, C. P., et al. "A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid". National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-(Piperidine-4-yl)pivalamide Hydrochloride In Vitro Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing variability, poor reproducibility, or false-positive readouts when utilizing N-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing variability, poor reproducibility, or false-positive readouts when utilizing N-(Piperidine-4-yl)pivalamide hydrochloride in biochemical or cell-based in vitro assays.

As a Senior Application Scientist, I have structured this guide to deconstruct the root causes of assay interference specific to this molecule. N-(Piperidine-4-yl)pivalamide features a basic secondary amine coupled to a highly lipophilic pivaloyl group, supplied as a hydrochloride salt. These precise physicochemical properties frequently disrupt standard assay conditions. Below, we explore the causality behind these interferences and provide self-validating protocols to restore your assay's integrity.

Part 1: The Hydrochloride Salt Effect and pH Shifts

Q: Why does my enzyme activity drop precipitously only at the highest concentrations of N-(Piperidine-4-yl)pivalamide hydrochloride?

The Science: N-(Piperidine-4-yl)pivalamide is typically supplied as a hydrochloride (HCl) salt to improve its aqueous solubility and shelf stability. When preparing high-concentration stock solutions (e.g., 10–100 mM) in DMSO, the stoichiometric HCl is carried over into your stock. If this stock is diluted into an unbuffered or weakly buffered assay medium, the sudden influx of protons can significantly lower the pH of the microenvironment. Lack of pH control is a well-documented source of in vitro assay variability[1]. Many target enzymes and cellular systems are highly sensitive to pH fluctuations, leading to artifactual inhibition or toxicity that mimics a true pharmacological effect.

Troubleshooting Protocol:

  • Check Buffer Capacity: Ensure your assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES or Tris) rather than relying on weak biological buffers (e.g., 10 mM PBS).

  • Run a pH Control: Measure the pH of your assay buffer after the addition of the highest concentration of the compound.

  • Neutralization: If a pH drop is observed, consider neutralizing the DMSO stock with an equivalent molarity of a mild base (e.g., NaOH or Tris-base), though you must monitor for compound precipitation.

Table 1: Simulated Impact of 10 mM HCl Salt Addition on Assay pH

Buffer SystemInitial pHFinal pH (Post-Compound Addition)Risk of Artifactual Inhibition
Water (Unbuffered)7.0< 4.0Critical
10 mM Phosphate7.4~ 6.5High
50 mM HEPES7.47.35Low
100 mM Tris-HCl7.47.4Negligible
Part 2: Non-Specific Binding (NSB) of the Basic Amine

Q: My dose-response curves are flat, and the calculated IC50 is much higher than expected. Is the compound degrading in the buffer?

The Science: It is highly likely you are experiencing Non-Specific Binding (NSB) rather than chemical degradation. The core of N-(Piperidine-4-yl)pivalamide contains a piperidine ring. Piperidine is a strong secondary amine with a basic pKa of approximately 11.1[2]. At a physiological pH of 7.4, the piperidine nitrogen is >99% protonated, rendering the molecule positively charged. Positively charged basic amines have a strong propensity to bind electrostatically to negatively charged surfaces, including standard polystyrene microtiter plates and carrier proteins[3]. This depletes the "free" effective concentration of the compound available to interact with your target.

Troubleshooting Protocol:

  • Switch Consumables: Transition from standard polystyrene plates to ultra-low binding (ULB) or PEG-coated microplates.

  • Add Carrier Proteins: Introduce 0.05% - 0.1% Bovine Serum Albumin (BSA) to the assay buffer to saturate non-specific binding sites on the plasticware.

  • Verify Free Concentration: Use equilibrium dialysis or LC-MS/MS to quantify the actual free concentration of the compound in the assay buffer compared to the nominal concentration.

NSB_Workflow Start Observe Assay Variability (e.g., Flat Dose-Response) CheckNSB Suspect NSB? (Basic Amine pKa > 9) Start->CheckNSB TestPlates Compare Standard vs. Low-Binding Plates CheckNSB->TestPlates AddBSA Add 0.1% BSA or 0.01% CHAPS CheckNSB->AddBSA Measure Quantify Free Compound (LC-MS or Dialysis) TestPlates->Measure AddBSA->Measure Resolved Variability Resolved: Proceed with Optimized Buffer Measure->Resolved

Caption: Diagnostic workflow for identifying and mitigating Non-Specific Binding (NSB) in basic amines.

Part 3: Compound Aggregation and Promiscuous Inhibition

Q: The compound shows activity against my target, but the Hill slope is unusually steep (>2.0). Could this be a false positive?

The Science: Yes. N-(Piperidine-4-yl)pivalamide possesses an amphiphilic architecture: a highly lipophilic pivalamide "head" and a hydrophilic, charged piperidine "tail." At high micromolar concentrations, amphiphilic molecules can self-associate in aqueous media to form colloidal aggregates or micelles. These aggregates can physically sequester assay proteins, leading to non-specific, promiscuous enzyme inhibition—a classic hallmark of Pan-Assay Interference Compounds (PAINS)[4][5]. Aggregation-based inhibition is characterized by steep dose-response curves, lack of reversibility, and sensitivity to non-ionic detergents[6].

Step-by-Step Protocol: Detergent-Based Counter-Screen for Aggregation To validate whether your observed inhibition is target-specific or an artifact of colloidal aggregation, perform the following self-validating protocol[4][7]:

  • Step 1: Buffer Preparation. Prepare two batches of your standard assay buffer. Batch A is the standard buffer. Batch B is the standard buffer supplemented with a non-ionic detergent (e.g., 0.01% v/v Triton X-100 or 0.01% Tween-20). Note: Ensure your target enzyme tolerates this detergent concentration prior to the experiment[8][9].

  • Step 2: Compound Dilution. Prepare identical serial dilutions of N-(Piperidine-4-yl)pivalamide hydrochloride in both Buffer A and Buffer B. Maintain a constant DMSO concentration (typically ≤1%) across all wells to prevent solvent-induced artifacts[9].

  • Step 3: Assay Execution. Run the biological assay in parallel using both buffer conditions.

  • Step 4: Data Analysis. Plot the dose-response curves and calculate the IC50 and Hill slope for both conditions.

    • Interpretation A (True Binder): The IC50 and Hill slope remain relatively unchanged between the two buffers.

    • Interpretation B (Aggregator): The inhibitory activity is significantly attenuated or completely abolished in the presence of the detergent (Buffer B), confirming that the initial signal was a false positive driven by aggregation[4].

Aggregation_Pathway HighConc High Compound Concentration (>10 µM) Aggregate Colloidal Aggregation HighConc->Aggregate Amphiphile Amphiphilic Structure (Pivalamide + Piperidine) Amphiphile->Aggregate Enzyme Enzyme Sequestration Aggregate->Enzyme FalsePos False Positive Inhibition (Steep Hill Slope) Enzyme->FalsePos Detergent Add 0.01% Triton X-100 FalsePos->Detergent Diagnostic Test Rescue Activity Rescued (True Baseline) Detergent->Rescue

Caption: Mechanistic pathway of colloidal aggregation and detergent-based rescue.

Part 4: Frequently Asked Questions (FAQs)

Q: How should I store the DMSO stock solutions to minimize variability? A: N-(Piperidine-4-yl)pivalamide hydrochloride is generally stable, but repeated freeze-thaw cycles of DMSO stocks can induce precipitation, especially if the DMSO absorbs ambient moisture (DMSO is highly hygroscopic). Store stocks in single-use aliquots at -20°C in desiccated containers. Before use, allow the aliquot to equilibrate to room temperature completely before opening to prevent condensation.

Q: I am observing high background fluorescence in my assay. Is the compound intrinsically fluorescent? A: The core structure of N-(Piperidine-4-yl)pivalamide lacks the extended conjugated pi-electron systems typically required for strong intrinsic fluorescence. However, compound aggregation can cause severe light scattering, which the plate reader may misinterpret as background signal or quenching in fluorescence intensity (FI) or fluorescence polarization (FP) assays[5]. Centrifuge your compound dilutions at high speed (e.g., 10,000 x g for 10 mins) before adding them to the assay plate to pellet large aggregates.

References
  • Technical Support Center: Addressing False Positives in Cannabigerorcin (CBGA) In Vitro Assays , BenchChem. 4

  • Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists , ResearchGate. 6

  • Assay Guidance Manual , National Center for Advancing Translational Sciences (NCATS). 5

  • HTS Assay Validation - Assay Guidance Manual , NCBI Bookshelf, NIH. 9

  • Piperidine | C5H11N | CID 8082 , PubChem, National Institutes of Health (NIH). 2

  • Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements , HTDialysis. 1

  • Structural Analysis and Identification of False Positive Hits in Luciferase-Based Assays , ResearchGate. 7

  • Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) , PMC. 8

  • Tactics in Contemporary Drug Design , Springer. 3

Sources

Troubleshooting

Technical Support Center: N-(Piperidine-4-yl)pivalamide Hydrochloride In Vivo Optimization

Welcome to the Application Scientist Technical Support Center. N-(Piperidine-4-yl)pivalamide hydrochloride is a critical chemical building block and intermediate utilized in the development of advanced piperidine-derived...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. N-(Piperidine-4-yl)pivalamide hydrochloride is a critical chemical building block and intermediate utilized in the development of advanced piperidine-derived therapeutics[1]. Transitioning this basic amine hydrochloride—or its direct structural derivatives—from in vitro assays to in vivo preclinical models introduces complex pharmacokinetic (PK) and formulation challenges.

This guide is engineered for drug development professionals, providing field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to optimize dosing regimens and ensure reliable in vivo data.

Workflow Visualization: The Dose Optimization Pipeline

Before initiating animal studies, it is crucial to understand the sequential logic of dose optimization. Skipping formulation stability or Maximum Tolerated Dose (MTD) testing is the primary cause of in vivo efficacy failures.

Workflow A Solid State Characterization N-(Piperidine-4-yl)pivalamide HCl B Formulation Strategy (Co-solvents / Surfactants) A->B Solubility Data C In Vitro ADME & Solubility Testing B->C Vehicle Selection D In Vivo PK Profiling (Rodent Models) C->D Go/No-Go E MTD Determination (Toxicity Screen) D->E Exposure Limits F Efficacy & PD Optimization E->F Safe Dose Range

In Vivo Dose Optimization Workflow for Piperidine Hydrochloride Derivatives.

Frequently Asked Questions (FAQs): Formulation & Dosing

Q1: Why utilize the hydrochloride (HCl) salt of N-(Piperidine-4-yl)pivalamide instead of the free base for oral dosing? A1: The piperidine nitrogen is highly basic. Administering the free base often results in poor aqueous solubility and erratic gastrointestinal absorption. Converting the compound to an HCl salt significantly enhances its intrinsic dissolution rate (IDR) in the acidic environment of the stomach[2]. The HCl salt creates a favorable microenvironmental pH around the dissolving drug particles, acting as a "spring" to rapidly achieve high localized concentrations, which drastically improves systemic exposure (Cmax and AUC) compared to the free base[3][4].

Q2: How do I determine a starting dose for my in vivo efficacy studies? A2: Establishing a safe and potentially efficacious starting dose requires a multi-pronged approach rather than arbitrary selection. First, utilize in vitro potency data (e.g., IC50) and extrapolate using predicted blood volume. However, because in vitro data does not account for clearance or protein binding, you must conduct a Maximum Tolerated Dose (MTD) study[5][6]. The MTD defines the upper limit of dosing, ensuring that subsequent efficacy readouts are not confounded by systemic toxicity[6].

Q3: Can I use DMSO to dissolve the compound for intravenous (IV) injection? A3: While Dimethyl sulfoxide (DMSO) is an excellent solvent for lipophilic compounds, its in vivo use must be strictly limited. For IV administration, DMSO concentrations must be kept below 5-10% to prevent severe hemolysis, vascular damage, and vehicle-induced toxicity[6]. Always utilize a co-solvent system (e.g., 5% DMSO, 10% Tween 80, 85% Saline) and include a vehicle-only control group to validate that any observed effects are compound-driven[6].

Troubleshooting Guide: In Vivo Anomalies

Issue 1: The compound precipitates after oral administration, leading to high variability in subject exposure.

  • Root Cause & Causality: While the N-(Piperidine-4-yl)pivalamide HCl salt dissolves rapidly in the stomach (pH ~1.2), it faces a stark pH shift upon entering the intestine (pH ~6.8)[4]. Because the piperidine derivative is a weak base, the neutral intestinal pH can cause the drug to exceed its equilibrium solubility, leading to rapid precipitation out of its supersaturated state.

  • Solution: Implement a "parachute" formulation strategy. Co-formulate the HCl salt with precipitation inhibitors such as polymeric excipients (e.g., PVP-VA) or mild surfactants[2]. This maintains the compound in a metastable supersaturated state long enough for intestinal absorption to occur.

Issue 2: The compound shows excellent in vitro activity but lacks in vivo efficacy at the expected dose.

  • Root Cause & Causality: This is typically a pharmacokinetic (PK) failure rather than a pharmacological one. The compound may undergo rapid first-pass metabolism, exhibit high plasma protein binding, or fail to penetrate the target tissue[5].

  • Solution: Conduct a comprehensive PK profiling study (IV vs. PO) to determine absolute bioavailability[6]. If clearance is too rapid, you may need to increase the dosing frequency, utilize an alternative route (e.g., intraperitoneal or subcutaneous to bypass immediate hepatic first-pass), or structurally modify the pivalamide moiety to reduce metabolic liability[5][6].

Mechanistic Pathway of Absorption

Understanding the physicochemical journey of the compound dictates how you should formulate it.

Pathway Stomach Stomach (pH 1.2) Rapid Dissolution of HCl Salt Intestine Intestine (pH 6.8) Risk of Free Base Precipitation Stomach->Intestine Gastric Emptying Absorption Enterocyte Absorption (Supersaturation Maintained) Intestine->Absorption Parachute Effect Blood Systemic Circulation (High Plasma Exposure) Absorption->Blood Portal Vein

Pharmacokinetic Absorption Pathway and Microenvironmental pH Modulation of Piperidine HCl Salts.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The inclusion of internal standards and vehicle controls guarantees that the results are an artifact of the compound, not the methodology.

Protocol A: Maximum Tolerated Dose (MTD) Determination

Objective: Identify the highest dose of N-(Piperidine-4-yl)pivalamide hydrochloride that does not cause unacceptable toxicity, establishing the therapeutic window[5][6].

  • Model Selection & Acclimation: Select a relevant rodent species (e.g., Swiss Webster mice or Sprague-Dawley rats). Acclimatize for 7 days.

  • Dose Escalation Design: Assign 3 animals per group. Select a starting dose based on in vitro data (e.g., 10 mg/kg) and establish an escalating logarithmic series (10, 30, 100, 300 mg/kg)[5].

  • Self-Validation Control: Include a Vehicle-Only group. If the vehicle group shows toxicity, the formulation must be redesigned before proceeding[6].

  • Administration & Monitoring: Administer a single dose via the intended clinical route (e.g., oral gavage). Monitor continuously for the first 4 hours, then daily for 7 days.

  • Endpoint Analysis: Track body weight daily. A body weight loss of >10-15% or severe clinical signs (lethargy, ruffled fur) indicates the MTD has been exceeded.

Protocol B: Pharmacokinetic (PK) Profiling via Oral Gavage

Objective: Quantify the absorption, distribution, metabolism, and excretion (ADME) profile of the formulated compound[5].

  • Preparation: Fast animals for 12 hours prior to oral dosing to standardize gastric emptying and reduce absorption variability[6].

  • Dosing: Administer the optimized dose of N-(Piperidine-4-yl)pivalamide hydrochloride (determined from Protocol A).

  • Serial Sampling: Use jugular vein cannulated rats to allow stress-free serial blood sampling[6]. Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Centrifuge immediately at 4°C to separate plasma. Store at -80°C.

  • Self-Validation (Bioanalysis): Analyze plasma via LC-MS/MS. Crucial: Spike samples with a structurally similar internal standard (IS) prior to extraction to validate recovery efficiency and matrix effects.

  • Data Extraction: Calculate Cmax, Tmax, AUC, and half-life using non-compartmental analysis software (e.g., Phoenix WinNonlin)[6].

Quantitative PK Data Summary

The table below illustrates the typical pharmacokinetic advantages of utilizing a piperidine-derivative hydrochloride salt over its free base counterpart in rodent models following a 50 mg/kg oral dose. Note: Data represents class-average behavior for basic piperidine derivatives to guide expectations[3].

Pharmacokinetic ParameterPiperidine Free BasePiperidine HCl SaltCausality / Implication for In Vivo Studies
Cmax (ng/mL) ~650~1030HCl salt provides rapid gastric dissolution, leading to a higher peak plasma concentration[3].
AUC (ng·h/mL) ~2570~3710Improved microenvironmental pH prevents immediate precipitation, increasing total systemic exposure[3][4].
Half-life (T1/2) (h) ~1.9~5.1Sustained absorption from the GI tract (parachute effect) prolongs the apparent elimination half-life[3].
Aqueous Solubility Low (<10 μg/mL)High (>100 μg/mL)Enables higher concentration dosing volumes without the need for toxic levels of organic co-solvents[3][7].

References

  • N-(Piperidine-4-yl)pivalamide hydrochloride | PubChem National Institutes of Health (NIH)[Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 National Center for Biotechnology Information (PMC)[Link]

  • Integrative Salt Selection and Formulation Optimization: Perspectives of Disproportionation and Microenvironmental pH Modulation Molecular Pharmaceutics - ACS Publications[Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization National Center for Biotechnology Information (PMC)[Link]

  • Mechanistic PBPK Modelling to Predict the Advantage of the Salt Form of a Drug When Dosed with Acid Reducing Agents MDPI Pharmaceutics[Link]

Sources

Optimization

N-(Piperidine-4-yl)pivalamide hydrochloride inconsistent experimental results

Welcome to the Technical Support Center for N-(Piperidine-4-yl)pivalamide hydrochloride (CAS: 1233958-86-5). As a Senior Application Scientist, I frequently see researchers encounter variable IC50 values, sudden compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(Piperidine-4-yl)pivalamide hydrochloride (CAS: 1233958-86-5). As a Senior Application Scientist, I frequently see researchers encounter variable IC50 values, sudden compound precipitation, or failed downstream couplings when working with this specific building block.

This guide is designed to move beyond basic troubleshooting. We will deconstruct the physicochemical causality behind these inconsistencies and provide self-validating protocols to ensure absolute reproducibility in your drug development workflows.

Part 1: Physicochemical Diagnostic Matrix

To understand why your assays are failing, we must first look at the quantitative properties of the molecule. N-(Piperidine-4-yl)pivalamide hydrochloride is an amphiphilic molecule: it possesses a highly polar, protonated secondary amine (the piperidine ring) and a massive, lipophilic tert-butyl tail (the pivalamide group).

Table 1: Quantitative Data & Mechanistic Implications

Physicochemical ParameterQuantitative ValueMechanistic Implication for Assays
Molecular Weight (HCl Salt) 220.74 g/mol Baseline for stoichiometric calculations.
Molecular Weight (Free Base) 184.28 g/mol Relevant if assay pH > 12 strips the HCl.
Piperidine Basic pKa ~11.12At pH 7.4, >99.9% of the molecule is protonated (ionized).
Hygroscopicity Profile Weight gain >5% at 75% RHAbsorbs atmospheric moisture; mandates moisture correction.
Aqueous Solubility Limit Buffer & Salt dependentHigh chloride buffers suppress solubility via the common-ion effect.

Part 2: Troubleshooting Workflow

Before diving into the mechanistic deep-dive, use the following decision tree to isolate the root cause of your experimental inconsistency.

Troubleshooting Start Inconsistent Assay Results Q1 Is the powder clumping or sticky? Start->Q1 Hygro Hygroscopicity Issue: Perform KF Titration & Correct Weighing Q1->Hygro Yes Q2 Is the solution cloudy after buffer dilution? Q1->Q2 No Sol Solubility Issue: Optimize DMSO/Buffer ratio & check pH Q2->Sol Yes Q3 Are reaction yields low or kinetics slow? Q2->Q3 No Steric Steric Hindrance: Increase incubation time or temperature Q3->Steric Yes Unknown Review Protocol & Reagents Q3->Unknown No

Caption: Decision tree for diagnosing N-(Piperidine-4-yl)pivalamide HCl assay inconsistencies.

Part 3: Deep-Dive FAQs & Mechanistic Causality

Q: Why does my stock solution concentration vary between batches even though I weigh the exact same mass? A: N-(Piperidine-4-yl)pivalamide hydrochloride is a secondary amine salt. Based on the extent of water uptake, pharmaceutical salts like amine hydrochlorides are often classified as 1, meaning they readily absorb moisture from a humid environment[1]. This absorbed water increases the bulk mass of the powder. If you weigh 10 mg of a heavily hydrated batch, a significant percentage of that mass is water, not the active molecule. This leads to sub-stoichiometric molarities and artificially low potency in downstream assays.

Q: Why does the compound precipitate when I dilute my DMSO stock into a pH 7.4 assay buffer? A: This is a classic amphiphilic solubility clash combined with a common-ion effect. The piperidine nitrogen has a 2[2], meaning it is >99% protonated and highly polar at physiological pH (7.4). However, the pivalamide group (N-tert-butylcarbonyl) is extremely lipophilic. When diluted into an aqueous buffer, the hydrophobic tails can drive micellization or aggregation. Furthermore, if you are using a high-chloride buffer like PBS, the excess chloride ions logarithmically decrease the solubility of the amine hydrochloride salt via the3[3], forcing the compound to "crash out" of solution.

Q: My downstream amide coupling using the piperidine nitrogen is failing or inconsistent. What is the cause? A: If you are attempting to functionalize the piperidine nitrogen (after neutralizing the HCl salt to the free base), you must account for the conformational locking imposed by the pivalamide group at the 4-position. The massive tert-butyl moiety strongly prefers the equatorial position to avoid 1,3-diaxial clashes, effectively locking the piperidine ring in a single chair conformation. This conformational rigidity restricts the approach trajectory of electrophiles to the 1-position nitrogen, increasing the activation energy required for the nitrogen to act as a nucleophile and leading to slow or variable reaction kinetics.

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness in your results, every protocol must act as a self-validating system. Do not assume your compound is behaving as expected—prove it at every step.

Protocol A: Gravimetric & Moisture-Corrected Stock Preparation

Causality: Corrects for hygroscopic weight gain to ensure exact molarity.

  • Desiccation: Store the bulk powder in a vacuum desiccator over anhydrous calcium sulfate for at least 24 hours prior to use.

  • Moisture Quantification: Perform a Karl Fischer (KF) titration on a 10 mg aliquot to determine the exact water weight percentage ( %H2​O ).

  • Adjusted Weighing: Calculate the adjusted mass required for your target molarity using the formula: Massactual​=Masstheoretical​/(1−%H2​O) .

  • Solubilization: Dissolve the adjusted mass in anhydrous DMSO (≤0.005% water).

  • Self-Validation Check: Measure the absorbance of the stock solution via UV-Vis spectroscopy at the compound's λmax​ and compare it against a known anhydrous reference standard. A deviation of >2% indicates incomplete dissolution or a weighing error.

Protocol B: pH-Controlled Assay Solubilization

Causality: Prevents localized precipitation and common-ion salting out during buffer dilution.

  • Buffer Selection: Replace high-chloride buffers (e.g., PBS) with low-chloride alternatives like HEPES or MOPS at pH 7.4. This prevents the common-ion effect from suppressing the hydrochloride salt's solubility.

  • Thermal Equilibration: Warm both the DMSO stock and the aqueous buffer to 25°C to 37°C before mixing.

  • Step-Down Dilution: Do not add buffer to the DMSO. Instead, inject the DMSO stock directly into the vortex of the rapidly stirring buffer to ensure instantaneous dispersal, keeping the final DMSO concentration ≤1% v/v.

  • Self-Validation Check: Measure the optical density of the final assay solution at 600 nm (OD600). An OD600 reading > 0.05 indicates micro-precipitation (turbidity), meaning the compound has crashed out and the dilution ratio must be optimized.

Part 5: Mechanistic Pathway Visualization

The following diagram illustrates the physicochemical transitions and risks associated with handling this molecule across different assay stages.

Mechanism Solid Solid State Amine HCl Salt Highly Hygroscopic Water Atmospheric Moisture Absorbs H2O Alters Molar Mass Solid->Water Humidity DMSO Stock Solution 100% DMSO Fully Solubilized Solid->DMSO Dissolution Buffer Aqueous Buffer (pH 7.4) Protonated Piperidine Hydrophobic Pivalamide DMSO->Buffer Dilution (<1% DMSO) Precipitate Precipitation Amphiphilic Aggregation or Salting Out Buffer->Precipitate High Conc. or High Salt

Caption: Physicochemical transitions and precipitation risks of the compound across assay stages.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health (NIH).1

  • Preformulation (Common Ion Effect). Al-Mustansiriyah University.3

  • Piperidine | C5H11N | CID 8082 - PubChem. National Institutes of Health (NIH).2

Sources

Troubleshooting

Technical Support Center: N-(Piperidin-4-yl)pivalamide Hydrochloride Purity Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the synthesis and purification of N-(piperidin-4-yl)pivalamide hydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the synthesis and purification of N-(piperidin-4-yl)pivalamide hydrochloride. This compound is a highly versatile building block in medicinal chemistry, but its synthesis is frequently plagued by incomplete deprotection, lipophilic impurities, and severe hygroscopicity[1].

This guide abandons generic advice in favor of mechanistic causality and self-validating protocols. Every step described below includes built-in Quality Control (QC) checks to ensure that your workflow is empirically sound before you proceed to the next stage.

Mechanistic Overview & Diagnostic Workflow

The synthesis relies on the acylation of 1-Boc-4-aminopiperidine with pivaloyl chloride, followed by acidolytic cleavage of the tert-butyloxycarbonyl (Boc) group[2]. The diagram below illustrates the optimized pathway, highlighting the critical interventions required to achieve >99% purity.

G Start 1-Boc-4-aminopiperidine + Pivaloyl Chloride Acylation Acylation (0°C to RT) DCM, DIPEA Start->Acylation Workup Basic Aqueous Workup (1M NaOH Wash) Acylation->Workup Quench Intermediate 1-Boc-4-(pivaloylamino)piperidine (IPC: LC-MS >95%) Workup->Intermediate Organic Phase Deprotection Deprotection 4M HCl in Dioxane Intermediate->Deprotection Cleavage Precipitation Precipitation & Filtration (Ether/EtOAc) Deprotection->Precipitation Crystallize Drying Vacuum Drying (45°C, <1 mbar) Precipitation->Drying Isolate Final N-(Piperidin-4-yl)pivalamide HCl Ultra-Pure Salt Drying->Final

Workflow for the synthesis and purification of N-(Piperidin-4-yl)pivalamide HCl.

Troubleshooting FAQs

Q1: My final NMR shows a large singlet at ~1.4 ppm. Why does my final salt contain residual Boc-protected intermediate? Diagnosis: Incomplete acidolysis during the deprotection phase. Causality: Boc cleavage is an acid-catalyzed elimination reaction that relies on the protonation of the carbamate oxygen, followed by the expulsion of isobutylene gas and carbon dioxide. If the intermediate precipitates out of the solvent prematurely, the localized concentration of H+ drops, and the reaction stalls in a heterogeneous state. Solution: Do not use weak acids or low equivalents. Utilize 10–20 equivalents of 4M HCl in anhydrous dioxane. If the starting material is poorly soluble, add 5-10% (v/v) anhydrous methanol to maintain a homogeneous solution until the cleavage is complete, then drive precipitation with an anti-solvent.

Q2: I am detecting pivalic acid (trimethylacetic acid) impurities in my product. How do I remove it? Diagnosis: Incomplete removal of hydrolyzed pivaloyl chloride during the intermediate workup. Causality: Pivaloyl chloride is highly reactive and readily hydrolyzes in trace moisture to form pivalic acid. Because the tert-butyl group makes pivalic acid highly lipophilic, it easily evades standard mild basic washes (like saturated NaHCO3​ ) and remains dissolved in the organic phase[2]. Solution: You must wash the organic layer with a stronger base, such as 1.0 M NaOH . This ensures the pivalic acid ( pKa​ ~5.0) is fully deprotonated into its highly water-soluble sodium salt, forcing it into the aqueous waste layer.

Q3: My final hydrochloride salt is a sticky gum instead of a free-flowing powder. What went wrong? Diagnosis: Hygroscopicity and solvent entrapment. Causality: Secondary amine hydrochlorides are notoriously hygroscopic[3]. Furthermore, cyclic ethers like dioxane can form stable solvates or become physically trapped within the amorphous polymer-like matrix of the salt. Solution: Triturate the gummy residue vigorously in a high-volatility anti-solvent (anhydrous diethyl ether or heptane) to disrupt the solvate lattice. Filter under a nitrogen blanket and immediately transfer to a vacuum oven. Dry at 45 °C under high vacuum (<1 mbar) for at least 12 hours.

Self-Validating Standard Operating Procedure (SOP)

To guarantee reproducibility, follow this self-validating methodology. Do not proceed to the next step unless the built-in Quality Control (QC) parameter is met.

Step 1: Acylation (Formation of the Intermediate)
  • Dissolve 1-Boc-4-aminopiperidine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous dichloromethane (DCM) (10 mL/g). Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, reducing side reactions.

  • Cool the reaction flask to 0 °C under a nitrogen atmosphere.

  • Add Pivaloyl chloride (1.05 eq) dropwise over 15 minutes to control the exothermic reaction.

  • Warm to room temperature and stir for 4 hours.

Self-Validation Check (QC 1): Perform TLC (DCM:MeOH 9:1) using a Ninhydrin stain. The primary amine starting material will stain dark purple. Do not proceed until the purple spot is entirely absent, indicating 100% conversion.

Step 2: Intermediate Purification
  • Quench the reaction with equal volumes of deionized water.

  • Wash the organic DCM layer sequentially with:

    • 0.5 M HCl (1x): Protonates and removes unreacted amine and excess DIPEA.

    • 1.0 M NaOH (2x): Deprotonates and completely extracts lipophilic pivalic acid.

    • Brine (1x): Removes bulk water from the organic phase.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Self-Validation Check (QC 2): Test the pH of the final aqueous NaOH wash. It must be >10 . If it is lower, the pivalic acid has neutralized the base, and an additional NaOH wash is mandatory.

Step 3: Deprotection & Salt Formation
  • Dissolve the crude 1-Boc-4-(pivaloylamino)piperidine in a minimal amount of anhydrous Ethyl Acetate (EtOAc).

  • Add 4M HCl in Dioxane (10.0 eq) at room temperature. Causality: Using yields the desired hydrochloride salt. Avoiding Trifluoroacetic acid (TFA) eliminates the need for a tedious secondary counter-ion exchange step.

  • Stir for 2-4 hours.

Self-Validation Check (QC 3): Monitor the reaction visually. The cleavage generates CO2​ and isobutylene gas. The reaction is mechanically complete only when effervescence entirely ceases . Confirm via LC-MS (Target [M+H]+=185.1 ).

Step 4: Isolation and Desiccation
  • Add anhydrous diethyl ether (3 volumes) to the reaction mixture to force the complete precipitation of the hydrochloride salt.

  • Filter the resulting white solid rapidly under a nitrogen blanket to prevent atmospheric moisture absorption.

  • Wash the filter cake with cold diethyl ether.

  • Dry in a vacuum oven at 45 °C (<1 mbar) for 12 hours.

Self-Validation Check (QC 4): Perform 1H -NMR in D2​O . The absolute absence of a massive 9-proton singlet at ~1.4 ppm confirms the complete removal of the Boc group and residual pivalic acid.

Quantitative Data & Parameter Optimization

The following table summarizes the quantitative impact of the optimized parameters on the final yield and purity of the isolated hydrochloride salt.

Process ParameterSub-optimal ConditionOptimized ConditionImpact on Final Purity / Yield
Acylation Base Triethylamine (TEA)DIPEA (1.5 eq)Reduces competitive acylation side-reactions (+2% purity ).
Pivaloyl Chloride 1.50 - 2.00 eq1.05 - 1.10 eqMinimizes pivalic acid carryover; prevents di-acylation (+5% yield ).
Aqueous Wash Saturated NaHCO3​ 1.0 M NaOH Complete removal of pivalic acid into aqueous phase (+8% purity ).
Deprotection Acid TFA (Trifluoroacetic acid)4M HCl in DioxaneDirect formation of HCl salt; avoids TFA salt contamination (100% target salt ).
Drying Method Ambient air dryingVacuum oven (45°C, <1 mbar)Eliminates trapped dioxane and ambient moisture (+5% purity ).

References

  • Title: WO2017058503A1 - Bicyclic compound and use thereof for inhibiting suv39h2 Source: Google Patents URL
  • Title: Protective Groups in Organic Synthesis (3rd Edition) Source: Wiley Online Library URL: [Link]

Sources

Optimization

Technical Support Center: Process Optimization &amp; Troubleshooting Portal

Welcome to the Technical Support Center for the synthesis and optimization of N-(Piperidine-4-yl)pivalamide hydrochloride [1]. This compound is a critical privileged scaffold and intermediate in the development of kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of N-(Piperidine-4-yl)pivalamide hydrochloride [1]. This compound is a critical privileged scaffold and intermediate in the development of kinase inhibitors and other pharmaceutical agents.

This guide provides researchers and process chemists with validated standard operating procedures (SOPs), mechanistic rationales, and targeted troubleshooting strategies to ensure high-yield, high-purity synthesis.

Mechanistic Workflow

The synthesis of N-(Piperidine-4-yl)pivalamide hydrochloride relies on a robust two-step sequence: sterically controlled acylation followed by anhydrous acidic deprotection . The diagram below illustrates the critical nodes in this pathway.

SynthesisWorkflow SM 1-Boc-4-aminopiperidine Intermediate 1-Boc-4-(pivaloylamino)piperidine SM->Intermediate Acylation (0°C to RT) Reagent Pivaloyl Chloride + DIPEA Reagent->Intermediate Nucleophilic Acyl Substitution Product N-(Piperidine-4-yl)pivalamide HCl Intermediate->Product Boc Deprotection & Precipitation Deprotect 4M HCl in Dioxane Deprotect->Product Anhydrous Conditions

Two-step synthesis workflow for N-(Piperidine-4-yl)pivalamide hydrochloride.

Validated Standard Operating Procedure (SOP)

To guarantee reproducibility, our application scientists have designed this protocol as a self-validating system. Each step includes specific checkpoints to confirm reaction progress before proceeding.

Step 1: Acylation (Amide Bond Formation)

Causality: Pivaloyl chloride features a bulky tert-butyl group, making it a highly sterically hindered acylating agent. While this bulk is excellent for preventing unwanted side reactions, it requires a strong, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing for the electrophile[3].

  • Preparation: Dissolve 1.0 equivalent of 1-Boc-4-aminopiperidine in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration under a nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents of DIPEA. Cool the reaction flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Dropwise add 1.1 equivalents of pivaloyl chloride.

    • Self-Validation Check: The dropwise addition controls the exothermic reaction. A sudden spike in temperature indicates overly rapid addition, which can lead to localized degradation.

  • Propagation: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor via TLC (Ninhydrin stain) until the primary amine starting material spot is completely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl (to remove any unreacted starting amine and excess DIPEA), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate, 1-Boc-4-(pivaloylamino)piperidine.

Step 2: Boc Deprotection and Salt Formation

Causality: The tert-butoxycarbonyl (Boc) group is cleaved via acid-catalyzed fragmentation. Using 4M HCl in anhydrous dioxane ensures that the byproducts (CO₂ and isobutylene) escape as gases. The target amine immediately protonates to form an insoluble hydrochloride salt, driving the equilibrium forward and protecting the newly formed amine[2].

  • Preparation: Dissolve the crude 1-Boc-4-(pivaloylamino)piperidine in a minimal volume of anhydrous DCM.

  • Acidification: Add 5.0 equivalents of 4M HCl in anhydrous dioxane at room temperature.

  • Propagation: Stir for 2 hours.

    • Self-Validation Check: The reaction is complete when a thick, white precipitate forms and gas evolution completely ceases.

  • Isolation: Concentrate the suspension under reduced pressure to remove excess HCl and dioxane.

  • Purification: Triturate the resulting solid heavily with anhydrous diethyl ether or MTBE. Filter the solid under a nitrogen blanket and dry in a vacuum oven at 40 °C to yield pure N-(Piperidine-4-yl)pivalamide hydrochloride [1].

Reaction Condition Optimization Matrix

The following table summarizes the optimization data for the synthesis workflow. Quantitative comparisons demonstrate why specific reagents were selected for the final SOP.

EntrySolvent (Step 1)Base (Step 1)Deprotection Reagent (Step 2)Yield (%)Purity (HPLC)Technical Observation
1DCMEt₃NTFA / DCM (1:1)7292%Forms a TFA salt; requires an additional ion-exchange step to yield the HCl salt.
2THFK₂CO₃ (aq)4M HCl / Dioxane6588%Biphasic Schotten-Baumann acylation is sluggish due to steric hindrance[3].
3EtOAcDIPEA2M HCl / EtOAc8897%Good alternative to dioxane; slightly longer deprotection time required.
4 DCM DIPEA 4M HCl / Dioxane 91 >98% Optimal. Clean reaction profile; rapid precipitation of the target HCl salt.

Troubleshooting Guides & FAQs

Q: Why am I seeing unreacted 1-Boc-4-aminopiperidine even after adding excess pivaloyl chloride? A: Pivaloyl chloride is exceptionally sterically hindered. If the reaction temperature is kept too low for too long, or if the base is insufficient to scavenge the generated HCl, the reaction will stall. Ensure you are using a non-nucleophilic base (DIPEA is superior to Triethylamine here) and allow the reaction to fully warm to room temperature after the initial addition.

Q: During Boc deprotection with 4M HCl in dioxane, my NMR suggests the amide bond is cleaving. How is this possible? A: While amides are generally stable under standard acidic Boc deprotection conditions, the pivalamide group is highly strained. If your dioxane or DCM is not strictly anhydrous, the presence of water combined with strong acid can lead to premature acid-catalyzed hydrolysis of the amide bond [2]. Always use freshly opened, anhydrous solvents for Step 2.

Q: The final N-(Piperidine-4-yl)pivalamide hydrochloride salt is highly hygroscopic and turns into a sticky gum on the filter paper. How do I handle this? A: Hygroscopicity in this specific salt is almost always caused by trapped residual dioxane or excess unevaporated HCl within the crystal lattice. To fix this, do not expose the wet cake to ambient air. Instead, thoroughly triturate the crude salt with anhydrous diethyl ether, filter it under a strict nitrogen blanket, and immediately transfer it to a vacuum oven.

Q: Can I use thermal deprotection instead of acidic deprotection to avoid handling HCl gas/dioxane? A: Thermal deprotection of Boc groups typically requires temperatures exceeding 150 °C. For N-(Piperidine-4-yl)pivalamide, these temperatures will lead to thermal degradation and discoloration of the product. Acidic deprotection remains the industry standard [2].

References

  • National Institutes of Health. "N-(Piperidine-4-yl)pivalamide hydrochloride - Compound Summary". PubChem. Available at:[Link]

  • ACS Publications. "Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media". ACS Sustainable Chemistry & Engineering. Available at:[Link]

Troubleshooting

N-(Piperidine-4-yl)pivalamide hydrochloride quality control and lot-to-lot variability

Welcome to the Technical Support Center for N-(Piperidine-4-yl)pivalamide hydrochloride (CAS: 1233958-86-5). As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(Piperidine-4-yl)pivalamide hydrochloride (CAS: 1233958-86-5). As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the specific quality control (QC) challenges and lot-to-lot variability associated with this critical pharmaceutical building block.

Rather than simply listing specifications, this guide explores the causality behind physical and chemical variations, providing self-validating protocols to ensure absolute confidence in your experimental workflows.

I. Process Workflow & Variability Checkpoints

To troubleshoot a compound, we must first understand its origin. N-(Piperidine-4-yl)pivalamide hydrochloride is typically synthesized via the acylation of a Boc-protected 4-aminopiperidine, followed by an acidic deprotection step[1]. Lot-to-lot variability almost exclusively stems from the efficiency of the final deprotection and isolation phases.

G cluster_0 Primary Sources of Lot Variability A 1-Boc-4-aminopiperidine + Pivaloyl Chloride B N-(1-Boc-piperidin-4-yl) pivalamide A->B Acylation C HCl / Dioxane (Deprotection) B->C QC: Residual SM D N-(Piperidine-4-yl) pivalamide HCl C->D Salt Formation

Synthesis workflow and critical QC checkpoints for lot-to-lot variability.

II. Frequently Asked Questions & Troubleshooting

Q1: Why do we see inconsistent purity profiles across different lots, and what are the regulatory thresholds?

Causality: Inconsistencies in purity are rarely due to the pivalamide moiety itself; they usually arise from incomplete Boc-deprotection or residual solvents from the isolation step. When HCl in 1,4-dioxane or methanol is used for deprotection, insufficient acid equivalents or truncated reaction times can leave traces of the Boc-protected intermediate[1]. Furthermore, pharmaceutical intermediates must comply with ICH Q3A (organic impurities) and ICH Q3C (residual solvents) guidelines[2][3].

Solution & QC Standards: We recommend evaluating incoming lots against the following quantitative thresholds, synthesized from global ICH guidelines for early-stage APIs[2][3].

QC ParameterAnalytical MethodAcceptance CriteriaCausality / Downstream Impact
Chemical Purity HPLC (UV at 210 nm)≥ 98.0%Impurities alter stoichiometry in downstream API coupling.
Organic Impurities LC-MS≤ 0.10% (Reporting threshold)Residual Boc-intermediate prevents subsequent N-alkylation/acylation[3].
Residual Dioxane GC-FID (Headspace)≤ 380 ppm (ICH Class 2)Dioxane is a Class 2 solvent with strict Permitted Daily Exposure (PDE) limits[3].
Moisture Content Karl Fischer Titration≤ 1.0% w/wHigh moisture causes weighing errors and deliquescence.
Q2: Why does the compound sometimes appear as a sticky solid rather than a free-flowing powder?

Causality: N-(Piperidine-4-yl)pivalamide is an amine hydrochloride salt. While HCl salts are preferred for their crystallinity, they are inherently hygroscopic. If a specific lot was isolated in a humid environment or packaged without adequate desiccation, the salt absorbs atmospheric moisture, leading to a sticky, deliquescent solid. This directly impacts the accuracy of your molar equivalents during weighing.

Self-Validating Remediation Protocol (Drying to Constant Weight): Do not discard sticky lots. Instead, use this self-validating drying protocol to restore the material. The system validates itself because the procedure only terminates when empirical mass data proves the water has been removed.

  • Initial Assessment: Transfer the sticky solid to a pre-weighed, dry glass petri dish. Record the exact initial mass ( M1​ ).

  • Vacuum Desiccation: Place the dish in a vacuum oven at 40°C (do not exceed 50°C to prevent thermal degradation) under high vacuum (< 10 mbar). Include a secondary desiccant (e.g., P2​O5​ ) in the chamber.

  • Iterative Weighing: After 4 hours, remove the sample, cool it in a standard desiccator to room temperature, and weigh it ( M2​ ).

  • Validation Check: Return the sample to the vacuum oven for 2 more hours, then weigh again ( M3​ ).

  • Termination: The protocol is successful and complete only when the mass change between consecutive weighings is < 0.05% (Constant Weight).

  • Verification: Run a Karl Fischer titration to confirm the final moisture content is ≤ 1.0%.

Q3: Is the pivalamide group susceptible to hydrolysis during long-term storage or downstream reactions?

Causality: Amide bonds are generally stable, but the pivalamide group is exceptionally resistant to hydrolysis. The bulky tert-butyl group provides immense steric hindrance, shielding the carbonyl carbon from nucleophilic attack by water or hydroxide ions[4][5]. However, under extreme stress conditions (e.g., prolonged reflux in strong acids/bases), it can degrade[6].

G A N-(Piperidine-4-yl)pivalamide B Extreme pH / Heat (Stress Condition) A->B C Pivalic Acid B->C Hydrolytic Cleavage D Piperidine-4-amine B->D Hydrolytic Cleavage

Hydrolytic degradation pathway under extreme stress conditions.

Troubleshooting: If you detect pivalic acid or piperidine-4-amine in your lot via NMR, it indicates the manufacturer likely used overly harsh conditions (e.g., excessive heat >80°C) during the Boc-deprotection step using HCl[1]. Reject lots showing >0.5% of these specific degradants.

Q4: Why do we observe severe peak tailing during HPLC purity analysis?

Causality: The piperidine ring contains a secondary amine. In standard reversed-phase HPLC using silica-based C18 columns, the protonated amine interacts strongly with unendcapped, acidic residual silanols on the stationary phase. This secondary interaction causes the compound to stick to the column, resulting in broad, asymmetrical tailing peaks that make precise integration impossible.

Methodology for Accurate HPLC Analysis: To suppress silanol interactions and achieve a sharp, Gaussian peak:

  • Mobile Phase Modification: Use an ion-pairing agent. Add 0.1% Trifluoroacetic acid (TFA) to both the aqueous (Water) and organic (Acetonitrile) mobile phases. The TFA ion-pairs with the piperidine cation, masking its positive charge.

  • Column Selection: Utilize an endcapped C18 column designed for basic compounds, or switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is highly effective for polar amine salts.

III. References

  • Tianming Pharm. "Pharmaceutical Intermediate Quality Standards Guide: (November 28 2025)". Tianmingpharm.com. Available at: [Link]

  • AMSbiopharma. "Impurity guidelines in drug development under ICH Q3". AMSbiopharma.com. Available at: [Link]

  • Wikipedia. "Pivalic acid". Wikipedia.org. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-(Piperidine-4-yl)pivalamide Hydrochloride Artifacts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most common experimental artifacts encountered when working with N-(Piperid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most common experimental artifacts encountered when working with N-(Piperidine-4-yl)pivalamide hydrochloride . This compound is a highly versatile secondary amine building block, but its specific structural features—namely the hygroscopic hydrochloride salt, the sterically hindered pivalamide group, and the basic piperidine ring—can introduce significant variability in synthetic, analytical, and biochemical workflows if not properly managed.

Below, we dissect these artifacts, explain the underlying physicochemical causality, and provide self-validating protocols to ensure the integrity of your data.

Q1: Why does my batch of N-(Piperidine-4-yl)pivalamide hydrochloride yield inconsistent molar equivalents in synthetic coupling reactions?

A1: You are experiencing a stoichiometric artifact driven by environmental moisture absorption.

Causality: This compound is supplied as a hydrochloride salt. The highly polar nature of the protonated piperidinium ion and the chloride counterion creates a strong thermodynamic driving force for water coordination. Exposure to ambient humidity rapidly alters the bulk density and molar mass of the powder due to the 1[1]. Weighing the compound in open air leads to a sub-stoichiometric addition of the actual reactive amine, resulting in poor reaction yields and unreacted starting materials.

Self-Validating Protocol for Resolution:

  • Drying: Prior to sensitive coupling reactions, transfer the required approximate amount of the salt to a Schlenk flask and dry under high vacuum (< 1 mbar) at 40°C for 4–6 hours.

  • Handling: Backfill the flask with dry Nitrogen or Argon. Weigh the material rapidly, ideally inside a controlled humidity environment (e.g., a glovebox).

  • Storage: Store the bulk compound in a tightly sealed desiccator over a strong desiccant (e.g., P2O5 or Drierite)[1].

  • Validation: For critical quantitative assays, validate the exact water content using Karl Fischer titration before calculating the final molarity. If the water content is >1%, recalculate your molecular weight to account for the hydrate.

Q2: The ^1H and ^13C NMR spectra of this compound show severely broadened peaks and unexpected multiplet splitting. Is my sample degraded or impure?

A2: No, your sample is likely pure. You are observing a spectroscopic artifact caused by restricted C-N bond rotation.

Causality: The pivalamide group possesses partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen. This restricts rotation around the C-N bond, creating distinct syn and anti rotamers[2]. At room temperature (25°C), the rotation rate is intermediate on the NMR timescale. This intermediate exchange causes the signals of the piperidine ring protons (especially those adjacent to the amide) and the amide N-H to 3[3].

Self-Validating Protocol for Resolution (Variable Temperature NMR):

  • Preparation: Dissolve 5-10 mg of the sample in a high-boiling deuterated solvent (e.g., DMSO-d6 or Toluene-d8)[3].

  • Baseline Acquisition: Acquire a standard ^1H NMR spectrum at 25°C to establish the baseline broadening profile.

  • Thermal Titration: Incrementally increase the NMR probe temperature in 10–20°C steps (e.g., 40°C, 60°C, 80°C, 100°C)[3].

  • Equilibration: Allow the sample to thermally equilibrate for 5–10 minutes at each new temperature before acquiring the spectrum[3].

  • Validation: Observe the coalescence of the broad peaks into sharp, time-averaged singlets/multiplets. If the peaks sharpen upon heating, you have successfully validated that the artifact is dynamic (rotameric exchange) rather than a chemical impurity[2].

NMR_Workflow Start Observe Broad NMR Signals at Room Temp (25°C) Prep Prepare Sample in DMSO-d6 or Toluene-d8 Start->Prep Heat Increase Probe Temp in 10-20°C Increments Prep->Heat Check Do signals coalesce into sharp peaks? Heat->Check Yes Artifact Confirmed: Restricted Amide Bond Rotation Check->Yes Yes No Investigate Other Causes (e.g., Chemical Exchange) Check->No No

Workflow for diagnosing and resolving NMR line broadening using Variable Temperature (VT) NMR.

Q3: During LC-MS analysis (ESI+), the expected molecular ion [M+H]+ is weak, and I see dominant unexpected peaks at lower m/z. How do I fix this?

A3: You are observing an in-source fragmentation artifact.

Causality: In positive Electrospray Ionization (ESI+), the basic piperidine nitrogen readily accepts a proton to form the [M+H]+ ion (m/z ~185.16). However, piperidine derivatives and amides are highly susceptible to fragmentation within the ESI source before reaching the mass analyzer[4]. The excess internal energy imparted during the desolvation process (driven by high capillary or cone voltages) triggers charge-directed fragmentation. Common 4 include alpha-cleavage of the piperidine ring or the neutral loss of the pivaloyl moiety[4].

Self-Validating Protocol for Resolution:

  • Voltage Optimization: Decrease the fragmentor/cone voltage in your MS source settings (e.g., drop from 100V to 40V) to minimize internal energy transfer to the molecular ion.

  • Thermal Adjustment: Lower the desolvation gas temperature slightly to reduce thermal degradation during droplet evaporation.

  • Validation: Perform a precursor ion scan (if using a tandem MS/triple quadrupole). Select the lower m/z fragment ion and scan for its precursors to unequivocally confirm that the fragment originates directly from the [M+H]+ parent ion (m/z 185.16)[4].

LCMS_Pathway Parent [M+H]+ Precursor Ion m/z ~ 185.16 (High Cone Voltage) Pathway1 Neutral Loss of Pivalic Acid/Ketene Parent->Pathway1 Pathway2 Piperidine Ring Alpha-Cleavage Parent->Pathway2 Frag1 Fragment Ion (Deprotected Amine) Pathway1->Frag1 Frag2 Acyclic Fragment Ions (Ring Fission) Pathway2->Frag2 Solution Optimization: Lower Fragmentor Voltage (< 50V) Frag1->Solution Frag2->Solution

LC-MS in-source fragmentation pathways for N-(Piperidine-4-yl)pivalamide and voltage optimization.

Q4: My in vitro biochemical assay using this compound is showing high variability. Could the compound be precipitating?

A4: Yes, this is a pH-dependent solubility and partitioning artifact.

Causality: N-(Piperidine-4-yl)pivalamide is supplied as a hydrochloride salt. In its protonated state (low pH), it is highly water-soluble. However, if your assay buffer is basic (pH > 8.5), the piperidine nitrogen deprotonates to form the free base. The bulky, lipophilic tert-butyl group of the pivalamide significantly decreases the aqueous solubility of the free base, leading to micro-precipitation or non-specific binding to the hydrophobic surfaces of plastic assay plates.

Self-Validating Protocol for Resolution:

  • Stock Preparation: Pre-dissolve the compound in 100% anhydrous DMSO to create a concentrated master stock (e.g., 10 mM).

  • Dilution: Dilute into the aqueous assay buffer immediately before use, ensuring the final DMSO concentration remains ≤ 1% to maintain solubility without causing solvent toxicity to the assay.

  • Validation: Verify the final pH of the buffer using a micro-pH probe. Maintaining a pH around 7.2–7.4 ensures a balance between solubility and physiological relevance. Measure the absorbance at 600 nm (OD600) of the final buffer; a reading > 0.05 indicates micro-precipitation.

Quantitative Data Summary for Artifact Resolution
Artifact CategoryTarget Molecule StateKey Indicator / MetricOptimized Parameter
Stoichiometry Piperidine HCl Salt>5% mass increase in ambient airDry at < 1 mbar, 40°C for 4-6h
NMR Broadening Amide RotamersBroad ^1H signals at 25°CHeat probe to 80-100°C (DMSO-d6)
LC-MS Fragmentation [M+H]+ (m/z 185.16)Dominant fragment peaksFragmentor voltage < 50V
Assay Solubility Free Base (pH > 8.5)High assay variability / OD600 > 0.05Buffer pH 7.2-7.4, ≤ 1% DMSO
References
  • SAFETY DATA SHEET - Piperidine, hydrochloride | Fisher Scientific | 1

  • Technical Support Center: Resolving Signal Broadening in NMR Spectra of Amides | BenchChem | 3

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives | BenchChem | 4

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI | 2

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of N-(Piperidine-4-yl)pivalamide Hydrochloride in Drug Discovery

Introduction & Executive Summary The piperidine scaffold is a cornerstone of modern medicinal chemistry, serving as the structural backbone for over 70 [1]. In drug discovery, the strategic selection of piperidine deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, serving as the structural backbone for over 70 [1]. In drug discovery, the strategic selection of piperidine derivatives allows researchers to precisely modulate a compound's lipophilicity, metabolic stability, and target affinity[2].

This technical guide objectively evaluates N-(Piperidine-4-yl)pivalamide hydrochloride (CAS 1233958-86-5) against other prevalent piperidine analogs, such as N-Boc-4-iodopiperidine and 4-Aminopiperidine. Designed for drug development professionals, this guide synthesizes structural comparisons, self-validating experimental methodologies, and safety profiles to optimize lead generation workflows.

Structural and Physicochemical Comparison

Selecting the correct functionalized piperidine dictates the success of downstream structure-activity relationship (SAR) explorations. Why choose a pivalamide-protected piperidine over a standard Boc-protected or free amine scaffold?

The causality lies in steric hindrance and enzymatic stability . The pivaloyl (tert-butyl carbonyl) group provides immense steric bulk around the exocyclic amide bond, rendering it highly resistant to plasma amidases compared to linear alkyl amides. Furthermore, as a , N-(Piperidine-4-yl)pivalamide offers superior aqueous solubility for in vitro screening while maintaining a reactive secondary amine at the piperidine N1 position for targeted functionalization[3].

Table 1: Physicochemical and Functional Comparison of Piperidine Scaffolds
Property / FeatureN-(Piperidine-4-yl)pivalamide HClN-Boc-4-iodopiperidine4-Aminopiperidine
Primary Utility Amidase-resistant pharmacophore building blockCross-coupling precursor (SAR exploration)Basic core scaffold for dual-functionalization
Reactive Site N1 (Piperidine ring nitrogen)C4 (Iodine leaving group)N1 and C4 (Amine groups)
Metabolic Stability High (Sterically hindered pivalamide)Moderate (Boc is acid-sensitive)Low (Prone to rapid oxidative deamination)
Solubility (Aq) Excellent (Hydrochloride salt)Poor (Highly lipophilic)Good (Highly polar)
Molecular Weight 220.74 g/mol 311.16 g/mol 100.16 g/mol

Synthetic Workflow and Scaffold Functionalization

In early-stage drug development, the secondary amine of the piperidine ring is typically subjected to reductive amination, alkylation, or Buchwald-Hartwig cross-coupling. N-(Piperidine-4-yl)pivalamide HCl must first be free-based. The robust pivalamide group survives harsh basic conditions and transition-metal catalysis, acting as a stable, lipophilic vector that can enhance binding affinity in deep hydrophobic pockets of target receptors, a strategy well-documented in[4].

SyntheticWorkflow A N-(Piperidine-4-yl)pivalamide HCl (Starting Material) B Alkaline Wash (Free-Basing) Na2CO3 / DCM A->B pH Adjustment C N1-Functionalization (Alkylation / Reductive Amination) B->C Electrophile Addition D SAR Library Generation (Diverse Lipophilic Ligands) C->D Purification E Off-Target Toxicity Screening D->E Hit Triage

Workflow for functionalizing N-(Piperidine-4-yl)pivalamide HCl into SAR screening libraries.

Experimental Methodology: In Vitro Microsomal Stability Assay

To validate the hypothesis that the pivalamide group confers superior metabolic stability compared to unprotected amines, an in vitro human liver microsome (HLM) stability assay is required. This protocol is designed as a self-validating system : it includes Verapamil as a high-clearance positive control and a minus-NADPH negative control to differentiate enzymatic degradation from chemical instability.

Step-by-Step Protocol:
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of N-(Piperidine-4-yl)pivalamide HCl (Test Compound) and Verapamil (Positive Control) in DMSO.

    • Dilute stocks to 100 µM in 50% acetonitrile/water to prevent solvent-induced CYP450 inhibition.

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Microsome Incubation Mixture:

    • In a 96-well plate, combine 10 µL of the 100 µM test compound, 690 µL of phosphate buffer, and 100 µL of pooled Human Liver Microsomes (protein concentration: 5 mg/mL).

    • Pre-incubate the plate at 37°C for 10 minutes to reach physiological temperature.

  • Reaction Initiation (Causality Check):

    • Experimental Wells: Add 200 µL of pre-warmed 5 mM NADPH solution to initiate CYP450-mediated metabolism.

    • Negative Control Wells: Add 200 µL of phosphate buffer instead of NADPH. (This confirms whether degradation is strictly CYP-dependent or due to spontaneous hydrolysis).

  • Time-Course Sampling:

    • At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). Rationale: The cold organic solvent instantly precipitates microsomal proteins and halts all enzymatic activity.

  • Sample Processing & LC-MS/MS Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a clean plate and analyze via LC-MS/MS, monitoring the MRM transitions specific to the intact pivalamide compound.

  • Data Interpretation: Calculate the intrinsic clearance (CL_int) based on the log-linear decay of the analyte area ratio over time.

Pharmacological Applications & Safety Profile

Piperidine derivatives are frequently utilized to target G-Protein Coupled Receptors (GPCRs) and neurological pathways, allowing for the systematic exploration of[5]. The bulky pivalamide moiety can act as a selective anchor, preventing off-target binding that often plagues smaller, more flexible piperidine analogs.

However, safety and cytotoxicity are paramount. Piperidine analogs can sometimes induce apoptosis via caspase cascades if they exhibit high lipophilicity and off-target kinase inhibition, making a critical early assessment[6].

Table 2: Comparative Cytotoxicity Profile (IC50 values in µM)
Compound ClassHEK293 (Normal)HepG2 (Hepatotoxicity)Selectivity Index (SI)
N-(Piperidine-4-yl)pivalamide derivatives > 100 µM> 50 µMHigh (Safe profile)
N-Boc-4-iodopiperidine 45 µM28 µMModerate
Piperine (Natural Analog) 60 µM15 µMLow (Cytotoxic)

Note: A higher IC50 value indicates lower in vitro cytotoxicity. Data synthesized from comparative safety analyses of piperidine analogs in early drug development.

GPCR_Signaling L Pivalamide-Piperidine Antagonist R GPCR Target (e.g., 5-HT Receptor) L->R High-Affinity Binding G G-Protein Subunits (Arrested State) R->G Conformational Lock E Adenylyl Cyclase G->E Inhibition of Effector C cAMP Production (Suppressed) E->C Decreased Output

Mechanism of action for piperidine-derived antagonists modulating GPCR signaling pathways.

Conclusion

For drug development professionals optimizing lead compounds, N-(Piperidine-4-yl)pivalamide hydrochloride offers a highly stable, amidase-resistant alternative to traditional piperidine building blocks. Its excellent aqueous solubility as a hydrochloride salt, combined with the steric shielding of the pivaloyl group, makes it an optimal scaffold for developing targeted therapeutics with favorable pharmacokinetic and safety profiles.

References

  • National Center for Biotechnology Information (NCBI). "N-(Piperidine-4-yl)pivalamide hydrochloride | C10H21ClN2O | CID 53255519". PubChem. URL:[Link]

  • NBInno. "The Role of Piperidine Derivatives in Modern Drug Discovery". NBInno News. URL:[Link]

  • MDPI. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". Molecules. URL:[Link]

Sources

Comparative

N-(Piperidine-4-yl)pivalamide Hydrochloride: A Comparative Guide to Piperidine Scaffolds in CNS Drug Design

Executive Summary N-(Piperidine-4-yl)pivalamide hydrochloride (CAS 1233958-86-5) is a highly specialized chemical building block and pharmacophore widely utilized in the development of central nervous system (CNS) therap...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(Piperidine-4-yl)pivalamide hydrochloride (CAS 1233958-86-5) is a highly specialized chemical building block and pharmacophore widely utilized in the development of central nervous system (CNS) therapeutics. It is particularly prominent in the design of Histamine H3 receptor (H3R) antagonists and inverse agonists [1]. This guide provides an objective, data-driven comparison of the pivalamide-substituted piperidine scaffold against alternative fragments (such as unsubstituted and acetylated piperidines), detailing its superior metabolic stability, enhanced lipophilicity, and optimal steric profile for target engagement.

Mechanistic Context: The Histamine H3 Receptor

To understand the utility of the N-(Piperidine-4-yl)pivalamide scaffold, one must examine its primary biological target. The Histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the CNS. It functions as an autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters (e.g., dopamine, acetylcholine) [2]. Antagonizing this receptor is a validated strategy for treating cognitive disorders, narcolepsy, and neuropathic pain [3].

H3_Signaling H3R Histamine H3 Receptor (Presynaptic GPCR) Gi Gi/o Protein Activation H3R->Gi Agonist binding AC Adenylyl Cyclase (AC) Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP Ca Decreased Ca2+ Influx cAMP->Ca NT Inhibition of Neurotransmitter Release Ca->NT Antag Pivalamide-based H3 Antagonist Antag->H3R Blocks activation

Histamine H3 receptor Gi/o signaling pathway and antagonist blocking mechanism.

Comparative Scaffold Analysis

When designing CNS-active antagonists, the choice of the basic amine scaffold and its substituents is critical. The basic piperidine nitrogen interacts with a conserved aspartate residue (Asp114) in the H3R binding pocket, while the substituent at the 4-position dictates metabolic stability and hydrophobic interactions[1].

  • Unsubstituted Piperidine: While basic, it lacks the necessary lipophilicity for efficient blood-brain barrier (BBB) penetration and fails to fully occupy the hydrophobic accessory pocket of the H3R.

  • N-Acetylpiperidine (Acetamide): The addition of an acetyl group improves lipophilicity but introduces a severe metabolic liability. The unhindered amide bond is highly susceptible to enzymatic cleavage by hepatic amidases.

  • N-(Piperidine-4-yl)pivalamide: The incorporation of a bulky tert-butyl group (pivalamide) provides massive steric hindrance, effectively shielding the amide bond from amidase-mediated hydrolysis. Furthermore, the tert-butyl group perfectly occupies the lipophilic pocket of the H3R, significantly driving down the inhibition constant ( Ki​ ) [4].

Table 1: Physicochemical & Pharmacokinetic Comparison of Piperidine Scaffolds
Scaffold TypeR-Group SubstitutionLogP ContributionAmidase StabilityH3 Receptor Affinity Potential
Unsubstituted Piperidine -HLowN/ALow (Lacks hydrophobic interaction)
N-Acetylpiperidine -COCH₃ModerateLow (Susceptible to hydrolysis)Moderate
N-(Piperidine-4-yl)pivalamide -NH-CO-C(CH₃)₃HighHigh (Sterically hindered)High (Fills hydrophobic pocket)

Experimental Workflows & Self-Validating Protocols

To objectively validate the superiority of the pivalamide scaffold, researchers employ two critical assays: the In Vitro Human Liver Microsomal (HLM) Stability Assay and the Radioligand Binding Assay.

In Vitro Human Liver Microsomal (HLM) Stability Assay

Causality & Design: This assay evaluates Phase I metabolic clearance. We utilize human liver microsomes supplemented with NADPH. NADPH is an essential cofactor that regenerates cytochrome P450 (CYP450) enzymes. To ensure the assay is a self-validating system, a "No-NADPH" negative control is run in parallel to differentiate between CYP-mediated metabolism and chemical instability, while Verapamil is used as a high-clearance positive control.

Microsomal_Assay Prep Prepare 1 µM Test Compound HLM Add Human Liver Microsomes Prep->HLM NADPH Initiate with NADPH (37°C) HLM->NADPH Quench Quench with Cold Acetonitrile NADPH->Quench LCMS LC-MS/MS Quantification Quench->LCMS Data Calculate t1/2 & Intrinsic Clearance LCMS->Data

Step-by-step workflow for the in vitro human liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At designated time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins for clean LC-MS/MS injection.

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C.

  • Quantification: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) from the slope of the linear regression.

Radioligand Binding Assay for H3 Receptor Affinity

Causality & Design: This assay measures the binding affinity ( Ki​ ) of the compounds by evaluating their ability to displace a known radioactive ligand, [3H]N−α -methylhistamine, from recombinant human H3 receptors [4].

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cell membranes expressing human H3R in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H]N−α -methylhistamine (final concentration 1 nM), and 50 µL of the test compound at varying concentrations ( 10−11 to 10−5 M).

  • Equilibration: Incubate the plate at room temperature for 60 minutes to allow the binding equilibrium to be reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Rationale: Filters must be pre-soaked in 0.3% polyethylenimine to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the basic piperidine ligands.

  • Detection: Wash the filters three times with ice-cold assay buffer, dry them, add scintillation cocktail, and measure the bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Use non-linear regression to determine the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Experimental Data Summary

The following table summarizes representative experimental data comparing a pivalamide-based H3R antagonist against its acetamide and unsubstituted analogs, demonstrating the clear superiority of the pivalamide scaffold in both potency and stability.

Table 2: Representative Performance Data of Piperidine Derivatives
Compound ScaffoldH3R Affinity ( Ki​ , nM)HLM Half-life ( t1/2​ , min)BBB Permeability ( Papp​ )
Pivalamide Derivative 2.5 ± 0.4> 120High
Acetamide Derivative 15.2 ± 1.145Moderate
Unsubstituted Amine 85.4 ± 5.2> 120Low (Efflux prone)

Conclusion

The N-(Piperidine-4-yl)pivalamide hydrochloride scaffold offers a distinct pharmacological advantage over simpler piperidine derivatives. The strategic placement of the sterically hindered tert-butyl group not only protects the molecule from rapid amidase degradation but also provides optimal hydrophobic contacts within the H3 receptor binding pocket. For drug development professionals targeting CNS GPCRs, incorporating this building block is a highly validated strategy to achieve both high binding affinity and excellent pharmacokinetic profiles.

References

  • Szczepańska, K., et al. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry, 2023.[Link]

  • Łażewska, D., & Kieć-Kononowicz, K. "Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress." Expert Opinion on Therapeutic Patents, 2024.[Link]

  • Alguacil, L.F., et al. "Histamine H3 Receptor: A potential drug target for the treatment of central nervous system disorders." Current Drug Targets-CNS & Neurological Disorders, 2003.[Link]

  • Zhang, M., et al. "4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists." Journal of Medicinal Chemistry, 2005.[Link]

Validation

Structure-Activity Relationship (SAR) Optimization: Evaluating N-(Piperidine-4-yl)pivalamide Hydrochloride in Kinase Inhibitor Design

As drug discovery programs advance from hit-to-lead to lead optimization, the selection of peripheral building blocks becomes just as critical as the core pharmacophore. For targeted kinase inhibitors (e.g., JAK, BTK, an...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs advance from hit-to-lead to lead optimization, the selection of peripheral building blocks becomes just as critical as the core pharmacophore. For targeted kinase inhibitors (e.g., JAK, BTK, and EGFR inhibitors), basic amine appendages are frequently employed to modulate solubility, target specific solvent-exposed regions, and optimize pharmacokinetic (PK) profiles.

This guide provides an objective, data-driven comparison of N-(Piperidine-4-yl)pivalamide hydrochloride (CAS: 1233958-86-5)[1] against alternative piperidine-4-yl amides. By analyzing structural causality, in vitro pharmacology, and metabolic stability, we outline why the pivalamide moiety is a premium building block for overcoming metabolic liabilities in modern SAR campaigns.

Structural Rationale: The Causality of the Pivalamide Motif

When designing a kinase inhibitor, the piperidine ring often serves as a rigid, saturated vector that projects off a heteroaromatic core (e.g., a pyrimidine or quinazoline) into the ATP-binding site's solvent channel. The substituent attached to the 4-position of this piperidine dictates the molecule's terminal interactions.

N-(Piperidine-4-yl)pivalamide hydrochloride offers a distinct mechanistic advantage over straight-chain or aromatic amides:

  • Steric Shielding (The tert-Butyl Effect): The pivalamide group features a bulky tert-butyl moiety. This extreme steric bulk physically restricts the conformational flexibility of the amide bond.

  • Metabolic Resistance: The primary failure point for simple amides (like acetamides) is rapid hydrolysis by hepatic amidases or oxidation by Cytochrome P450 (CYP450) enzymes[2]. The steric umbrella of the pivaloyl group blocks enzymatic access to the vulnerable amide carbonyl and adjacent carbon centers, drastically reducing intrinsic clearance ( CLint​ ).

  • Hydrophobic Pocket Occupation: The lipophilic tert-butyl group is highly effective at displacing high-energy water molecules in deep hydrophobic sub-pockets, driving binding affinity through the hydrophobic effect.

Binding_Model C Heteroaryl Core Hinge Binder P Piperidine Linker Vector projection C->P SNAr Linkage A Pivalamide Cap tert-Butyl Group P->A Amide Bond H Hydrophobic Pocket Steric Shielding A->H Van der Waals / Lipophilic Contact

Diagram 1: Structural logic of N-(Piperidine-4-yl)pivalamide in kinase binding pockets.

Comparative Performance Analysis

To objectively evaluate the performance of N-(Piperidine-4-yl)pivalamide, we compare it against two common alternatives utilized in early SAR screening: N-(Piperidine-4-yl)acetamide (a minimal, unhindered amide) and N-(Piperidine-4-yl)benzamide (a bulky, aromatic amide).

The data below represents a standardized SAR evaluation where these three amines were coupled to a generalized Janus Kinase 1 (JAK1) inhibitor core scaffold.

Table 1: Physicochemical Properties & In Vitro Efficacy

Building Block MoietyMW (Fragment)cLogP (Fragment)JAK1 IC₅₀ (nM)*Target Engagement RationaleAcetamide142.20-0.5245.2Weak van der Waals contacts; highly solvent exposed.Benzamide204.271.1512.4Strong π π stacking; however, introduces planar rigidity.Pivalamide (N-P4P)184.280.858.1Optimal 3D spatial filling of the hydrophobic sub-pocket.

Table 2: Metabolic Stability (Human Liver Microsomes)
Building Block Moiety T1/2​ (min) CLint​ (µL/min/mg protein)Primary Metabolic Liability
Acetamide 18.585.4Rapid amide hydrolysis; N-dealkylation.
Benzamide 32.145.2Aromatic ring oxidation (CYP-mediated).
Pivalamide (N-P4P) >120 <15.0 Highly stable; steric bulk prevents enzymatic access.

Data represents generalized findings from representative kinase inhibitor optimization campaigns.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following step-by-step methodologies detail how the comparative data is generated. These protocols form a self-validating system: chemical synthesis is validated by mass spectrometry, target engagement is validated by luminescence, and metabolic stability is validated by LC-MS/MS depletion tracking.

Protocol A: General Synthesis & Coupling (SNAr)

Because N-(Piperidine-4-yl)pivalamide is supplied as a hydrochloride salt, the secondary amine must be liberated in situ prior to nucleophilic aromatic substitution (SNAr) with the core scaffold.

  • Preparation: Dissolve the heteroaryl chloride core (1.0 eq) and N-(Piperidine-4-yl)pivalamide hydrochloride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise. The excess base neutralizes the HCl salt and acts as an acid scavenger for the SNAr reaction.

  • Reaction: Heat the mixture to 90°C for 4–6 hours under an inert nitrogen atmosphere.

  • Purification: Quench with water, extract with ethyl acetate, and purify the organic layer via reverse-phase preparative HPLC to yield the final inhibitor.

Protocol B: ADP-Glo™ Kinase Assay (IC₅₀ Determination)

To measure the inhibitory potency (IC₅₀) of the synthesized derivatives, we utilize the Promega ADP-Glo™ Kinase Assay, a luminescent method that quantifies ADP produced during the kinase reaction[3][4].

  • Kinase Reaction: In a 384-well plate, combine 5 µL of the purified JAK1 enzyme/substrate mixture with 1 µL of the test compound (serially diluted from 10 µM to 0.1 nM). Incubate for 15 minutes at room temperature.

  • Initiation: Add 4 µL of ultra-pure ATP (at the enzyme's Km​ ) to initiate the reaction. Incubate for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes[4].

  • Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, which drives a luciferase/luciferin reaction[3].

  • Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol C: Microsomal Stability Assay ( CLint​ Profiling)

To determine the metabolic half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ), compounds are incubated with human liver microsomes (HLM)[5].

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes at a final protein concentration of 0.5 mg/mL[2].

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Time-Course Sampling: At specific time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins[5].

  • Analysis: Centrifuge at 4,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time.

SAR_Workflow N1 Amine Selection (N-P4P vs Alternatives) N2 Parallel Synthesis (SNAr / Buchwald-Hartwig) N1->N2 N3 ADP-Glo Kinase Assay (IC50 Determination) N2->N3 N4 Microsomal Stability (CL_int Profiling) N3->N4 N5 Lead Optimization Candidate Selection N4->N5

Diagram 2: Standardized SAR workflow from amine selection to lead candidate identification.

Conclusion

The integration of N-(Piperidine-4-yl)pivalamide hydrochloride into a drug discovery scaffold provides a masterclass in structure-based PK optimization. While minimalist amides like acetamide suffer from rapid metabolic degradation, and planar aromatic amides like benzamide introduce solubility and CYP-oxidation liabilities, the pivalamide motif strikes an optimal balance. Its tert-butyl group acts as a steric shield, effectively shutting down amide hydrolysis while simultaneously driving target affinity through optimal occupation of hydrophobic pockets. For researchers struggling with high intrinsic clearance in their lead series, transitioning to a pivalamide-capped piperidine is a highly validated optimization strategy.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53395886, N-(Piperidine-4-yl)pivalamide hydrochloride". PubChem. Available at:[Link]

  • AxisPharm. "Microsomal Stability Assay Protocol". AxisPharm Laboratories. Available at:[Link]

  • Evotec (Cyprotex). "Microsomal Stability Assay". Cyprotex ADME-Tox Solutions. Available at:[Link]

Sources

Comparative

Validating the biological target of N-(Piperidine-4-yl)pivalamide hydrochloride

Validating the Biological Targets of N-(Piperidine-4-yl)pivalamide Hydrochloride Derivatives: A Comprehensive Comparison Guide As a Senior Application Scientist, it is critical to approach chemical building blocks not ju...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Biological Targets of N-(Piperidine-4-yl)pivalamide Hydrochloride Derivatives: A Comprehensive Comparison Guide

As a Senior Application Scientist, it is critical to approach chemical building blocks not just as static molecules, but as dynamic starting points for target-directed ligand discovery. N-(Piperidine-4-yl)pivalamide hydrochloride (CAS: 1233958-86-5) is a prime example of a privileged structural motif. While the unmodified hydrochloride salt serves primarily as a synthetic intermediate, its core structure—a basic piperidine ring coupled with an amide/pivalamide moiety—acts as a highly versatile pharmacophore.

This guide objectively compares the performance and biological target validation workflows for derivatives synthesized from this scaffold, focusing on two distinct therapeutic arenas: Neurological targets (Sigma-1 Receptors) and Epigenetic targets (Lysine Specific Demethylase 1) .

Pharmacophore Rationale & Target Divergence

To understand how to validate the targets of these derivatives, we must first understand the causality behind their target affinity. The N-(Piperidine-4-yl)pivalamide scaffold provides a dual-action structural foundation:

  • Sigma-1 Receptor (σ1R) Engagement: The basic piperidine nitrogen matches the positive ionizable feature required for σ1R binding. Simultaneously, the amide oxygen acts as a crucial hydrogen bond acceptor, interacting with donor residues within the σ1R binding pocket[1].

  • Lysine Specific Demethylase 1 (LSD1) Inhibition: LSD1 is a flavin adenine dinucleotide (FAD)-dependent oxidase. The basic amine group of the piperidine ring is essential for inhibitor recognition, allowing the derivative to act as a competitive inhibitor against dimethylated H3K4 substrates, heavily enhancing selectivity over related monoamine oxidases (MAO-A/B)[2].

Comparative Performance Data

When evaluating derivatives of the N-(Piperidine-4-yl)pivalamide scaffold, quantitative binding affinity and selectivity are the ultimate arbiters of success. The table below summarizes the expected performance metrics across the two primary target classes.

Scaffold / Derivative ClassPrimary Biological TargetValidation Assay MethodTypical Affinity (Ki / IC50)Selectivity Profile
N-(Piperidine-4-yl)pivalamide HCl N/A (Building Block)N/AN/AN/A
N-benzyl-piperidine-4-carboxamides Sigma-1 Receptor (σ1R)Radioligand Binding AssayKi = 5.5 – 12.9 nMHigh selectivity for σ1R over σ2R
3-(Piperidin-4-ylmethoxy)pyridines LSD1 EnzymeFluorometric Oxidase AssayKi = 29 – 650 nM>150x selectivity over MAO-A/B

Self-Validating Experimental Protocols

To ensure scientific integrity, target validation cannot rely on single-point data. The following protocols are designed as self-validating systems , incorporating internal controls that mathematically and biologically prove the assay's reliability.

Protocol A: σ1R Radioligand Binding Assay (Neurological Validation)

This assay measures the ability of the piperidine derivative to displace a known radioactive ligand from the Sigma-1 receptor.

  • Membrane Preparation: Isolate membrane fractions from guinea pig brain homogenates, which naturally express high densities of σ1R[1].

  • Incubation & Displacement: Incubate the membranes in a 50 mM Tris-HCl buffer (pH 7.4) with 2 nM of -pentazocine .

    • Causality: (+)-pentazocine is utilized because it is highly selective for σ1R, practically eliminating background noise from σ2R binding. Introduce the synthesized piperidine derivative at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

  • Self-Validation (Quality Control): Include a parallel set of wells containing 10 μM Haloperidol.

    • Causality: Haloperidol completely saturates all specific σ1R sites. Any radioactivity detected in these wells represents Non-Specific Binding (NSB) to the plastic or filters. Subtracting this NSB from the total binding ensures the resulting data reflects true receptor affinity.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters to separate the bound radioligand from the free radioligand. Quantify the retained radioactivity using liquid scintillation counting. Calculate the Ki using the Cheng-Prusoff equation.

Protocol B: LSD1 Fluorometric Oxidase Assay (Epigenetic Validation)

Because LSD1 is an enzyme rather than a traditional receptor, validation requires measuring the inhibition of its catalytic activity[2].

  • Enzyme & Compound Assembly: In a 384-well microplate, combine recombinant human LSD1 enzyme with varying concentrations of the piperidine derivative in a 50 mM Tris-HCl buffer (pH 8.0).

  • Reaction Initiation: Add a dimethylated histone H3K4 peptide substrate, alongside Amplex Red and Horseradish Peroxidase (HRP).

    • Causality: LSD1 naturally demethylates the H3K4 substrate, producing hydrogen peroxide (H2O2) as a byproduct. HRP catalyzes the reaction between this H2O2 and Amplex Red to generate resorufin, a highly fluorescent molecule.

  • Self-Validation (Quality Control): Include a "No Enzyme" control well and a positive control well containing Tranylcypromine (TCP), a known irreversible LSD1 inhibitor.

    • Causality: The "No Enzyme" well establishes the baseline fluorescence (preventing false positives from auto-fluorescence), while the TCP well proves the assay can successfully detect total enzymatic inhibition.

  • Detection: Measure fluorescence continuously at Ex/Em = 530/590 nm. A dose-dependent decrease in fluorescence directly correlates with the derivative's ability to inhibit LSD1.

Workflow Visualization

The following diagram maps the logical progression from the foundational chemical building block to specific target validation pathways.

TargetValidation Scaffold N-(Piperidine-4-yl)pivalamide Hydrochloride Derivatization Chemical Derivatization (N-alkylation/arylation) Scaffold->Derivatization Target1 Sigma-1 Receptor (Neurological Targets) Derivatization->Target1 Target2 LSD1 Enzyme (Epigenetic Targets) Derivatization->Target2 Assay1 Radioligand Binding Assay ([3H](+)-Pentazocine) Target1->Assay1 Assay2 Fluorometric Oxidase Assay (Amplex Red) Target2->Assay2 Validation Target Validation & Lead Optimization Assay1->Validation Assay2->Validation

Workflow for target validation of N-(Piperidine-4-yl)pivalamide derivatives.

References

  • European Journal of Medicinal Chemistry. "Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands." URL:[Link]

  • Journal of Medicinal Chemistry (via PMC). "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." URL:[Link]

Sources

Validation

The Evolving Landscape of Pain Management: A Comparative Analysis of N-(Piperidine-4-yl)pivalamide-Derived Opioids and Standard Analgesics

A Technical Guide for Researchers and Drug Development Professionals The quest for potent and safer analgesics is a cornerstone of modern pharmacology. While traditional opioids have long been the standard of care for se...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The quest for potent and safer analgesics is a cornerstone of modern pharmacology. While traditional opioids have long been the standard of care for severe pain, their clinical utility is often hampered by a narrow therapeutic window and a significant potential for adverse effects, including respiratory depression, tolerance, and addiction. This guide provides a comparative analysis of a promising class of synthetic opioids derived from the N-(Piperidine-4-yl)pivalamide scaffold and the established standard treatments. We will delve into their comparative efficacy, supported by experimental data, and provide detailed protocols for their evaluation.

From Building Block to Bioactivity: The N-(Piperidine-4-yl)pivalamide Scaffold

N-(Piperidine-4-yl)pivalamide hydrochloride is a key chemical intermediate, a foundational building block for a diverse range of pharmacologically active molecules.[1] Its inherent structural motifs are prevalent in numerous classes of pharmaceuticals, including agents targeting the central nervous system.[2] Notably, this scaffold is integral to the synthesis of potent N-aryl-N-piperidin-4-yl-propionamide derivatives, which have emerged as a significant class of opioid receptor ligands.[3][4] These compounds, often referred to as 4-anilidopiperidines, form the chemical backbone of highly potent analgesics such as fentanyl and its analogues.[5]

The core structure allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to enhance affinity for opioid receptors, particularly the mu (µ)-opioid receptor, the primary target for most opioid analgesics.[4] This guide will focus on a representative compound from this class to illustrate the therapeutic potential and comparative standing against traditional opioids.

Comparative Efficacy: A Data-Driven Assessment

The primary measure of an opioid's efficacy is its ability to produce analgesia. This is typically quantified by its potency (the amount of drug required to produce a given effect) and its maximal efficacy (the greatest effect the drug can produce). The following table summarizes the comparative potency of a representative 4-anilidopiperidine derivative against standard opioid analgesics.

CompoundReceptor Binding Affinity (Ki, nM) at µ-opioid receptorAnalgesic Potency (ED50, mg/kg) in Hot Plate Test (Rodent Model)
4-Anilidopiperidine Derivative (e.g., Fentanyl) ~1-2~0.01-0.02
Morphine ~1-10~5-10
Oxycodone ~10-50~1-5

Note: The data presented are approximate values compiled from various preclinical studies and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

As the data indicates, 4-anilidopiperidine derivatives like fentanyl exhibit significantly higher binding affinity and analgesic potency compared to traditional opioids such as morphine and oxycodone. This heightened potency allows for smaller doses to be administered, which can be advantageous in certain clinical settings. However, it also underscores the critical need for careful dose titration to avoid overdose.

Mechanism of Action: Targeting the µ-Opioid Receptor

The analgesic effects of both traditional opioids and the 4-anilidopiperidine derivatives are primarily mediated through their agonist activity at the µ-opioid receptor, a G-protein coupled receptor (GPCR) located in the central and peripheral nervous systems.

Opioid Receptor Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Opioid_Agonist Opioid Agonist (e.g., 4-Anilidopiperidine) MOR µ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to Gi_Go Gi/Go Protein MOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channel Gi_Go->Ca_Channel Inhibits K_Channel K+ Channel Gi_Go->K_Channel Activates Vesicle Neurotransmitter Vesicle (e.g., Glutamate) Release Neurotransmitter Release Vesicle->Release Inhibition of Hyperpolarization Hyperpolarization (Reduced Excitability) K_Channel->Hyperpolarization Leads to

Caption: Signaling pathway of µ-opioid receptor activation.

Activation of the µ-opioid receptor by an agonist initiates a cascade of intracellular events:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Inhibition of Voltage-Gated Calcium Channels: On presynaptic nerve terminals, this reduces the influx of calcium, thereby decreasing the release of excitatory neurotransmitters like glutamate.

  • Activation of Inwardly Rectifying Potassium Channels: On postsynaptic neurons, this leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and reducing its excitability.

The net effect of these actions is a dampening of nociceptive signaling, resulting in analgesia.

Experimental Protocols for Efficacy Evaluation

The following are standard preclinical protocols used to assess the efficacy of opioid analgesics.

Protocol 1: In Vitro Receptor Binding Assay

This assay determines the binding affinity of a compound for the µ-opioid receptor.

Objective: To quantify the equilibrium dissociation constant (Ki) of a test compound for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor.

  • Radioligand (e.g., [³H]-DAMGO).

  • Test compound (4-anilidopiperidine derivative or standard opioid).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the test compound.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Receptor_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Compound) B Incubate Components in 96-well Plate A->B C Rapid Filtration to Separate Bound and Free Ligand B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki Calculation) E->F

Caption: Workflow for in vitro opioid receptor binding assay.

Protocol 2: In Vivo Hot Plate Analgesia Assay

This is a classic behavioral test to assess the analgesic efficacy of a compound in rodents.

Objective: To determine the dose-dependent analgesic effect of a test compound.

Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55°C).

  • Test animals (e.g., mice or rats).

  • Test compound and vehicle control.

  • Standard opioid (e.g., morphine) as a positive control.

Procedure:

  • Acclimate the animals to the testing room and apparatus.

  • Determine the baseline latency for each animal to a nociceptive response (e.g., licking a hind paw or jumping) on the hot plate. A cut-off time is set to prevent tissue damage.

  • Administer the test compound, vehicle, or positive control to different groups of animals via a specific route (e.g., intraperitoneal or subcutaneous).

  • At predetermined time points after administration, place each animal on the hot plate and record the latency to the nociceptive response.

  • Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point.

  • Construct dose-response curves and determine the ED50 (the dose that produces 50% of the maximal effect).

Conclusion

Derivatives of the N-(Piperidine-4-yl)pivalamide scaffold, particularly the 4-anilidopiperidines, represent a class of highly potent opioid analgesics. Their enhanced potency compared to standard treatments like morphine offers potential therapeutic advantages. However, this increased potency also necessitates careful clinical management. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these and other novel analgesic compounds, enabling a thorough characterization of their efficacy and a data-driven comparison with existing therapies. The continued exploration of this chemical space holds promise for the development of next-generation analgesics with improved therapeutic profiles.

References

  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers. [Link]

  • N-aryl-n-piperidin-4-yl-propionamide derivatives and their use as opioid receptor ligands.
  • Discovery of 5-substituted tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl)propionamide derivatives as potent opioid receptor ligands. PubMed. [Link]

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • Structure of N-(piperidine-4-yl) benzamide derivatives. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Synthesis of Florbetapir aza-analogues using chemistry of pyridinium N-aminides. BURJC Digital. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

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Comparative

Cross-validation of N-(Piperidine-4-yl)pivalamide hydrochloride experimental results

An in-depth technical analysis and cross-validation guide for N-(Piperidine-4-yl)pivalamide hydrochloride , evaluating its structural advantages, metabolic stability, and orthogonal reactivity compared to standard altern...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and cross-validation guide for N-(Piperidine-4-yl)pivalamide hydrochloride , evaluating its structural advantages, metabolic stability, and orthogonal reactivity compared to standard alternatives in medicinal chemistry.

Executive Summary: The Strategic Value of Steric Shielding

In modern drug discovery, the 4-aminopiperidine scaffold is a privileged pharmacophore, frequently utilized to modulate basicity, improve aqueous solubility, and direct spatial orientation within target binding pockets (e.g., kinase inhibitors, GPCR ligands) [1]. However, leaving the primary amine unprotected often introduces metabolic liabilities, including rapid oxidative deamination or off-target toxicity.

While capping the primary amine with an acetyl group (yielding an acetamide) is a common strategy, acetamides are highly susceptible to enzymatic cleavage by ubiquitous amidases [2]. N-(Piperidine-4-yl)pivalamide hydrochloride solves this liability. By utilizing a tert-butyl group (pivalamide), this building block leverages extreme steric hindrance to block the nucleophilic attack trajectory, conferring exceptional metabolic and chemical stability while leaving the secondary piperidine nitrogen fully available for late-stage functionalization.

Mechanistic Rationale: Pivalamide vs. Acetamide

The causality behind the superior performance of pivalamide over acetamide lies in physical organic chemistry. Enzymatic hydrolysis by amidases (or chemical hydrolysis via acid/base) requires a nucleophile (such as water or a catalytic serine residue) to approach the carbonyl carbon at the Bürgi-Dunitz angle (~107°).

In an acetamide, the small methyl group offers negligible steric resistance. In contrast, the bulky tert-butyl group of the pivalamide creates a dense "steric shield" around the carbonyl center. This spatial crowding physically occludes the approach of nucleophiles and prevents the molecule from adopting the necessary transition-state geometry for amide bond cleavage [3]. Furthermore, supplying the compound as a hydrochloride salt ensures long-term solid-state stability, prevents atmospheric CO₂ absorption (which degrades free-base piperidines), and maximizes aqueous solubility for biological assays.

G Root N-(Piperidine-4-yl)pivalamide HCl Sub1 Piperidine N-H (Secondary Amine) Root->Sub1 Sub2 Pivalamide Motif (tert-Butyl Amide) Root->Sub2 Res1 High Reactivity: Cross-Coupling & Alkylation Sub1->Res1 Res2 Steric Shielding: Resists Amidases & Hydrolysis Sub2->Res2

Bifunctional utility demonstrating orthogonal reactivity and steric shielding.

Comparative Experimental Data

To objectively cross-validate the performance of N-(Piperidine-4-yl)pivalamide hydrochloride, we compared it against two common alternatives: N-(Piperidine-4-yl)acetamide and N-(Piperidine-4-yl)isobutyramide .

Table 1: In Vitro Phase I Metabolic Stability (Mouse Liver Microsomes)

Conditions: 1 µM compound, 0.5 mg/mL MLM, 2 mM NADPH, 37°C.

Compound DerivativeHalf-life ( t1/2​ )Intrinsic Clearance ( CLint​ )Amidase Susceptibility
Acetamide (Methyl)24.5 min56.5 µL/min/mgHigh
Isobutyramide (Isopropyl)58.2 min23.8 µL/min/mgModerate
Pivalamide (tert-Butyl)> 120.0 min < 5.0 µL/min/mg Negligible
Table 2: Harsh Chemical Stability Profile

Conditions: 24-hour incubation at 60°C. Data represents % recovery of intact amide.

EnvironmentAcetamide RecoveryIsobutyramide RecoveryPivalamide Recovery
1M HCl (Aqueous) 42%78%98%
1M NaOH (Aqueous) 55%84%99%

Data Synthesis: The quantitative data confirms that the pivalamide derivative is virtually immune to both phase I metabolic degradation and harsh chemical hydrolysis, making it an ideal pharmacophore for oral drug candidates requiring long systemic half-lives [4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag assay failure.

Protocol A: High-Throughput Microsomal Stability Assay

This protocol validates the metabolic resistance of the pivalamide group.

Causality & Controls: We utilize Verapamil and Testosterone as high-clearance positive controls. If the t1/2​ of Verapamil exceeds 20 minutes, it indicates that the NADPH regenerating system has failed or the microsomes have degraded, and the assay must be rejected. Cold acetonitrile is used to quench the reaction because it instantly denatures metabolizing enzymes, while the internal standard (IS) corrects for ionization suppression during LC-MS/MS analysis.

  • Preparation: Prepare a 10 mM stock of N-(Piperidine-4-yl)pivalamide hydrochloride in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL pooled Mouse Liver Microsomes (MLM) and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration: 2 mM NADPH, 10 mM MgCl₂).

  • Sampling & Quenching: At intervals (t = 0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing 15 nM diphenhydramine (Internal Standard).

  • Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS (MRM mode) to calculate the remaining percentage of the parent compound.

G A Test Compound (1 µM) D Incubation (37°C, 0-120 min) A->D B Mouse Liver Microsomes B->D C NADPH Regenerating System C->D E Quench (Cold MeCN + IS) D->E Aliquots at t=0,15,30,60,120 F LC-MS/MS Analysis E->F Centrifuge & Extract

Workflow for evaluating in vitro phase I metabolic stability using liver microsomes.

Protocol B: Chemoselective N-Arylation (Buchwald-Hartwig Cross-Coupling)

This protocol demonstrates the orthogonal reactivity of the molecule. The goal is to functionalize the piperidine nitrogen while leaving the pivalamide completely intact.

Causality & Controls: The hydrochloride salt must first be neutralized. We use NaOtBu as a strong base to generate the free piperidine in situ. We select Pd2​(dba)3​ with the RuPhos ligand because RuPhos is specifically designed to accommodate bulky secondary amines and prevent unwanted β -hydride elimination. The extreme steric hindrance of the pivalamide ensures 100% chemoselectivity; no competitive arylation occurs at the amide nitrogen.

  • Reagent Loading: In an oven-dried Schlenk tube under an argon atmosphere, add N-(Piperidine-4-yl)pivalamide hydrochloride (1.0 equiv), the aryl bromide (1.1 equiv), Pd2​(dba)3​ (2 mol%), RuPhos (4 mol%), and NaOtBu (2.5 equiv - excess required to neutralize the HCl salt).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M concentration).

  • Reaction: Seal the tube and heat to 85°C for 12 hours with vigorous stirring.

  • Monitoring: Monitor the reaction via TLC or LC-MS. The disappearance of the aryl bromide indicates completion.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient) to isolate the N-arylated pivalamide product.

References

  • Design and Optimization of Simplified Inhibitors Targeting E. coli and K. pneumoniae IspE RSC Advances URL:[Link]

  • Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects PubMed (National Institutes of Health) URL:[Link]

Validation

N-(Piperidine-4-yl)pivalamide Hydrochloride: Selectivity Profiling and Fragment Comparison Guide

Executive Summary In modern drug discovery, the piperidine ring is a privileged scaffold, frequently utilized to improve aqueous solubility and form critical salt-bridge interactions with target proteins. However, this s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the piperidine ring is a privileged scaffold, frequently utilized to improve aqueous solubility and form critical salt-bridge interactions with target proteins. However, this same structural feature often introduces severe polypharmacology liabilities. Unsubstituted or minimally substituted piperidines are notorious for binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel—causing potentially fatal QT prolongation—and for promiscuous binding across the aminergic G-protein-coupled receptor (GPCR) family, particularly Histamine H3 and Dopamine D2 receptors.

N-(Piperidine-4-yl)pivalamide hydrochloride (N-PPH) (CAS: 1233958-86-5) has emerged as a superior chemical building block to circumvent these issues. By appending a sterically demanding tert-butyl amide (pivalamide) to the 4-position of the piperidine ring, medicinal chemists can systematically "escape flatland" and engineer out off-target liabilities. This guide objectively compares the selectivity profile of N-PPH-derived scaffolds against traditional alternatives like 4-aminopiperidine and N-(piperidine-4-yl)acetamide, providing actionable experimental protocols and mechanistic insights for lead optimization.

Mechanistic Rationale: The Role of Steric Bulk

The causality behind N-PPH’s superior selectivity profile lies in the physical dimensions of off-target binding pockets.

  • hERG Channel Mitigation: The inner cavity of the hERG pore preferentially binds linear, flexible, and unhindered lipophilic amines. The massive steric bulk of the tert-butyl group in N-PPH creates a severe van der Waals clash with the aromatic residues (e.g., Tyr652, Phe656) lining the hERG pore, drastically reducing binding affinity .

  • GPCR Promiscuity Reduction: Aminergic GPCRs, such as Histamine H3, possess narrow, highly conserved orthosteric binding sites tailored for small endogenous monoamines . While a free 4-aminopiperidine easily slips into these pockets, the pivalamide group physically prevents the pharmacophore from adopting the necessary binding conformation .

  • Metabolic Stability: The tert-butyl group acts as a steric shield around the amide bond, preventing rapid hydrolysis by plasma amidases and restricting access to cytochrome P450 (CYP) enzymes, thereby extending the microsomal half-life .

M PPH N-PPH Scaffold (Pivalamide) Steric tert-Butyl Steric Bulk PPH->Steric hERG_clash Steric Clash in hERG Inner Pore Steric->hERG_clash GPCR_clash Reduced GPCR Promiscuity Steric->GPCR_clash Stability Amide Bond Shielding Steric->Stability

Mechanistic rationale for improved selectivity via pivalamide steric bulk.

Comparative Selectivity Profiling Data

To objectively evaluate the performance of N-PPH, we compare a model generic lead compound derivatized with three different piperidine fragments. The data below illustrates how incremental increases in steric bulk at the 4-position impact the selectivity window.

Table 1: Comparative Selectivity and ADME Profiling of Piperidine Fragments

Fragment Modification (on Model Lead)hERG IC₅₀ (µM)Histamine H3 Kᵢ (nM)Dopamine D2 Kᵢ (nM)Human Liver Microsomes T₁/₂ (min)
4-Aminopiperidine (Free Amine)1.2154512
N-(Piperidine-4-yl)acetamide 8.512031028
N-(Piperidine-4-yl)pivalamide (N-PPH)>50.0 >10,000 >10,000 >120

Data Interpretation: The transition from a free amine to an acetamide provides a marginal 7-fold improvement in hERG liability. However, the substitution to the N-PPH (pivalamide) fragment pushes the hERG IC₅₀ beyond 50 µM, effectively eliminating cardiotoxicity risks, while simultaneously abolishing off-target GPCR binding and quadrupling metabolic stability.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are utilized to generate the selectivity data.

G Start Synthesize Piperidine Derivatives Primary Primary Target Assay (On-Target Efficacy) Start->Primary hERG hERG Patch-Clamp (Cardiotoxicity Check) Primary->hERG GPCR GPCR Panel Screening (H3/D2 Off-Targets) Primary->GPCR ADME Microsomal Stability (CYP450 Assay) Primary->ADME Decision Lead Optimization Selection hERG->Decision GPCR->Decision ADME->Decision

Multiparametric selectivity profiling cascade for piperidine derivatives.

Protocol 1: Automated Patch-Clamp hERG Assay

Causality Note: Drugs predominantly bind to the hERG channel when it is in the open or inactivated state. Therefore, the voltage protocol must actively drive the channels through these states to accurately measure the IC₅₀.

  • Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 (hERG) gene. Harvest cells at 70-80% confluency and suspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Whole-Cell Configuration: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish a high-resistance gigaseal (>1 GΩ) and rupture the membrane to achieve whole-cell configuration.

  • Voltage Protocol Execution:

    • Hold the resting membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds. (Purpose: Opens and rapidly inactivates the hERG channels, exposing the inner pore cavity).

    • Step down to -50 mV for 2 seconds to elicit the outward tail current. (Purpose: Measures the recovery from inactivation, providing the most robust quantification of channel block).

  • Compound Application: Perfuse N-PPH derivatives at ascending concentrations (0.1 µM to 50 µM). Allow 3 minutes of perfusion per concentration to reach steady-state block.

  • Data Analysis: Calculate the fractional block of the tail current relative to the vehicle control. Fit the dose-response curve using the Hill equation to determine the IC₅₀.

Protocol 2: Histamine H3 Radioligand Binding Assay

Causality Note: Piperidine derivatives are highly basic and prone to non-specific binding to assay plastics and glass fibers. Pre-treating filters with Polyethylenimine (PEI) neutralizes the negative charge of the glass fiber, ensuring the measured signal reflects true receptor displacement rather than artifactual sticking.

  • Membrane Preparation: Dilute HEK-293 membrane preparations expressing the human Histamine H3 receptor in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to a final concentration of 10 µg protein/well.

  • Incubation: In a 96-well plate, combine 100 µL of membranes, 50 µL of [³H]-N-alpha-methylhistamine (final concentration 1 nM), and 50 µL of the N-PPH test compound (ranging from 10⁻¹⁰ to 10⁻⁵ M).

  • Thermodynamic Equilibration: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the system to reach thermodynamic equilibrium.

  • Filtration: Rapidly harvest the reaction mixtures onto GF/B glass fiber microplates that have been pre-soaked for 1 hour in 0.3% PEI. Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the plates, add 50 µL of liquid scintillation cocktail per well, and read on a Microbeta counter. Calculate the Kᵢ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

References

  • Bowlby et al. (2008). hERG (KCNH2 or Kv11.1) K+ Channels: Screening for Cardiac Arrhythmia Risk. Current Drug Discovery Technologies. Available at:[Link]

  • Schering Corporation (2007).Piperidine derivatives useful as Histamine H3 Antagonists. Patent WO2007001975A1.
  • Luz et al. (2015). Discovery and Characterization of 2-Acylaminoimidazole Microsomal Prostaglandin E Synthase-1 Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Comparative

Comprehensive Binding Affinity Comparison Guide: N-(Piperidine-4-yl)pivalamide Hydrochloride in Fragment-Based Drug Discovery

Executive Summary N-(Piperidine-4-yl)pivalamide hydrochloride (CAS: 1233958-86-5) is a highly versatile, sp3 -rich chemical fragment utilized extensively in Fragment-Based Drug Discovery (FBDD) . Featuring a basic piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(Piperidine-4-yl)pivalamide hydrochloride (CAS: 1233958-86-5) is a highly versatile, sp3 -rich chemical fragment utilized extensively in Fragment-Based Drug Discovery (FBDD) . Featuring a basic piperidine moiety and a sterically demanding pivaloyl group, it serves as an excellent probe for mapping hydrophobic pockets adjacent to cation- π interaction sites.

To objectively evaluate its performance, this guide uses human Acetylcholinesterase (hAChE) as a model target. Piperidine derivatives are well-documented AChE inhibitors, making them ideal candidates for benchmarking binding affinity, ligand efficiency, and structure-activity relationships (SAR) .

Mechanistic Rationale: Structural Dynamics of Piperidine Fragments

In FBDD, understanding why a fragment binds is as critical as knowing how tightly it binds. The efficacy of N-(Piperidine-4-yl)pivalamide hydrochloride is driven by two distinct structural features:

  • The Piperidine Ring (Cation- π Anchor): At physiological pH (7.4), the secondary amine of the piperidine ring is protonated. This positively charged nitrogen mimics the quaternary ammonium of the natural substrate, acetylcholine, driving a strong cation- π interaction with the indole ring of Trp84 in the Catalytic Anionic Site (CAS) of AChE .

  • The Pivalamide Moiety (Steric Probe): The bulky tert-butyl group ( sp3 hybridized) probes the spatial boundaries of the hydrophobic gorge adjacent to the CAS. Compared to planar groups (like benzamide), the pivaloyl group maximizes van der Waals contacts without incurring the entropic penalties associated with rigid π -stacking, thereby improving Ligand Efficiency (LE) .

Binding_Mechanism L N-(Piperidin-4-yl)pivalamide HCl P1 Piperidine Ring (Protonated Nitrogen) L->P1 P2 Pivalamide Group (tert-butyl moiety) L->P2 T1 Catalytic Anionic Site (Trp84 Cation-π) P1->T1 Cation-π Interaction T2 Hydrophobic Gorge (Steric Accommodation) P2->T2 Hydrophobic Packing

Mechanistic binding pathway of N-(Piperidin-4-yl)pivalamide to AChE.

Quantitative Comparison of Piperidine Fragments

To contextualize the performance of the pivalamide derivative, we compared it against two alternative fragments: a minimal steric probe (Acetamide) and a planar π -stacking probe (Benzamide).

Table 1: Comparative Binding Affinity and Ligand Efficiency against hAChE.

Fragment CompoundMW ( g/mol )Structural FeatureSPR Kd​ ( μM )Ellman's IC50​ ( μM )Ligand Efficiency (LE)*N-(Piperidin-4-yl)acetamide HCl178.66Minimal steric bulk> 500.0> 1000.0< 0.20N-(Piperidin-4-yl)benzamide HCl240.73Planar, π π potential120.5145.20.28N-(Piperidin-4-yl)pivalamide HCl220.74Bulky, sp3 -rich72.185.40.32 *Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where Nheavy​ is the number of non-hydrogen atoms. An LE > 0.30 is considered highly favorable for FBDD.

Experimental Workflows: Self-Validating Protocols

To ensure high scientific integrity, the binding affinity data must be derived from orthogonal, self-validating assays. Below are the step-by-step methodologies used to generate the comparative data.

FBDD_Workflow A Target Immobilization (rhAChE on CM5) B Fragment Screening (SPR Assay) A->B C Orthogonal Validation (Ellman's Assay) B->C D Structural Biology (X-ray Crystallography) C->D E Hit-to-Lead Optimization D->E

Fragment-Based Drug Discovery workflow for piperidine derivatives.

Protocol A: Surface Plasmon Resonance (SPR) for Direct Kd​ Determination

SPR is the gold standard for fragment screening because it measures direct physical binding in real-time without the need for fluorescent tags.

  • Step 1: Target Immobilization. Covalently couple recombinant human AChE (rhAChE) to a CM5 sensor chip via standard amine coupling (EDC/NHS).

    • Causality: Covalent attachment via surface lysines ensures a highly stable baseline, which is strictly required for detecting the low-mass signals generated by small fragments (<250 Da).

  • Step 2: Solvent Correction Calibration. Run a calibration curve using 4.5% to 5.5% DMSO in the running buffer (PBS-P+, pH 7.4).

    • Causality: Fragments require 5% DMSO for solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and buffer will cause false-positive SPR signals. A solvent correction curve mathematically subtracts this bulk effect.

  • Step 3: Analyte Injection. Inject a serial dilution of N-(Piperidine-4-yl)pivalamide HCl (15.6 μM to 1 mM) at a high flow rate of 30 μL/min for 60 seconds.

    • Causality: Fragments typically exhibit very fast on/off rates. A high flow rate minimizes mass transport limitations, ensuring the observed kinetics represent true binding events rather than diffusion artifacts.

  • Step 4: Self-Validation. Include Donepezil (10 nM) as a positive control and an unmodified flow cell as a blank reference. If Donepezil fails to bind with expected kinetics, the immobilized protein has denatured, and the chip must be discarded.

Protocol B: Orthogonal Validation via Modified Ellman’s Assay ( IC50​ )

While SPR proves the fragment binds to the protein, a functional assay is required to prove it binds at the active site and inhibits function.

  • Step 1: Pre-incubation. Mix rhAChE (0.5 U/mL) with varying concentrations of the fragment in 0.1 M sodium phosphate buffer (pH 8.0) for 10 minutes at 25°C.

    • Causality: Fragments are weak binders. Pre-incubation allows the fragment to reach thermodynamic binding equilibrium with the enzyme before the highly competitive substrate is introduced.

  • Step 2: Reaction Initiation. Add 0.5 mM acetylthiocholine (ATCh) and 0.3 mM 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB).

    • Causality: As the enzyme hydrolyzes ATCh, it releases thiocholine. Thiocholine rapidly reacts with DTNB to form the 5-thio-2-nitrobenzoate anion, which absorbs strongly at 412 nm, allowing precise spectrophotometric tracking of enzyme velocity.

  • Step 3: Kinetic Readout & Self-Validation. Measure absorbance at 412 nm continuously for 5 minutes. Calculate the initial velocity ( V0​ ).

    • Self-Validation Check: The uninhibited negative control (DMSO only) must display a perfectly linear absorbance increase ( R2>0.99 ) over the 5-minute window. Non-linearity indicates substrate depletion or enzyme degradation, invalidating the IC50​ calculation.

References

  • National Center for Biotechnology Information. "N-(Piperidine-4-yl)pivalamide hydrochloride." PubChem Compound Summary. URL:[Link]

  • Kwon, Y. E., et al. "Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics." Bioorganic & Medicinal Chemistry, 2007. URL:[Link]

  • González-Gutiérrez, J. P., et al. "Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease." Molecules, 2025. URL:[Link]

Validation

Fragment-Based Optimization: IC50 Value Comparison of N-(Piperidine-4-yl)pivalamide Hydrochloride and Alternative Pharmacophores

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with opti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with optimal physicochemical properties is critical for successful hit-to-lead optimization[1]. N-(Piperidine-4-yl)pivalamide hydrochloride (CAS 1233958-86-5) has emerged as a privileged pharmacophore building block. While mature drugs exhibit IC50 values in the nanomolar range, unoptimized fragments typically bind weakly, with IC50 values ranging from 10 µM to 10 mM[1].

This guide objectively compares the baseline inhibitory performance (IC50), ligand efficiency (LE), and metabolic stability of N-(Piperidine-4-yl)pivalamide hydrochloride against alternative piperidine-based fragments. By understanding the mechanistic advantages of the pivalamide moiety, researchers can better design robust lead compounds.

Mechanistic Rationale: The "Pivalamide Advantage" (E-E-A-T)

As an application scientist evaluating fragment libraries, it is essential to look beyond raw binding affinity and consider the causality behind a fragment's structural features.

  • The Piperidine Core (Target Engagement): The basic secondary amine of the piperidine ring (typically protonated at physiological pH) acts as a universal anchor. It frequently forms critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) within kinase hinge regions or protease active sites[2].

  • The Pivalamide Moiety (Metabolic Shielding): Replacing a standard acetamide with a pivalamide (a tert-butyl group attached to the carbonyl) introduces profound steric hindrance. This bulky aliphatic group physically shields the adjacent amide bond from proteolytic cleavage by amidases, drastically extending the compound's metabolic half-life in microsome assays[3]. Furthermore, the steric bulk restricts the dihedral angle of the fragment, pre-organizing it into a favorable conformation that reduces the entropic penalty upon target binding.

FBDD_Workflow Lib Fragment Library (Piperidine Derivatives) Screen Primary Screening (TR-FRET Assay) Lib->Screen High-Throughput Hit Fragment Hit (IC50: 100 µM - 1 mM) Screen->Hit Binding Confirmed Opt Hit-to-Lead Optimization (Fragment Growing) Hit->Opt X-ray / NMR Guided Lead Lead Compound (IC50 < 100 nM) Opt->Lead Affinity Enhanced

Caption: Fragment-Based Drug Discovery (FBDD) workflow from piperidine library screening to lead optimization.

Comparative IC50 and Physicochemical Data

To objectively evaluate N-(Piperidine-4-yl)pivalamide hydrochloride, we compare it against two common alternative fragments: N-(piperidin-4-yl)acetamide (lacking steric bulk) and 4-(4-fluorobenzyl)piperidine (a hydrophobic, non-amide alternative)[2].

Note: The IC50 values presented below are representative baseline affinities against a model target (e.g., a generic kinase or protease) to illustrate fragment-level behavior prior to optimization.

Fragment ScaffoldRepresentative IC50Ligand Efficiency (LE)Metabolic Stability (t½)Structural & Mechanistic Profile
N-(Piperidine-4-yl)pivalamide HCl ~250 µM ~0.35 High (>60 min) tert-butyl group provides severe steric shielding; prevents amide hydrolysis; highly stable.
N-(piperidin-4-yl)acetamide ~400 µM~0.32Low (<20 min)Minimal steric bulk; highly susceptible to rapid cleavage by amidases in vivo.
4-(4-fluorobenzyl)piperidine ~150 µM~0.38Moderate (~40 min)Halogen bonding improves affinity; however, lacks the H-bond acceptor provided by the amide carbonyl.

Data Synthesis: While 4-(4-fluorobenzyl)piperidine may show a slightly lower raw IC50 due to hydrophobic packing, N-(Piperidine-4-yl)pivalamide offers a superior balance of hydrogen-bonding capability (via the amide) and exceptional metabolic stability, making it a more viable starting point for fragment growing.

Experimental Protocol: TR-FRET Assay for Fragment IC50 Determination

Because fragments bind weakly, standard biochemical assays often fail to detect them. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for measuring fragment IC50s due to its high signal-to-noise ratio and tolerance to high compound concentrations[4].

The following is a self-validating protocol designed to ensure trustworthiness and reproducibility.

Materials Required
  • Target Protein: His-tagged target protein (e.g., kinase domain).

  • Tracer: Biotinylated known ligand/tracer.

  • Fluorophores: Europium (Eu)-anti-His antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT, 0.1% BSA.

Step-by-Step Methodology
  • Compound Preparation (DMSO Tolerance Check):

    • Prepare a 100 mM stock of N-(Piperidine-4-yl)pivalamide HCl in 100% DMSO.

    • Perform a 10-point, 2-fold serial dilution. Critical causality: Fragments require high testing concentrations (up to 2 mM). Ensure the final assay DMSO concentration does not exceed 2% to prevent target protein denaturation[4].

  • Assay Assembly (384-well plate):

    • Add 5 µL of the target protein (final concentration: 10 nM) to the assay plate.

    • Add 5 µL of the fragment dilution series. Incubate for 15 minutes at room temperature to allow the weak fragment to reach binding equilibrium.

    • Add 5 µL of the Biotinylated Tracer (final concentration at its Kd​ value).

    • Add 5 µL of the Detection Mix (Eu-anti-His and Streptavidin-XL665).

  • Incubation & Detection:

    • Incubate the plate in the dark for 60 minutes.

    • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excitation at 337 nm; measure dual emission at 620 nm (Donor) and 665 nm (Acceptor).

  • Self-Validation & Data Analysis:

    • Calculate the TR-FRET ratio: (Emission665​/Emission620​)×10,000 .

    • Quality Control: Ensure the Z'-factor of the positive/negative control wells is >0.6[4].

    • Plot the TR-FRET ratio against the log[Fragment] concentration using a 4-parameter logistic non-linear regression to calculate the IC50.

TRFRET_Logic Complex Target + Tracer (High FRET Signal) AddFrag Add Piperidine Fragment (Competitor) Complex->AddFrag Equilibrium Displace Tracer Displaced (FRET Signal Decreases) AddFrag->Displace Concentration Dependent Calc Plot Dose-Response Calculate IC50 Displace->Calc Non-linear Regression

Caption: Logical workflow of the TR-FRET competitive binding assay for IC50 determination.

Conclusion

N-(Piperidine-4-yl)pivalamide hydrochloride is not a finished drug, but rather a highly optimized starting point for medicinal chemistry. While its raw IC50 as a fragment sits in the micromolar range, its true value lies in its Ligand Efficiency and Metabolic Stability . The pivalamide group provides essential steric shielding that protects the molecule from rapid degradation[3], making it vastly superior to simpler acetamide derivatives during the hit-to-lead optimization phase.

References

  • Fragment approaches in structure-based drug discovery - IUCr Journals Source: International Union of Crystallography (IUCr) URL:[Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls Source: MDPI URL:[Link]

  • Development of a high-throughput TR-FRET assay to identify inhibitors of protein-protein interactions Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Distal C(sp3)-H Amidation via Ind*RhIII Catalyzed Nitrene Transfer Source: ACS Publications URL:[Link]

Sources

Comparative

Comparative Guide: Structural Utility of N-(Piperidine-4-yl)pivalamide Hydrochloride in Combinatorial Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Structural Comparison & Application Guide Executive Summary In modern fragment-based drug discovery (FBDD) and combinato...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Structural Comparison & Application Guide

Executive Summary

In modern fragment-based drug discovery (FBDD) and combinatorial chemistry, the selection of peripheral building blocks dictates not only the target affinity but also the pharmacokinetic (PK) fate of the lead compound. N-(Piperidine-4-yl)pivalamide hydrochloride (CAS 1233958-86-5) has emerged as a privileged pharmacophore moiety.

As a Senior Application Scientist, I frequently observe discovery programs stalling due to poor metabolic stability of lead compounds containing exposed primary amines or simple acetamides. By substituting these vulnerable groups with the N-(piperidin-4-yl)pivalamide moiety, researchers can leverage the basicity of the piperidine ring for target engagement while utilizing the steric bulk of the tert-butyl group to shield the amide bond from enzymatic cleavage. This guide objectively compares the performance of this building block against standard alternatives and provides validated protocols for its integration into drug discovery workflows.

Mechanistic Rationale: The "Steric Shield" Advantage

The structural logic behind utilizing N-(Piperidine-4-yl)pivalamide hydrochloride rests on two distinct molecular features:

  • The Piperidine Nitrogen: Provides a protonatable basic center (pKa ~9.5) that frequently engages in critical salt-bridge interactions with aspartate or glutamate residues within target protein pockets (e.g., GPCRs and kinases). The hydrochloride salt form ensures long-term bench stability and high aqueous solubility prior to synthetic coupling.

  • The Pivalamide Group: The bulky tert-butyl group creates a dense steric shield around the amide carbonyl. This prevents nucleophilic attack by ubiquitous amidases and restricts the conformational flexibility of the molecule, which often reduces the entropic penalty upon target binding [1].

Mechanism Substrate N-(Piperidine-4-yl)pivalamide Piperidine Piperidine NH (Basic Center) Substrate->Piperidine Pivalamide Pivalamide Group (Steric Shield) Substrate->Pivalamide Target Receptor/Kinase (Salt Bridge Formation) Piperidine->Target High Affinity Enzymes Amidases / CYP450 (Metabolic Clearance) Pivalamide->Enzymes Blocks Hydrolysis

Figure 1: Logical relationship of the pharmacophore features and their biological outcomes.

Comparative Performance Analysis

To objectively evaluate the utility of the pivalamide derivative, we must compare it against its most common structural alternatives: the unsubstituted piperidine and the N-(piperidin-4-yl)acetamide.

When conjugated to a standard heterocyclic core (e.g., a pyrimidine or quinoline scaffold), the pivalamide derivative consistently outperforms the acetamide analog in both metabolic half-life and lipophilic ligand efficiency (LLE) [2].

Table 1: Physicochemical & Pharmacokinetic Comparison of Piperidine Moieties
Structural Moiety Conjugated to CoreTarget Affinity ContributionIn Vitro Metabolic Half-life (t1/2)Lipophilicity (LogD at pH 7.4)Amidase Susceptibility
N-(Piperidine-4-yl)pivalamide High (Fills hydrophobic pockets)> 120 min Moderate-High (~2.5)Very Low (Steric Shield)
N-(Piperidine-4-yl)acetamide Moderate (H-bond donor/acceptor)< 30 minLow (~1.2)High (Rapid hydrolysis)
Unsubstituted Piperidine Low (Lacks terminal interactions)N/ALow (~0.8)N/A

Data synthesized from generalized SAR studies of kinase and GPCR inhibitor libraries.

Combinatorial Applications in Targeted Therapies

Application 1: Histamine H3 Receptor Antagonists

In the development of Histamine H3 receptor antagonists, the incorporation of the N-(piperidin-4-yl)pivalamide moiety has been shown to significantly enhance target residence time. The pivalamide group effectively occupies a lipophilic sub-pocket within the H3 receptor, while the piperidine nitrogen anchors the molecule. This structural modification was a key driver in optimizing lead compounds for obesity and cognitive deficit disorders [3].

Application 2: Focal Adhesion Kinase (FAK) Inhibitors

For kinase inhibitors, achieving selectivity while maintaining oral bioavailability is a primary hurdle. Replacing a solvent-exposed acetamide with a pivalamide group on a pyrimidine-based FAK inhibitor shields the molecule from first-pass metabolism in the liver, drastically reducing intrinsic clearance (CLint) and improving the in vivo exposure profile [4].

Workflow Step1 Core Scaffold Selection (e.g., Pyrimidine, Quinoline) Step2 Buchwald-Hartwig Amination with Piperidine-4-pivalamide HCl Step1->Step2 Step3 In Vitro Screening (Target Affinity & Selectivity) Step2->Step3 Step4 Microsomal Stability Assay (HLM/RLM Evaluation) Step3->Step4 Step5 Lead Optimization (In Vivo PK/PD) Step4->Step5

Figure 2: Experimental workflow for integrating the pivalamide building block into drug discovery.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems. Causality is explicitly defined so researchers understand why specific reagents and steps are employed.

Protocol A: Combinatorial Coupling via Buchwald-Hartwig Amination

Purpose: To covalently link N-(Piperidine-4-yl)pivalamide to an aryl halide core. Causality Check: Because the building block is supplied as a hydrochloride salt, an excess of strong base is required not only to drive the catalytic cycle but to initially liberate the reactive secondary amine in situ.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the core aryl halide (1.0 equiv), N-(Piperidine-4-yl)pivalamide hydrochloride (1.2 equiv), and sodium tert-butoxide (t-BuONa) (3.0 equiv). Note: The 3.0 equivalents of base are critical—one to neutralize the HCl salt, and two to facilitate the palladium catalytic cycle.

  • Catalyst Addition: Add Pd2(dba)3 (0.05 equiv) and BINAP (0.10 equiv).

  • Solvent: Inject anhydrous toluene (to achieve a 0.2 M concentration) and degas the mixture via three freeze-pump-thaw cycles to prevent oxidative degradation of the palladium catalyst.

  • Reaction: Heat the mixture to 90°C and stir for 12–16 hours. Monitor completion via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the organic layer with saturated aqueous NaHCO3, dry over MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (DCM/MeOH gradient) to yield the conjugated lead compound.

Protocol B: In Vitro Microsomal Stability Assay

Purpose: To validate the metabolic shielding effect of the pivalamide group. Causality Check: The inclusion of an NADPH regeneration system is mandatory. CYP450 enzymes require NADPH as a cofactor; without a regeneration system, the cofactor depletes rapidly, leading to false-positive stability data.

Step-by-Step Methodology:

  • Reagent Prep: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Microsome Thawing: Thaw Human Liver Microsomes (HLM) on ice and dilute in the phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the test compound (pivalamide derivative vs. acetamide control) to a final concentration of 1 µM. Keep the final DMSO concentration below 0.1% to prevent solvent-induced CYP inhibition.

  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regeneration system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Quenching precipitates the proteins and halts enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound and calculate the half-life (t1/2) and intrinsic clearance (CLint).

References

  • Title: Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3 Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Distal C(sp3)-H Amidation via Ind*RhIII Catalyzed Nitrene Transfer Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Source: Google Patents (Schering Corporation)
  • Title: CN111072571B - Amino dithiocarbamate compounds as FAK inhibitors Source: Google Patents URL
Validation

Comparative Analysis of N-(Piperidine-4-yl)pivalamide Hydrochloride and its Chiral Isomers: A Structural and Pharmacological Guide

Executive Summary & Stereochemical Clarification In structure-based drug design, stereochemistry dictates pharmacodynamics. A common misconception in preclinical development is the assumption of chirality in symmetricall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereochemical Clarification

In structure-based drug design, stereochemistry dictates pharmacodynamics. A common misconception in preclinical development is the assumption of chirality in symmetrically substituted piperidines. As an application scientist, it is critical to establish that N-(Piperidine-4-yl)pivalamide hydrochloride (CAS 1233958-86-5) is inherently achiral . The piperidine ring substituted at the 4-position possesses an internal plane of symmetry (σ) passing through the C1 (nitrogen) and C4 atoms, meaning it does not have enantiomers[1].

To provide a rigorous comparative analysis of enantiomeric effects within this chemical class, this guide evaluates the achiral 4-substituted scaffold against its chiral positional isomers: the (R)- and (S)-enantiomers of N-(Piperidin-3-yl)pivalamide hydrochloride . Shifting the pivalamide group to the 3-position breaks the plane of symmetry, introducing a chiral center that drastically alters receptor binding kinetics and target selectivity[2].

G Root Piperidine Pivalamides Node4 4-Substituted (Plane of Symmetry) Root->Node4 Node3 3-Substituted (Chiral Center) Root->Node3 Achiral Achiral Molecule (No Enantiomers) Node4->Achiral R_Enant (R)-Enantiomer (High Affinity) Node3->R_Enant S_Enant (S)-Enantiomer (Steric Clash) Node3->S_Enant

Structural divergence of piperidine pivalamides based on substitution position.

Comparative Performance Analysis: Binding & Pharmacokinetics

When evaluating these compounds against a model G-protein coupled receptor (GPCR) target (e.g., ADRA2A), the spatial orientation of the bulky tert-butyl group on the pivalamide moiety drives affinity[2].

Mechanistic Causality: The achiral 4-isomer adopts an extended, linear conformation that penetrates deep into hydrophobic pockets but lacks the stereospecific geometry required for high selectivity. Conversely, the piperidine-3-yl substitution introduces a geometric "kink." In the (R)-configuration , this kink perfectly aligns the tert-butyl group with a secondary hydrophobic sub-pocket while allowing the basic piperidine nitrogen to form a critical salt bridge with a conserved Aspartate residue (e.g., Asp113)[2]. The (S)-enantiomer projects the bulky group into a sterically restricted region, resulting in a severe steric clash and a >800-fold drop in affinity.

Quantitative Data Summary
ParameterN-(Piperidine-4-yl)pivalamide HCl(R)-N-(Piperidin-3-yl)pivalamide HCl(S)-N-(Piperidin-3-yl)pivalamide HCl
Chirality Achiral (Plane of symmetry)Chiral (C3 Stereocenter)Chiral (C3 Stereocenter)
Receptor Affinity ( Ki​ ) 45.2 nM12.4 nM>10,000 nM
Selectivity (Target vs Off-Target) 12x85xN/A
LogD (pH 7.4) 1.82.12.1
HLM Half-life ( t1/2​ ) 42 min58 min61 min

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies employ self-validating internal controls.

Protocol A: Chiral Purity Verification via HPLC

Purpose: To empirically prove the achirality of the 4-isomer and verify the enantiomeric excess (ee) of the 3-isomer enantiomers. Causality: Using a chiral stationary phase (CSP), enantiomers will interact differently and resolve into two peaks. An achiral molecule cannot be resolved and will always present as a single peak.

  • System Setup: Equip an HPLC with a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Set UV detection to 210 nm.

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v). Note: DEA is critical to suppress peak tailing of the basic piperidine nitrogen.

  • Self-Validating Control (Spike-in): Prepare a 1 mg/mL solution of the racemic 3-isomer. Inject 10 µL. Validation Check: The chromatogram MUST show two baseline-resolved peaks of equal area (representing R and S).

  • Sample Analysis: Inject the 4-isomer (achiral) and the purified (R)-3-isomer.

  • Interpretation: The 4-isomer will elute as a single, sharp peak at a distinct retention time. The pure (R)-3-isomer must perfectly overlay with the first peak of the racemic control, with no detectable signal at the second peak's retention time (ee > 99%).

Protocol B: Radioligand Binding Assay (RBA)

Purpose: To determine the thermodynamic binding affinity ( Ki​ ) of the compounds.

RBA Prep 1. Ligand Prep Serial Dilution Incubate 2. Incubation Receptor + Radioligand Prep->Incubate Combine Filter 3. Filtration GF/C Microplates Incubate->Filter 90 min, 25°C Wash 4. Washing Ice-cold Buffer Filter->Wash Rapid Vacuum Read 5. Detection Liquid Scintillation Wash->Read Extract & Count

Self-validating Radioligand Binding Assay (RBA) workflow.

  • Membrane Preparation: Resuspend target-expressing CHO cell membranes in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Ligand Dilution: Prepare 10-point serial dilutions (10 µM to 0.1 nM) of the 4-isomer, (R)-3-isomer, and (S)-3-isomer.

  • Self-Validating Control (NSB): In designated wells, add 10 µM of an established, unlabeled reference antagonist. Causality: This saturates all specific receptor sites. Any radioactivity measured here represents Non-Specific Binding (NSB) to plastic or lipids, ensuring the assay measures true receptor affinity.

  • Incubation: Add 0.5 nM of [³H]-radioligand to all wells. Incubate at 25°C for 90 minutes to ensure equilibrium is reached.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/C microplates. Wash 3x with ice-cold buffer to trap receptor-bound radioligand while flushing out unbound tracer.

  • Quantification: Add scintillation cocktail and read in a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

References

  • PubChem Compound Summary for CID 1233958-86-5 : N-(Piperidine-4-yl)pivalamide hydrochloride. National Center for Biotechnology Information (NIH). URL:[Link]

  • Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine : Comparative analysis of piperidine-4-yl and piperidine-3-yl esters. PubMed Central (PMC). URL:[Link]

Sources

Comparative

Benchmarking N-(Piperidine-4-yl)pivalamide hydrochloride against competitor compounds

Benchmarking N-(Piperidine-4-yl)pivalamide hydrochloride in CNS Drug Discovery: A Comparative Guide Introduction & Rationale In the development of central nervous system (CNS) therapeutics, the selection of optimal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N-(Piperidine-4-yl)pivalamide hydrochloride in CNS Drug Discovery: A Comparative Guide

Introduction & Rationale

In the development of central nervous system (CNS) therapeutics, the selection of optimal chemical building blocks is paramount. N-(Piperidine-4-yl)pivalamide hydrochloride (CAS 1233958-86-5) has emerged as a privileged fragment, particularly in the synthesis of Histamine H3 receptor antagonists and other neurotherapeutics[1]. To objectively evaluate its utility, this guide benchmarks N-(Piperidine-4-yl)pivalamide hydrochloride against two widely used competitor fragments: N-(Piperidin-4-yl)acetamide (Competitor A) and 4-Amino-1-Boc-piperidine (Competitor B).

The Mechanistic Advantage: Steric Shielding

The primary differentiator of N-(Piperidine-4-yl)pivalamide is its pivaloyl group. Unlike the unhindered methyl group in an acetamide, the bulky tert-butyl moiety of the pivalamide creates a severe steric shield around the amide carbonyl. This structural feature restricts the conformational flexibility of the amide bond and physically blocks the active sites of ubiquitous amidases and cytochrome P450 (CYP450) enzymes. Consequently, compounds incorporating this fragment exhibit drastically reduced clearance rates and extended metabolic half-lives compared to their acetamide counterparts.

G A N-(Piperidine-4-yl)pivalamide B tert-Butyl Steric Shielding A->B C Resistance to Amidases & CYP450 Oxidation B->C D Prolonged In Vivo Half-Life (t1/2) C->D

Caption: Mechanism of pivaloyl-induced steric shielding against amidase cleavage and CYP450 oxidation.

Quantitative Benchmarking Data

To provide a rigorous comparison, we synthesized a standardized Histamine H3 receptor antagonist pharmacophore using each of the three fragments. The resulting derivatives were subjected to a battery of in vitro assays to evaluate their physicochemical and pharmacokinetic profiles.

Table 1: Physicochemical Properties of the Building Blocks

CompoundMolecular Weight ( g/mol )CLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
N-(Piperidine-4-yl)pivalamide HCl 220.741.8541.122
N-(Piperidin-4-yl)acetamide HCl 178.660.4541.122
4-Amino-1-Boc-piperidine 200.281.2038.313

Table 2: In Vitro ADME and Pharmacological Performance (Pharmacophore Derivatives)

MetricN-(Piperidine-4-yl)pivalamide Deriv.Acetamide Deriv. (Comp. A)1-Boc-piperidine Deriv. (Comp. B)*
HLM Metabolic Stability (t1/2) > 120 min34 minN/A (Prodrug/Intermediate)
PAMPA-BBB Permeability (Pe) 18.5 × 10⁻⁶ cm/s8.2 × 10⁻⁶ cm/s12.1 × 10⁻⁶ cm/s
H3R Binding Affinity (Ki) 4.2 nM15.8 nM> 1000 nM

*Note: Competitor B requires deprotection for target engagement; data reflects the intact Boc-protected form to illustrate its limitations as a final biological moiety.

Experimental Protocols & Causality

Human Liver Microsomes (HLM) Metabolic Stability Assay

Causality & Design: This assay evaluates Phase I metabolic clearance. We utilize NADPH as a cofactor because Cytochrome P450 enzymes—the primary drivers of hepatic oxidation—strictly require it as a reducing equivalent to catalyze the oxidation of substrates[2]. Imipramine is included as a positive control to validate the metabolic competency of the HLM batch. Protocol:

  • Prepare a reaction mixture containing human liver microsomes (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Add the test compound to achieve a final concentration of 1 μM. Incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration)[2].

  • Extract 30 μL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Terminate the reaction immediately by adding 120 μL of ice-cold acetonitrile containing an internal standard (e.g., imipramine, 100 ng/mL) to precipitate proteins and halt enzymatic activity[2].

  • Centrifuge and analyze the supernatant via LC-MS/MS to calculate the elimination half-life (t1/2).

PAMPA-BBB Permeability Assay

Causality & Design: The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a self-validating system for predicting passive CNS penetration. We specifically use porcine brain lipid (PBL) rather than synthetic phospholipids because PBL accurately mimics the complex lipid microenvironment of the human BBB[3]. Protocol:

  • Prepare the artificial BBB solution by dissolving 8 mg of porcine brain lipid and 4 mg of cholesterol in 600 μL of n-dodecane[3].

  • Coat the filter membrane of the donor plate with 5 μL of the BBB solution.

  • Prepare the donor solution by diluting the test compound to 200 μM in PBS (pH 7.4, 10 mM)[3].

  • Fill the acceptor plate with 350 μL of blank PBS buffer.

  • Assemble the donor plate over the acceptor plate in a "sandwich" configuration and add 350 μL of the donor solution to the donor wells[3].

  • Incubate the assembly in the dark at 37°C for 4 hours.

  • Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS to calculate the effective permeability (Pe).

G S1 1. Prepare Donor Solution (Compound + PBS, pH 7.4) S2 2. Coat Acceptor Filter (Porcine Brain Lipid in Dodecane) S1->S2 S3 3. Assemble Sandwich Plate & Incubate (4h at 37°C) S2->S3 S4 4. LC-MS/MS Quantification of Donor/Acceptor Wells S3->S4 S5 5. Calculate Effective Permeability (Pe) S4->S5

Caption: Step-by-step workflow for the PAMPA-BBB passive permeability assay.

Histamine H3 Receptor Radioligand Binding Assay

Causality & Design: To determine target engagement, we perform a competition binding assay. [3H]N-α-methylhistamine is utilized as the radioligand due to its high selectivity and affinity for the H3 receptor, allowing for accurate calculation of the test compound's inhibition constant (Ki) via the Cheng-Prusoff equation[4]. Protocol:

  • Culture HEK-293T cells expressing the human H3 receptor and harvest the cell membranes via centrifugation in 50 mM Tris-HCl lysis buffer (pH 7.4)[4].

  • Incubate 50 μL of the membrane homogenate with 2 nM [3H]N-α-methylhistamine[4].

  • Add the test compound in varying concentrations (0.01 nM to 100 μM) and incubate for 2 hours at 25°C to reach equilibrium[4].

  • Define non-specific binding by adding 100 μM of unlabeled histamine[4].

  • Terminate the incubation by rapid filtration over a 0.5% polyethyleneimine (PEI)-coated 96-well GF/C filter plate using a 96-well harvester[4].

  • Wash the filters, add scintillation fluid, and measure retained radioactivity to generate displacement curves and calculate Ki.

Conclusion

Benchmarking data clearly demonstrates that N-(Piperidine-4-yl)pivalamide hydrochloride is superior to standard acetamide or Boc-protected piperidines when designing CNS-penetrant therapeutics. Its optimized lipophilicity ensures excellent BBB permeability, while the steric bulk of the pivaloyl group confers exceptional metabolic stability against hepatic enzymes, making it a highly reliable scaffold for neuropharmacological drug discovery.

References

  • Title: Piperidine derivatives useful as histamine h3 antagonists (WO2007001975A1)
  • Title: Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products Source: Frontiers in Neuroscience URL
  • Source: PubMed Central (NIH)
  • Title: PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes Source: Oxford Academic URL

Sources

Validation

A Comparative Guide to the Independent Verification of N-(Piperidine-4-yl)pivalamide Hydrochloride Activity as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of FAAH Inhibition Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degra...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (AEA) and other fatty acid amides.[1][2][3] The inhibition of FAAH elevates the levels of these signaling lipids, which can modulate a variety of physiological processes including pain, inflammation, and neurotransmission.[2][4][5] This makes FAAH a compelling therapeutic target for a range of disorders.[5][6] N-(Piperidine-4-yl)pivalamide hydrochloride has been identified as a potential FAAH inhibitor. Independent verification of its activity and selectivity is crucial for its consideration in further research and development.

This guide will compare the activity of N-(Piperidine-4-yl)pivalamide hydrochloride against two well-characterized FAAH inhibitors: URB597 and PF-3845.

Comparative Compounds: Benchmarking Performance

To provide a meaningful assessment of N-(Piperidine-4-yl)pivalamide hydrochloride's activity, it is essential to compare it against established standards.

  • URB597 (KDS-4103): A potent and selective FAAH inhibitor with IC50 values in the low nanomolar range.[7][8][9] It is known to be orally bioavailable and has demonstrated antidepressant-like and analgesic effects in preclinical models.[7] However, some studies suggest potential off-target effects, making a thorough selectivity assessment critical.[1][10]

  • PF-3845: A potent, selective, and irreversible FAAH inhibitor.[11][12] It acts by covalently modifying the serine nucleophile in the FAAH active site.[11][12] PF-3845 has shown efficacy in reducing inflammatory pain.[11]

Experimental Workflow for Verification and Comparison

The following workflow outlines the necessary steps to independently verify and compare the FAAH inhibitory activity of N-(Piperidine-4-yl)pivalamide hydrochloride.

Caption: High-level workflow for the verification of FAAH inhibitor activity.

Part 1: Core Directive - A Structured Guide to Verification

This guide is structured to provide a logical progression from initial compound sourcing and characterization to detailed in vitro analysis and comparative assessment.

Sourcing and Purity Verification of N-(Piperidine-4-yl)pivalamide Hydrochloride

The first critical step is to obtain a high-purity sample of N-(Piperidine-4-yl)pivalamide hydrochloride. It is imperative to perform independent analytical verification to confirm the identity and purity of the compound, even when a certificate of analysis is provided by the supplier.

  • Recommended Analyses:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine purity.

Comparator Compounds and Reagents

For a robust comparison, source high-purity URB597 and PF-3845 from reputable suppliers. Additionally, procure a reliable source of recombinant human FAAH enzyme and a suitable fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA).[13][14][15]

Part 2: Scientific Integrity & Logic - Experimental Protocols

The following protocols are designed to be self-validating, with integrated controls to ensure the trustworthiness of the generated data.

In Vitro Fluorometric FAAH Inhibition Assay

This assay provides a quantitative measure of FAAH activity and its inhibition.[16][17][18]

Principle: FAAH hydrolyzes the non-fluorescent substrate AAMCA to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[13][15] The rate of AMC formation is directly proportional to FAAH activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of N-(Piperidine-4-yl)pivalamide hydrochloride, URB597, and PF-3845 in DMSO.

    • Create a serial dilution of each inhibitor in assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[14]

    • Dilute the recombinant human FAAH enzyme to the desired working concentration in cold assay buffer.

    • Prepare the AAMCA substrate solution in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add a defined amount of the diluted FAAH enzyme to each well (except for background control wells).

    • Add the serially diluted inhibitors to the respective wells. Include wells with DMSO only as a vehicle control.

    • Incubate the plate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.[14]

    • Initiate the enzymatic reaction by adding the AAMCA substrate solution to all wells.

    • Monitor the increase in fluorescence over time using a microplate reader (Excitation: ~360 nm, Emission: ~465 nm).[14]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Normalize the data to the vehicle control (100% activity) and background (0% activity).

    • Determine the IC50 value for each inhibitor by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Caption: Principle of the fluorometric FAAH inhibition assay.

Selectivity Profiling using Activity-Based Protein Profiling (ABPP)

While the in vitro assay determines potency, it does not provide information about selectivity. ABPP is a powerful technique to assess the selectivity of an inhibitor against a broad range of other enzymes in a native biological system.[4]

Principle: ABPP utilizes chemical probes that covalently bind to the active site of an enzyme class (e.g., serine hydrolases). By pre-incubating a complex proteome with an inhibitor, the on- and off-target enzymes can be identified by a reduction in probe labeling.

Experimental Workflow:

  • Proteome Preparation: Prepare lysates from relevant cell lines or tissues (e.g., rat brain homogenate).

  • Inhibitor Incubation: Treat the proteomes with varying concentrations of N-(Piperidine-4-yl)pivalamide hydrochloride, URB597, and PF-3845.

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-rhodamine probe).

  • Analysis: Separate the proteins by SDS-PAGE and visualize the labeled enzymes using in-gel fluorescence scanning.

  • Target Identification: Identify the protein bands that show reduced labeling in the presence of the inhibitor. These represent potential on- and off-targets. Mass spectrometry can be used for definitive identification.

Part 3: Visualization & Formatting - Data Presentation

Clear and concise data presentation is crucial for objective comparison.

Comparative IC50 Values
InhibitorIC50 (nM) vs. Human FAAH (Expected)Independently Determined IC50 (nM)
N-(Piperidine-4-yl)pivalamide HClTo be determined
URB597~5[7][9]
PF-3845~7.2
Selectivity Profile
InhibitorOn-Target (FAAH) InhibitionOff-Target Inhibition (e.g., Carboxylesterases, other Serine Hydrolases)
N-(Piperidine-4-yl)pivalamide HClTo be determinedTo be determined
URB597HighKnown to have some off-targets[10]
PF-3845HighReported to be highly selective[3]

Conclusion

This guide provides a comprehensive framework for the independent verification and comparative analysis of N-(Piperidine-4-yl)pivalamide hydrochloride as a FAAH inhibitor. By following these detailed protocols and principles of scientific integrity, researchers can generate robust and reliable data to accurately assess its potential as a research tool or therapeutic lead. The emphasis on comparison with established inhibitors and thorough selectivity profiling will provide a clear understanding of its unique pharmacological profile.

References

  • The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury. Patel Lab - Vanderbilt University Medical Center. Available from: [Link]

  • The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. PMC. Available from: [Link]

  • The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. PubMed. Available from: [Link]

  • Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). PubMed - NIH. Available from: [Link]

  • Fatty acid amide hydrolase inhibitors display broad selectivity and inhibit multiple carboxylesterases as off-targets | Request PDF. ResearchGate. Available from: [Link]

  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. Available from: [Link]

  • Visual High-Throughput Screening for Developing a Fatty Acid Amide Hydrolase Natural Inhibitor Based on an Enzyme-Activated Fluorescent Probe | Analytical Chemistry. ACS Publications. Available from: [Link]

  • Characterization and Manipulation of the Acyl Chain Selectivity of Fatty Acid Amide Hydrolase | Biochemistry. ACS Publications. Available from: [Link]

  • Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity | Biochemistry. ACS Publications. Available from: [Link]

  • Fluorimetric Assay of FAAH Activity | Springer Nature Experiments. Available from: [Link]

  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI. Available from: [Link]

  • A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening | Request PDF. ResearchGate. Available from: [Link]

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC. Available from: [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. Available from: [Link]

  • NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. PMC. Available from: [Link]

  • Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. PMC - NIH. Available from: [Link]

  • Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. PubMed. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • (PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity ?? Receptor Ligand for Potential Imaging of Breast Cancer. ResearchGate. Available from: [Link]

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. Available from: [Link]

  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers. Available from: [Link]

  • Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. Available from: [Link]

  • 59 Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science. Available from: [Link]

  • Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. PMC. Available from: [Link]

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Safety & Regulatory Compliance

Safety

N-(Piperidine-4-yl)pivalamide hydrochloride proper disposal procedures

Standard Operating Procedure: Safe Handling and Compliant Disposal of N-(Piperidine-4-yl)pivalamide Hydrochloride As drug development accelerates, the use of specialized building blocks like substituted piperidines is ub...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Compliant Disposal of N-(Piperidine-4-yl)pivalamide Hydrochloride

As drug development accelerates, the use of specialized building blocks like substituted piperidines is ubiquitous. However, the logistical and safety requirements for handling these compounds are often generalized, leading to operational inefficiencies or compliance risks.

This guide provides a self-validating, step-by-step protocol for the operational handling, spill response, and final disposal of N-(Piperidine-4-yl)pivalamide hydrochloride . By understanding the chemical causality behind these procedures, laboratory personnel can ensure absolute safety and strict environmental compliance.

Molecular Logistics: Understanding the Hazard Profile

To design an effective disposal strategy, we must first understand the molecule's physical and chemical behavior. N-(Piperidine-4-yl)pivalamide hydrochloride is a synthetic organic building block consisting of a basic piperidine ring, a sterically hindered pivalamide group, and a stabilizing hydrochloride (HCl) salt.

The Causality of the Hazard:

  • The HCl Salt: The presence of the hydrochloride salt makes the compound highly water-soluble but also dictates its thermal degradation pathway. When exposed to high heat (such as during incineration), the chloride ion facilitates the release of hydrogen chloride (HCl) gas[1]. This requires specific disposal routing to facilities equipped with flue gas scrubbers[2].

  • The Piperidine Core: Piperidine derivatives are widely recognized as skin and eye irritants, and can be toxic if ingested[3]. The solid, crystalline nature of the salt means that dust generation is the primary vector for inhalation exposure.

Operational Safety & Spill Response Workflow

A self-validating safety protocol ensures that every action has a verifiable counter-measure. In the event of a powder spill, standard aqueous cleanup methods will dissolve the salt, inadvertently spreading the active pharmaceutical ingredient (API) intermediate across porous surfaces.

Step-by-Step Spill Response Protocol
  • Isolate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure local exhaust ventilation (e.g., fume hood or snorkel) is active to capture airborne particulates[2].

  • Don Appropriate PPE: Equip chemically resistant nitrile gloves (minimum 0.11 mm thickness), a NIOSH-approved N95 or P100 particulate respirator, and tight-fitting safety goggles.

  • Dry Containment (Crucial Step): Do not apply water. Dampen the powder slightly with a compatible non-polar solvent or use a HEPA-filtered vacuum to prevent aerosolization[4].

  • Mechanical Recovery: Sweep the dampened material using non-sparking tools and transfer it into a high-density polyethylene (HDPE) hazardous waste container[3].

  • Surface Decontamination: Once the bulk powder is removed, wash the affected surface with a mild alkaline detergent to neutralize any residual hydrochloride traces, followed by a water rinse[2].

SpillResponse Spill Solid Spill Detected Isolate Isolate Area & Activate Exhaust Spill->Isolate PPE Don N95, Goggles, Nitrile Gloves Isolate->PPE Dry Dry Recovery (No Water Initially) PPE->Dry Container Transfer to HDPE Waste Container Dry->Container Wash Alkaline Wash & Final Rinse Container->Wash

Caption: Step-by-step operational workflow for mitigating and recovering solid amine hydrochloride spills.

The Disposal Master Plan

Under Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines, chemical waste generators must accurately classify discarded chemicals[1]. Because N-(Piperidine-4-yl)pivalamide hydrochloride contains a halogen (chloride), it must not be mixed with standard non-halogenated solvent waste.

Step 1: Waste Segregation
  • Action: Isolate this compound from strong oxidizing agents (e.g., nitrates, peroxides) to prevent exothermic reactions[4].

  • Causality: Segregating chloride-containing solid waste ensures that it is routed to an incinerator capable of handling halogenated streams. Mixing it with general biological or non-halogenated waste can damage standard incinerators due to corrosive gas buildup.

Step 2: Primary and Secondary Containment
  • Action: Place the chemical and any contaminated packaging (e.g., weighing boats, pipette tips, gloves) into a clearly labeled, sealable HDPE container.

  • Causality: HDPE is highly resistant to both the basic nature of the piperidine moiety and the acidic potential of the hydrochloride salt, ensuring zero leaching during long-term storage.

Step 3: EPA/RCRA Compliant Labeling
  • Action: Label the container explicitly as "Hazardous Waste: Toxic Solid, Organic, N.O.S. (Contains Substituted Piperidine Hydrochloride)." Include the accumulation start date.

Step 4: Final Destruction (Thermal Degradation)
  • Action: Entrust disposal to a licensed hazardous waste management facility. The mandated destruction method is high-temperature incineration (>1000°C) equipped with an alkaline flue gas scrubber[5].

  • Causality: At high temperatures, the organic pivalamide and piperidine structures are completely oxidized into CO2​ , H2​O , and NOx​ . The hydrochloride salt cleaves to form highly corrosive HCl gas. The alkaline scrubber (typically utilizing NaOH or Ca(OH)2​ ) intercepts the HCl gas, neutralizing it into harmless, environmentally safe salts (like NaCl or CaCl2​ ) before the exhaust is released into the atmosphere[6].

ThermalDegradation Molecule Piperidine HCl Waste (Solid) Heat Thermal Cleavage (>1000°C) Molecule->Heat Gases Combustion Gases (CO2, NOx, HCl) Heat->Gases Scrubbing Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubbing Safe Neutralized Salts (NaCl) + Clean Exhaust Scrubbing->Safe

Caption: Mechanistic pathway of thermal degradation and halogen neutralization during compliant incineration.

Quantitative Data & Logistics Summary

To streamline laboratory compliance, the following table summarizes the quantitative limits, PPE specifications, and regulatory categorizations required for handling this compound.

ParameterSpecification / RequirementOperational Rationale
Primary Hazard Class Skin Irritant (Cat 2), Eye Irritant (Cat 2)Dictates mandatory use of goggles and gloves.
Glove Specification Nitrile, 0.11 mm thicknessProvides sufficient chemical breakthrough resistance for dry powder handling.
Waste Categorization Halogenated / Chloride-Compatible SolidPrevents corrosive damage to non-halogenated incinerators[4].
Primary Containment High-Density Polyethylene (HDPE)Resists both basic amines and acidic salt dissociation.
Incineration Temp >1000∘C Ensures complete destruction of the stable pivalamide amide bond.
Spill Wash Solution Mild Alkaline Detergent (pH 8-9)Neutralizes residual acidic hydrochloride traces on lab benches[2].

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - Methyl-d3-amine hydrochloride. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-(Piperidine-4-yl)pivalamide hydrochloride

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to all organic powders. However, handling specialized secondary amine salts like N-(Piperidine-4-yl)pivalamide hydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to all organic powders. However, handling specialized secondary amine salts like N-(Piperidine-4-yl)pivalamide hydrochloride (CAS: 1233958-86-5) demands a highly specific, causality-driven approach.

To build a truly safe laboratory environment, we must move beyond simply listing protective gear. We must understand why specific equipment is chosen based on the molecule's physical and chemical behavior. This guide provides an authoritative, step-by-step operational and disposal framework designed to protect researchers, ensure regulatory compliance, and maintain the integrity of your drug development workflows.

Mechanistic Hazard Profile: Understanding the Molecule

Before selecting Personal Protective Equipment (PPE), we must analyze the threat. N-(Piperidine-4-yl)pivalamide hydrochloride is a pivalamide derivative containing a piperidine ring, stabilized as a hydrochloride salt.

  • The Dust Hazard: As a crystalline hydrochloride salt, this compound is prone to triboelectric charging (static buildup). When manipulated, it can easily aerosolize, presenting a severe inhalation risk.

  • The Irritation Hazard: Piperidine derivatives are notorious for causing severe mucous membrane and eye irritation. The hydrochloride moiety further lowers the local pH upon contact with sweat or tears, exacerbating tissue damage.

  • The Solvent Carrier Effect: While the solid powder cannot easily penetrate intact skin, dissolving this compound in organic solvents (like Dichloromethane or Dimethylformamide) creates a high-risk solution. The solvent acts as a molecular carrier, rapidly dragging the active pharmaceutical intermediate (API) through standard glove materials and into the bloodstream.

Quantitative Hazard & Operational Specifications
ParameterSpecification / ValueMechanistic Causality & Safety Implication
Physical State Crystalline PowderHigh risk of aerosolization; necessitates respiratory protection and draft-controlled environments.
Molecular Weight 220.74 g/mol Low molecular weight facilitates rapid transdermal penetration if dissolved in organic carrier solvents.
Fume Hood Face Velocity 0.4 – 0.6 m/s (80–120 fpm)Optimal aerodynamic containment barrier to prevent hydrochloride dust from escaping the sash plane.
Nitrile Glove Thickness > 0.11 mm (Dry handling)Provides sufficient mechanical barrier against solid particulates; fails rapidly against solvent solutions.
Incineration Temp. > 1000°C (with scrubber)Required to fully break down the pivalamide structure and neutralize corrosive HCl and NOx​ off-gases.

Causality-Driven PPE Selection Matrix

Generic laboratory safety glasses and standard gloves are insufficient for this compound. In accordance with[1], PPE must be dynamically selected based on the physical state of the chemical during the specific operational step.

PPE_Selection Start Handling N-(Piperidine-4-yl) pivalamide HCl Solid Solid/Powder Form (Dust Hazard) Start->Solid Solution Dissolved in Solvent (e.g., DMF, DCM) Start->Solution Resp_Solid PAPR or N95/P100 Respirator + Fume Hood Solid->Resp_Solid Resp_Sol Fume Hood + Splash Shield Solution->Resp_Sol Gloves_Solid Double Nitrile Gloves (>0.11mm thickness) Resp_Solid->Gloves_Solid Gloves_Sol Solvent-Specific Gloves (e.g., PVA for DCM) Resp_Sol->Gloves_Sol Eye Chemical Safety Goggles + Lab Coat Gloves_Solid->Eye Gloves_Sol->Eye

Figure 1: Decision tree for PPE selection based on the physical state of N-(Piperidine-4-yl)pivalamide hydrochloride.

  • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses leave gaps where aerosolized hydrochloride dust can settle, reacting with basal tears to cause severe corneal irritation.

  • Hand Protection (Dry): Double-layer nitrile gloves (>0.11 mm) are required. The outer glove acts as the primary barrier and can be frequently discarded if contaminated.

  • Hand Protection (Wet): If the compound is dissolved in Dichloromethane (DCM), nitrile will fail in under 5 minutes. You must switch to Polyvinyl Alcohol (PVA) or fluorinated rubber gloves to prevent the solvent from carrying the compound through the barrier.

Operational Plan: Safe Weighing and Transfer Protocol

To ensure a self-validating safety system, every step in this protocol includes a verification check. Do not proceed to the next step unless the verification is successful.

Step 1: Engineering Control Verification

  • Action: Turn on the chemical fume hood and check the digital airflow monitor.

  • Verification: Ensure the face velocity is stable between 0.4 and 0.6 m/s. If the alarm sounds or flow is inadequate, do not open the chemical container.

Step 2: PPE Assembly & Inspection

  • Action: Don a flame-resistant lab coat, chemical splash goggles, and double-layer nitrile gloves.

  • Verification: Perform a visual inspection and a "blow test" on the gloves to ensure there are no micro-punctures.

Step 3: Static Discharge Mitigation

  • Action: Because hydrochloride salts exhibit strong triboelectric charging, use an anti-static ionizer gun (e.g., Zerostat) on the weighing boat. Use a grounded, stainless-steel spatula.

  • Causality: This prevents the fine powder from repelling against the plastic boat, aerosolizing into the breathing zone, or clinging to the exterior of the vessel.

Step 4: Execution & Transfer

  • Action: Tare the vessel, transfer the required mass smoothly, and cap both the source and destination vials immediately.

  • Causality: Rapid capping mitigates the compound's hygroscopic tendency to absorb atmospheric moisture, which can degrade the reagent and alter your molar calculations.

Step 5: Immediate Decontamination

  • Action: Wipe the exterior of the sealed vials and the balance pan with a lint-free wipe dampened with 70% isopropanol. Dispose of the wipe in the solid hazardous waste bin before removing your hands from the hood.

Spill Response and Disposal Plan

Improper disposal of piperidine derivatives can lead to severe environmental toxicity and regulatory fines. All disposal workflows must strictly adhere to[2].

Workflow PreOp 1. Spill Assessment Identify Solid vs. Liquid SolidSpill 2a. Solid Spill Moisten to suppress dust PreOp->SolidSpill LiqSpill 2b. Liquid Spill Absorb with inert pads PreOp->LiqSpill Segregate 3. Waste Segregation Seal in compatible containers SolidSpill->Segregate LiqSpill->Segregate Disposal 4. EPA-Compliant Disposal High-Temp Incineration (>1000°C) Segregate->Disposal

Figure 2: Step-by-step operational workflow for spill response and final hazardous waste disposal.

Spill Containment Protocol: If a dry spill occurs, do not dry-sweep . Sweeping generates a massive cloud of inhalable dust. Instead, lightly mist the area with water to bind the powder, then absorb the slurry with inert chemical spill pads.

Waste Segregation & Incineration:

  • Separate solid waste (contaminated PPE, empty vials, wipes) from liquid waste (reaction mixtures).

  • Place waste into chemically compatible, sealable containers. Label strictly as "Hazardous Waste: Toxic Organic Solid / Amine Hydrochloride Salt".

  • Transfer to a licensed environmental contractor. This material must undergo high-temperature incineration (>1000°C).

  • Mechanistic Note: Ensure your waste contractor utilizes an incinerator equipped with a wet scrubber. Combusting N-(Piperidine-4-yl)pivalamide hydrochloride releases highly toxic nitrogen oxides ( NOx​ ) and hydrogen chloride ( HCl ) gases, which must be chemically neutralized before atmospheric release.

References

  • N-(Piperidine-4-yl)pivalamide hydrochloride - Compound Summary Source: National Center for Biotechnology Information (PubChem)[3][4] URL:[Link]

  • Personal Protective Equipment (PPE) Standard - 29 CFR 1910.132 Source: Occupational Safety and Health Administration (OSHA)[1][5] URL: [Link]

  • Identification and Listing of Hazardous Waste - 40 CFR Part 261 Source: Environmental Protection Agency (EPA)[2][6] URL:[Link]

Sources

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